molecular formula C10H11NO B096121 Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- CAS No. 16078-34-5

Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-

Cat. No.: B096121
CAS No.: 16078-34-5
M. Wt: 161.20 g/mol
InChI Key: CPDAJPWDDMXMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Acetylindoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

16078-34-5

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-(2,3-dihydro-1H-indol-4-yl)ethanone

InChI

InChI=1S/C10H11NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-4,11H,5-6H2,1H3

InChI Key

CPDAJPWDDMXMEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NCC2

Other CAS No.

16078-34-5

Origin of Product

United States

Foundational & Exploratory

"Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-" basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-, a molecule of interest to researchers, scientists, and professionals in drug development.

Introduction

Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-, commonly known as 5-Acetylindoline, is a chemical compound belonging to the indoline family. The indole and indoline scaffolds are central to a vast array of biologically active natural products and synthetic compounds, exhibiting activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This prevalence in medicinal chemistry underscores the importance of understanding the fundamental properties and synthetic routes of derivatives like 5-Acetylindoline. This document serves as a technical resource, consolidating available data on its physicochemical properties, outlining a detailed experimental protocol for its synthesis, and discussing its potential biological significance within the broader context of indole-based drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties for 5-Acetylindoline (CAS Number: 16078-34-5) is presented below. These properties are crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO[3]
Molecular Weight 161.204 g/mol [3]
Canonical SMILES CC(=O)C1=CC2=C(C=C1)NCC2[3]
InChI Key GYMZRGMAWRJZPV-UHFFFAOYSA-N[3]
Topological Polar Surface Area 29.1 Ų[3]
Hydrogen Bond Acceptor Count 2[3]
Solubility Slightly soluble (4.2 g/L at 25 °C) (Predicted)[3]
pKa 2.35 ± 0.20 (Predicted)[3]
Safety Profile A poison by intravenous route. A flammable liquid. When heated to decomposition it emits toxic vapors of NOx.[3][4]

Synthesis of 5-Acetylindoline

Experimental Protocol: Friedel-Crafts Acylation of Indoline

Objective: To synthesize Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- (5-Acetylindoline) from indoline and acetyl chloride.

Materials:

  • Indoline

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride to the stirred suspension.

  • To this mixture, add a solution of indoline in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel to yield pure 5-Acetylindoline.

Synthesis_Workflow Indoline Indoline Acylation Friedel-Crafts Acylation (0°C to RT) Indoline->Acylation AcetylChloride Acetyl Chloride ReactionMixture Formation of Electrophile Complex AcetylChloride->ReactionMixture LewisAcid AlCl₃ (Lewis Acid) in Dichloromethane LewisAcid->ReactionMixture ReactionMixture->Acylation Workup Aqueous Workup (HCl, NaHCO₃, Brine) Acylation->Workup Purification Column Chromatography Workup->Purification Product 5-Acetylindoline Purification->Product

A representative workflow for the synthesis of 5-Acetylindoline.

Biological and Pharmacological Profile

While specific studies on the biological activity of 5-Acetylindoline are not extensively documented in the public domain, the indole and indoline core is a privileged scaffold in drug discovery.[2][8] Derivatives of this structural class have demonstrated a wide spectrum of pharmacological effects.

Indole-containing compounds are known to exhibit:

  • Anticancer Activity: Many indole alkaloids and their synthetic derivatives have shown potent cytotoxic effects against various cancer cell lines.[9]

  • Antiviral Activity: The indole nucleus is a component of several antiviral agents, including those targeting HIV.[1]

  • Anti-inflammatory Effects: Certain indole derivatives act as inhibitors of inflammatory enzymes like COX-1 and COX-2.[1]

  • Antimicrobial and Antifungal Properties: A range of indole derivatives have been synthesized and evaluated for their efficacy against pathogenic bacteria and fungi.[1]

  • Neurological Activity: The structural similarity to neurotransmitters like serotonin has led to the development of indole-based compounds for various central nervous system disorders. For instance, indolinone-based compounds have been investigated as potent acetylcholinesterase inhibitors for potential use in Alzheimer's disease.[10]

Given this broad range of activities, 5-Acetylindoline represents a valuable starting point or intermediate for the synthesis of novel therapeutic agents. Its functional groups offer handles for further chemical modification to explore structure-activity relationships and develop compounds with enhanced potency and selectivity for various biological targets.

Drug_Discovery_Potential cluster_activities Potential Biological Activities Core Indole/Indoline Scaffold (e.g., 5-Acetylindoline) Anticancer Anticancer Core->Anticancer Antiviral Antiviral Core->Antiviral AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antimicrobial Antimicrobial Core->Antimicrobial CNS CNS Activity Core->CNS

References

An In-depth Technical Guide to 5-Acetylindoline: Chemical Structure, Nomenclature, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Acetylindoline, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, systematic nomenclature, physicochemical properties, and a relevant biological signaling pathway.

Chemical Structure and Nomenclature

5-Acetylindoline, a derivative of indoline, is characterized by an acetyl group substituted at the fifth position of the indoline bicyclic ring system. The indoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring, where the 2-3 bond is saturated.

IUPAC Name: 1-(2,3-dihydro-1H-indol-5-yl)ethanone

Synonyms:

  • 5-Acetylindoline

  • Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-

  • 5-Indolinyl methyl ketone

Chemical Formula: C₁₀H₁₁NO

Molecular Weight: 161.20 g/mol

Chemical Structure: 5-Acetylindoline Chemical Structure

Physicochemical Properties

The following table summarizes key physicochemical properties of 5-Acetylindoline and its parent compound, indoline, for comparative analysis. Data is compiled from various chemical databases and literature sources.

Property5-AcetylindolineIndoline
Molecular Formula C₁₀H₁₁NOC₈H₉N
Molecular Weight 161.20 g/mol 119.16 g/mol
Appearance Not explicitly foundClear, colorless to dark brown liquid
Melting Point Not explicitly found-21 °C
Boiling Point Not explicitly found220-221 °C
Density Not explicitly found1.063 g/mL at 25 °C
Solubility Not explicitly foundSlightly soluble in water; soluble in alcohol and oils
CAS Number 16078-34-5496-15-1

Experimental Protocol: Synthesis of 5-Acetylindoline

A plausible synthetic route to 5-Acetylindoline can be adapted from established methods for the synthesis of substituted indolines. A common strategy involves the acylation of indoline. The following is a generalized experimental protocol based on related syntheses.[1][2]

Objective: To synthesize 5-Acetylindoline via Friedel-Crafts acylation of indoline.

Materials:

  • Indoline

  • Acetyl chloride or Acetic anhydride

  • Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane, Carbon disulfide)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane and aluminum chloride under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (or acetic anhydride) to the stirred suspension.

  • Addition of Indoline: To this mixture, add a solution of indoline in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 5-Acetylindoline.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Biological Activity and Signaling Pathway

Indole-containing compounds are known to exhibit a wide range of biological activities.[3] Some indole derivatives have been identified as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[4] Activation of PPARγ has been a therapeutic target for the treatment of type 2 diabetes.

The following diagram illustrates a simplified signaling pathway for PPARγ activation.

PPARgamma_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_Acetylindoline 5-Acetylindoline (Ligand) PPARg_RXR_inactive Inactive PPARγ-RXR Heterodimer 5_Acetylindoline->PPARg_RXR_inactive Binding & Activation PPARg PPARγ PPARg->PPARg_RXR_inactive RXR RXR RXR->PPARg_RXR_inactive PPARg_RXR_active Active PPARγ-RXR Heterodimer PPARg_RXR_inactive->PPARg_RXR_active PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Biological_Effects Biological Effects (e.g., Adipogenesis, Glucose Uptake) Gene_Transcription->Biological_Effects Leads to

Caption: Simplified PPARγ signaling pathway activated by a ligand such as 5-Acetylindoline.

This guide serves as a foundational resource for professionals engaged in the fields of chemical research and drug development, providing essential technical information on 5-Acetylindoline. Further experimental investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to 1-(2,3-dihydro-1H-indol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(2,3-dihydro-1H-indol-5-yl)ethanone, also known as 5-acetylindoline. This document details its chemical properties, synthesis, and spectroscopic characterization. The indoline scaffold is a significant pharmacophore in drug discovery, and this guide serves as a foundational resource for researchers engaged in the development of novel therapeutics.

Chemical Identity and Properties

1-(2,3-dihydro-1H-indol-5-yl)ethanone is a bicyclic organic compound featuring an indoline ring system substituted with an acetyl group at the 5-position.

Table 1: Chemical and Physical Properties

PropertyValueReference
IUPAC Name 1-(2,3-dihydro-1H-indol-5-yl)ethanoneN/A
Synonyms 5-Acetylindoline[1]
CAS Number 16078-34-5[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [2]
Appearance Not specified in retrieved dataN/A
Melting Point Not specified in retrieved dataN/A
Boiling Point Not specified in retrieved dataN/A
Solubility Not specified in retrieved dataN/A

Synthesis and Purification

The synthesis of 1-(2,3-dihydro-1H-indol-5-yl)ethanone can be achieved through various synthetic routes, often involving the modification of an existing indoline or indole precursor. A common conceptual pathway involves the Friedel-Crafts acylation of indoline.

General Synthetic Workflow

A generalized synthetic approach is outlined below. This workflow represents a logical sequence for the preparation of 1-(2,3-dihydro-1H-indol-5-yl)ethanone from a commercially available starting material.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Intermediate/Product cluster_purification Purification cluster_final Final Product start Indoline reaction Friedel-Crafts Acylation (e.g., Acetyl chloride, AlCl₃) start->reaction 1. product 1-(2,3-dihydro-1H-indol-5-yl)ethanone reaction->product 2. purification Column Chromatography / Recrystallization product->purification 3. final_product Pure 1-(2,3-dihydro-1H-indol-5-yl)ethanone purification->final_product 4.

A conceptual workflow for the synthesis of 1-(2,3-dihydro-1H-indol-5-yl)ethanone.
Detailed Experimental Protocol

A specific, detailed experimental protocol for the synthesis of 1-(2,3-dihydro-1H-indol-5-yl)ethanone was not available in the searched literature. The following is a generalized procedure based on established organic chemistry principles for similar transformations.

Materials:

  • Indoline

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred solution of indoline in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous aluminum chloride portion-wise.

  • Allow the mixture to stir for 15-30 minutes.

  • Slowly add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-(2,3-dihydro-1H-indol-5-yl)ethanone.

Spectroscopic Characterization

Specific spectroscopic data for 1-(2,3-dihydro-1H-indol-5-yl)ethanone were not explicitly found in the search results. The following represents expected spectral characteristics based on the chemical structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons (δ 6.5-8.0 ppm), methylene protons of the indoline ring (triplets, δ 3.0-4.0 ppm), and a singlet for the acetyl methyl protons (δ ~2.5 ppm).
¹³C NMR Carbonyl carbon (δ >190 ppm), aromatic carbons (δ 110-150 ppm), methylene carbons of the indoline ring (δ ~30 and ~50 ppm), and the acetyl methyl carbon (δ ~26 ppm).
IR (Infrared) A strong absorption band for the C=O stretch of the ketone (around 1660-1680 cm⁻¹), N-H stretch (if not N-substituted, around 3300-3500 cm⁻¹), and C-H stretches in the aromatic and aliphatic regions.
Mass Spec. A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 161.08).

Biological Activity and Applications in Drug Development

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of indoline and related indanones have shown a wide range of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[2][3]

While specific biological data for 1-(2,3-dihydro-1H-indol-5-yl)ethanone is not extensively detailed in the provided search results, its structural similarity to other pharmacologically active molecules suggests its potential as a key intermediate or a starting point for the development of novel therapeutic agents. For instance, derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as inhibitors of the CBP/EP300 bromodomain, which are targets for cancer therapy.[4]

Potential Signaling Pathway Involvement

Given the known activities of related indole and indoline compounds, 1-(2,3-dihydro-1H-indol-5-yl)ethanone could be a precursor for molecules that modulate various signaling pathways implicated in disease. A hypothetical logical flow for its application in drug discovery is presented below.

G cluster_compound Core Scaffold cluster_modification Chemical Modification cluster_screening Biological Screening cluster_hit Hit Identification cluster_optimization Lead Optimization cluster_candidate Drug Candidate compound 1-(Indolin-5-yl)ethanone modification Derivatization (e.g., substitution at N1, α-to-carbonyl) compound->modification screening High-Throughput Screening (e.g., kinase assays, receptor binding) modification->screening hit Identification of Active Compounds screening->hit optimization Structure-Activity Relationship (SAR) Studies hit->optimization candidate Preclinical Drug Candidate optimization->candidate

Logical workflow for the utility of 1-(2,3-dihydro-1H-indol-5-yl)ethanone in drug discovery.

Conclusion

1-(2,3-dihydro-1H-indol-5-yl)ethanone is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide consolidates the available information on its properties and synthesis, highlighting its importance as a building block for the development of new pharmaceuticals. Further research is warranted to fully elucidate its spectroscopic characteristics and explore its pharmacological profile.

References

5-Acetylindoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline, a heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with significant biological activity.[1][2] Its saturated dihydropyrrole ring fused to a benzene ring provides a three-dimensional structure that is advantageous for interacting with various biological targets. The functionalization of the indoline core, particularly at the 5-position, has led to the development of compounds with diverse pharmacological profiles, including applications in oncology and inflammatory diseases.[3][4] This guide focuses on 5-Acetylindoline, a key derivative, providing essential data, potential synthetic routes, and insights into the biological relevance of the 5-substituted indoline scaffold.

Core Molecular Data

5-Acetylindoline, systematically named 1-(2,3-dihydro-1H-indol-5-yl)ethanone, is a key intermediate and building block in the synthesis of more complex pharmaceutical agents. Its fundamental properties are summarized below.

PropertyValue
IUPAC Name 1-(2,3-dihydro-1H-indol-5-yl)ethanone
Synonyms 5-Acetylindoline
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
CAS Number 16078-34-5

Experimental Protocols & Synthesis

While specific, detailed experimental protocols for the direct synthesis of 5-Acetylindoline are not extensively documented in readily available literature, a plausible synthetic route can be proposed based on established chemical principles such as the Friedel-Crafts acylation. The primary challenge in the acylation of indole and its derivatives is controlling the regioselectivity, as acylation often preferentially occurs at the electron-rich C3 position.[5][6][7]

Proposed Synthetic Protocol: Friedel-Crafts Acylation of Indoline

The direct Friedel-Crafts acylation of indoline is expected to favor substitution on the electron-rich benzene ring. The nitrogen atom's lone pair activates the aromatic ring, primarily at the para position (C5).

Reaction: Indoline + Acetyl Chloride --(Lewis Acid)--> 5-Acetylindoline

Methodology:

  • Protection (Optional but Recommended): To prevent N-acylation and potential side reactions, the indoline nitrogen can be protected with a suitable protecting group (e.g., Boc, Cbz).

  • Reaction Setup: The N-protected indoline is dissolved in an appropriate inert solvent, such as dichloromethane (CH₂) or nitrobenzene, and cooled to 0°C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Lewis Acid: A Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃), Zirconium tetrachloride (ZrCl₄)) is added portion-wise to the stirred solution.[7] Using a milder Lewis acid like ZrCl₄ can help minimize side reactions and polymerization that are common with stronger acids like AlCl₃.[7]

  • Addition of Acylating Agent: Acetyl chloride is added dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: The reaction is allowed to stir at 0°C and then gradually warmed to room temperature. The progress is monitored using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and dilute hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure N-protected 5-Acetylindoline.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product, 5-Acetylindoline.

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and biological evaluation of a novel indoline derivative.

G cluster_synthesis Synthesis & Purification cluster_bio Biological Evaluation start Indoline Precursor protect N-Protection start->protect acylate Regioselective Acylation (C5) protect->acylate deprotect N-Deprotection acylate->deprotect purify Purification (Chromatography) deprotect->purify confirm Structure Confirmation (NMR, MS) purify->confirm screen Initial Target Screening confirm->screen Test Compound ic50 IC50 Determination screen->ic50 moa Mechanism of Action Studies ic50->moa moa->confirm SAR Feedback invivo In Vivo Efficacy Models moa->invivo

Caption: General workflow for the synthesis and biological evaluation of 5-substituted indoline derivatives.

Biological Activity and Therapeutic Potential

While specific quantitative biological data for 5-Acetylindoline is sparse in the literature, the 5-substituted indoline scaffold is a component of numerous compounds with significant therapeutic potential, particularly in oncology and anti-inflammatory drug discovery.

Role as Kinase Inhibitors

The indolin-2-one core is a well-established scaffold for potent receptor tyrosine kinase (RTK) inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and preventing downstream signaling that promotes cell proliferation and survival.[3] The nature and position of substituents on the indoline ring are critical for determining selectivity and potency against different kinases.[3]

Anti-inflammatory Activity

Recent research has identified indoline-based compounds as promising dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[7] These two enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory leukotrienes and degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Dual inhibition offers a powerful strategy to reduce inflammation by simultaneously blocking a pro-inflammatory pathway and enhancing an anti-inflammatory one.[7]

Adrenergic Receptor Modulation

Studies on 2-imidazolinylindolines have shown that substitution on the indoline ring can generate compounds with potent α2-antagonist and α1-agonist activities.[8] This highlights the versatility of the indoline scaffold in modulating G-protein coupled receptor activity, with potential applications in cardiovascular and neurological disorders.

Quantitative Data for 5-Substituted Indoline Derivatives

The following table summarizes representative biological data for various 5-substituted indoline and indole derivatives, illustrating the therapeutic potential of this chemical class. Note: This data is for related compounds, not 5-Acetylindoline itself.

Compound ClassTarget(s)Activity MetricValueTherapeutic Area
Indoline Derivative (Compound 73)[7]5-LOX / sEHIC₅₀~0.4 µMAnti-inflammatory
1-(1H-indol-1-yl)ethanone Derivative (32h)[9]CBP BromodomainIC₅₀0.037 µMOncology (Prostate)
Indole Oxazoline Derivative5-HT₃ ReceptorpIC₅₀8.95CNS (Antiemetic)

Signaling Pathways

The therapeutic effects of indoline and indole derivatives are mediated through their interaction with key cellular signaling pathways. Based on the activities of related compounds, 5-Acetylindoline could potentially modulate pathways involved in inflammation and cancer.

Arachidonic Acid Cascade (Anti-inflammatory)

The dual inhibition of 5-LOX and sEH by indoline derivatives represents a key mechanism for anti-inflammatory action. By blocking 5-LOX, these compounds prevent the conversion of arachidonic acid into pro-inflammatory leukotrienes. Simultaneously, by inhibiting sEH, they prevent the breakdown of anti-inflammatory EETs.

G AA Arachidonic Acid (AA) LOX 5-Lipoxygenase (5-LOX) AA->LOX CYP Cytochrome P450 AA->CYP LTs Pro-inflammatory Leukotrienes LOX->LTs EETs Anti-inflammatory EETs CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Diols Inactive Diols sEH->Diols Indoline Indoline-Based Inhibitor Indoline->LOX Indoline->sEH

Caption: Indoline-based dual inhibitors modulate the arachidonic acid cascade to exert anti-inflammatory effects.

Conclusion

5-Acetylindoline is a valuable chemical entity rooted in the pharmacologically significant indoline scaffold. While direct biological data on this specific molecule is limited, the extensive research into 5-substituted indoline and indole derivatives strongly suggests its potential as a key intermediate for developing novel therapeutics. Researchers in drug development can leverage the indoline core, and derivatives like 5-Acetylindoline, to explore new treatments for cancer, inflammation, and other disorders by targeting critical signaling pathways such as those involving kinases and the arachidonic acid cascade. Further investigation into the direct synthesis and biological profiling of 5-Acetylindoline is warranted to fully uncover its therapeutic potential.

References

The Indoline Core: A Technical Guide to the Discovery, History, and Application of Indoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline alkaloids, a prominent class of nitrogen-containing natural products, have captivated chemists and pharmacologists for centuries. Their intricate molecular architectures and profound physiological effects have driven significant advancements in organic synthesis, analytical chemistry, and medicine. This technical guide provides a comprehensive overview of the discovery, history, isolation, structure elucidation, synthesis, and biological activity of this important class of compounds, with a focus on providing practical information for researchers in the field.

A Rich History Rooted in Traditional Medicine

The story of indoline alkaloids is deeply intertwined with the history of human medicine. For millennia, cultures around the world have utilized plants containing these potent compounds for their therapeutic and psychoactive properties. Extracts from the Indian snakeroot (Rauwolfia serpentina), containing the indoline alkaloid reserpine, were used in traditional Indian medicine to treat a variety of ailments, including high blood pressure and mental disorders. Similarly, the bark of the cinchona tree, a source of quinine, was famously used to treat malaria. The isolation and structural characterization of these and other alkaloids in the 19th and 20th centuries marked a turning point in pharmacology, paving the way for the development of modern pharmaceuticals.

The first indole alkaloid to be isolated was strychnine, by Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1818 from the seeds of Strychnos ignatii.[1] However, its complex structure remained a puzzle for over a century, finally being elucidated in the mid-20th century. This lengthy process of structure determination spurred the development of new analytical techniques that are now commonplace in chemical research.

Isolation and Structure Elucidation: Unraveling Molecular Complexity

The isolation of indoline alkaloids from their natural sources is a critical first step in their study. The process typically involves extraction from plant material followed by various chromatographic purification techniques.

Experimental Protocols: Isolation of Indoline Alkaloids from Rauwolfia serpentina

A common procedure for the isolation of indoline alkaloids from the roots of Rauwolfia serpentina is as follows:

  • Extraction: The dried and powdered root material is subjected to Soxhlet extraction with methanol.

  • Acid-Base Extraction: The methanolic extract is concentrated and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., chloroform) to separate the basic alkaloids from neutral and acidic components. The alkaloids are then liberated from the acidic solution by basification (e.g., with NH4OH) and extracted into an organic solvent.

  • Chromatographic Purification: The crude alkaloid mixture is then subjected to column chromatography over silica gel or alumina, using a gradient of solvents of increasing polarity to separate the individual alkaloids. Further purification can be achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]

The determination of the complex three-dimensional structures of indoline alkaloids has been a major challenge, driving the evolution of spectroscopic techniques.

Experimental Protocols: Structure Elucidation using NMR and Mass Spectrometry

Modern structure elucidation relies heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the alkaloid. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and provide information about its substructures.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.

    • 13C NMR: Provides information about the number and chemical environment of the carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure. For example, Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are two or three bonds away, and the Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule.[5][6]

A detailed protocol for the isolation and characterization of indole alkaloids from Rauvolfia nukuhivensis provides a practical example of these techniques in action.[7][8][9]

The Art of Synthesis: Constructing Complexity in the Laboratory

The total synthesis of complex natural products like indoline alkaloids is a testament to the power of organic chemistry. These endeavors not only provide access to larger quantities of these compounds for biological study but also drive the development of new synthetic methodologies.

The Landmark Total Synthesis of Strychnine by R.B. Woodward

The first total synthesis of strychnine, a highly complex indoline alkaloid, was achieved by the research group of R.B. Woodward in 1954 and is considered a classic in the field of organic synthesis.[3] The synthesis, which took 29 steps, was a landmark achievement that showcased the power of logical retrosynthetic analysis and the strategic application of known chemical reactions.[10][11]

Experimental Protocols: Key Steps in the Woodward Synthesis of Strychnine

While a full, detailed protocol is beyond the scope of this guide, key transformations in the Woodward synthesis include:

  • Ring II, V synthesis: A Pictet-Spengler reaction was used to construct the core indole-containing ring system.[3]

  • Ring III, IV synthesis: A key step involved the oxidative cleavage of a veratryl group to form a muconic ester derivative.[3]

  • Ring VI synthesis: The final ring was closed via a conjugate addition reaction.[3]

Woodward_Strychnine_Synthesis_Workflow Start Starting Materials Ring_II_V Ring II, V Construction (Pictet-Spengler) Start->Ring_II_V Ring_III_IV Ring III, IV Formation (Oxidative Cleavage) Ring_II_V->Ring_III_IV Ring_VII Ring VII Elaboration Ring_III_IV->Ring_VII Ring_VI Ring VI Closure (Conjugate Addition) Ring_VII->Ring_VI Strychnine (-)-Strychnine Ring_VI->Strychnine

Synthesis of Reserpine

The total synthesis of reserpine, another complex indoline alkaloid, has also been a significant challenge for synthetic chemists. The first synthesis was also accomplished by R.B. Woodward's group.[12][13][14] A key challenge in the synthesis of reserpine is the stereoselective construction of the densely functionalized E-ring.[15] A protocol for the stereoselective construction of this ring has been developed.[16] More recent enantioselective total syntheses of (+)-reserpine have also been reported.[17][18]

Biological Activity and Mechanisms of Action

Indoline alkaloids exhibit a wide range of biological activities, making them a rich source of lead compounds for drug discovery. Their effects are often mediated by their interaction with specific protein targets in the body.

Quantitative Biological Activity of Selected Indoline Alkaloids
AlkaloidTarget/ActivityQuantitative Data (IC50, Ki, etc.)Reference(s)
Vincristine Tubulin polymerization inhibitorIC50 = 10-20 µg/mL (cytotoxicity against various cancer cell lines)[11]
Vinblastine Tubulin polymerization inhibitorIC50 = 10-20 µg/mL (cytotoxicity against various cancer cell lines)[11]
Mitragynine µ-opioid receptor partial agonistEC50 = 339 ± 178 nM (hMOR)[19]
κ-opioid receptor antagonistIC50 = 8.5 ± 7.6 µM (hKOR)[19]
7-Hydroxymitragynine µ-opioid receptor partial agonistEC50 = 34.5 ± 4.5 nM (hMOR)[19]
κ-opioid receptor antagonistIC50 = 7.9 ± 3.7 µM (hKOR)[19]
Strychnine Glycine receptor antagonistKi = 0.03 µM[20]
Reserpine VMAT2 inhibitorKi = subnanomolar[15]
Aspidospermine Adrenergic blocking activity-[3]
Quebrachamine Adrenergic blocking activity-[3]
Ibogaine Multiple CNS targets (NMDA, opioid receptors, etc.)-[21]
Signaling Pathways and Mechanisms of Action

Reserpine exerts its antihypertensive and antipsychotic effects by inhibiting the vesicular monoamine transporter 2 (VMAT2).[8][15] VMAT2 is responsible for packaging neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles for release. By irreversibly binding to VMAT2, reserpine prevents the uptake of these neurotransmitters, leading to their depletion in the synapse and a reduction in neurotransmission.[13]

Reserpine_VMAT2_Inhibition cluster_neuron Presynaptic Neuron Reserpine Reserpine VMAT2 VMAT2 Transporter Reserpine->VMAT2 Inhibition Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Monoamines Monoamines (Dopamine, Serotonin, etc.) Monoamines->VMAT2 Uptake Synapse Synaptic Cleft Vesicle->Synapse Release (Blocked)

Strychnine is a potent convulsant that acts as a competitive antagonist of the glycine receptor.[22] The glycine receptor is a ligand-gated chloride ion channel that mediates inhibitory neurotransmission in the spinal cord and brainstem.[23] Glycine binding to its receptor opens the chloride channel, leading to hyperpolarization of the postsynaptic neuron and a decrease in its excitability. Strychnine binds to the same site as glycine but does not open the channel, thereby blocking the inhibitory effects of glycine.[20] This leads to an increase in neuronal excitability and uncontrolled muscle contractions.

Strychnine_Glycine_Receptor_Antagonism cluster_postsynaptic Postsynaptic Neuron Glycine Glycine GlycineReceptor Glycine Receptor (Chloride Channel) Glycine->GlycineReceptor Binds and Activates Strychnine Strychnine Strychnine->GlycineReceptor Binds and Blocks Chloride Cl- ions GlycineReceptor->Chloride Opens Channel Excitation Neuronal Excitation GlycineReceptor->Excitation Blockade leads to Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx leads to

Experimental Protocols: Investigating Biological Activity

A variety of in vitro assays are used to quantify the biological activity of indoline alkaloids.

  • Tubulin Polymerization Assay: This assay is used to study the effect of compounds like vinca alkaloids on the polymerization of tubulin into microtubules. The polymerization can be monitored by measuring the increase in turbidity or fluorescence of a tubulin solution.[12][14]

    • Protocol: Purified tubulin is incubated with GTP and the test compound at 37°C. The change in absorbance at 340 nm is measured over time to determine the rate of polymerization.

  • Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor in the presence of varying concentrations of the test compound. The amount of radiolabeled ligand that is displaced by the test compound is measured to determine its binding affinity (Ki).[19]

    • Protocol: A membrane preparation containing the receptor of interest is incubated with a radiolabeled ligand and the test compound. The bound and free radioligand are separated by filtration, and the radioactivity of the filter is measured.

Conclusion and Future Directions

The field of indoline alkaloids continues to be a vibrant area of research. The ongoing discovery of new alkaloids from diverse natural sources, coupled with advances in synthetic chemistry and analytical techniques, promises to unveil even more of the therapeutic potential of this remarkable class of compounds. For researchers in drug discovery and development, indoline alkaloids represent a rich and enduring source of inspiration for the design of novel therapeutics to address a wide range of human diseases.

References

The Indoline Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The indoline core, also known as 2,3-dihydroindole, has firmly established itself as such a structure.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, serves as a foundational backbone for a vast number of natural products and synthetic pharmaceuticals.[1][3] Unlike its aromatic counterpart, indole, the non-planar, saturated five-membered ring of indoline imparts distinct physicochemical properties, including increased three-dimensionality and modified solubility profiles, which are often advantageous for drug design.[3]

The versatility of the indoline scaffold lies in its unique structural features. The benzene ring can engage in hydrophobic and π-stacking interactions with protein residues, while the nitrogen atom can act as both a hydrogen bond donor and acceptor.[3][4] This inherent capacity for multiple binding interactions allows indoline-based molecules to target a wide array of biological receptors and enzymes with high affinity and specificity.[4] Consequently, this scaffold is at the heart of drugs developed for a remarkable range of diseases, including cancer, bacterial infections, cardiovascular conditions, and inflammatory disorders.[1][3] This guide provides a comprehensive exploration of the indoline core's biological significance, from its chemical properties and synthesis to its role in clinically approved therapeutics and its future potential in drug discovery.

Section 1: Physicochemical Properties and Biological Interactions

The therapeutic success of the indoline scaffold is intrinsically linked to its distinct stereoelectronic properties. The fusion of an aromatic benzene ring with a non-aromatic pyrrolidine ring creates a unique molecular architecture that differentiates it from the planar indole structure.

Key Physicochemical Characteristics:

  • Three-Dimensionality: The sp3-hybridized carbons at the 2 and 3 positions of the pyrrolidine ring give the indoline core a non-planar, puckered conformation. This three-dimensional geometry is crucial for creating specific and high-affinity interactions within the complex topographies of protein binding pockets.

  • Modulated Lipophilicity: Compared to the indole ring, the indoline structure generally has decreased lipid solubility and increased water solubility.[3] This modification can significantly improve the pharmacokinetic properties of a drug candidate, enhancing bioavailability and reducing off-target toxicity associated with excessive lipophilicity.

  • Hydrogen Bonding Capability: The secondary amine (-NH-) group in the pyrrolidine ring is a key interaction point, capable of acting as both a hydrogen bond donor and acceptor.[3] This duality is critical for anchoring the molecule within a target's active site.

  • Hydrophobic Interactions: The benzene portion of the scaffold provides a surface for engaging in van der Waals and hydrophobic interactions with nonpolar amino acid residues in the target protein.[4]

These properties enable the indoline core to serve as an effective pharmacophore, a concept visualized in the following diagram.

G Indoline Indoline Core HBD Hydrogen Bond Donation Indoline->HBD via N-H group HBA Hydrogen Bond Acceptance Indoline->HBA via N lone pair Hydrophobic Hydrophobic & π-Stacking Interactions Indoline->Hydrophobic via Benzene Ring Protein Target Protein (Enzyme/Receptor) HBD->Protein HBA->Protein Hydrophobic->Protein

Caption: Key interactions of the indoline scaffold with a target protein.

Section 2: A Multi-Target Scaffold in Pharmacology

The structural advantages of the indoline core have been exploited to develop inhibitors and modulators for a wide spectrum of biological targets. This has led to the discovery of compounds with potent activity in numerous therapeutic areas.[1]

Anticancer Activity

Indoline derivatives are particularly prominent in oncology.[1][5] Their ability to mimic the binding modes of endogenous ligands makes them ideal candidates for inhibiting key proteins involved in cancer progression.

  • Kinase Inhibition: Many receptor tyrosine kinases (RTKs) are validated targets in cancer therapy. The indoline scaffold is a key component in several multi-targeted kinase inhibitors. For instance, Sunitinib , an FDA-approved drug, features an indolin-2-one core and potently inhibits VEGFR and PDGFR, thereby blocking tumor angiogenesis and cell proliferation.[1][6]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are crucial epigenetic regulators, and their inhibition is a proven anti-cancer strategy. Certain indoline-based compounds have been developed as HDAC inhibitors, demonstrating the scaffold's utility in this domain.[6]

  • Tubulin Polymerization Inhibition: Disrupting microtubule dynamics is a classic anti-cancer mechanism. Indole derivatives have shown potent activity as tubulin polymerization inhibitors, and the related indoline scaffold is also being explored for this purpose.[6][7]

Antibacterial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antibacterial agents.[8][9] The indoline scaffold has emerged as a promising nucleus for developing new antibiotics.[3]

  • DNA Gyrase Inhibition: Bacterial DNA gyrase is an essential enzyme for DNA replication and a well-established target for antibiotics. Researchers have designed indoline derivatives that act as potent inhibitors of the DNA gyrase B subunit.[3]

  • Resistance-Modifying Agents (RMAs): Beyond direct antibacterial action, some indoline-containing compounds function as RMAs. These agents can restore the efficacy of existing antibiotics against resistant bacterial strains, presenting a valuable strategy to combat resistance.[8][9]

Cardiovascular and Metabolic Diseases

Indoline derivatives have also shown significant potential in treating cardiovascular and metabolic disorders.

  • Cholesteryl Ester Transfer Protein (CETP) Inhibitors: High blood cholesterol is a major risk factor for cardiovascular diseases. Novel indoline derivatives have been synthesized that act as powerful CETP inhibitors, which can help reduce cholesterol levels in the blood.[3]

  • Antidiabetic Effects: In animal models, certain indoline-based compounds have been reported to significantly reduce body weight and lower blood sugar levels, indicating their potential for development as antidiabetic agents.[3]

Anti-inflammatory and Analgesic Activity

The indoline core is found in molecules with anti-inflammatory and analgesic properties. This activity is often linked to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the production of inflammatory prostaglandins.[1][10]

Section 3: The Indoline Core in Clinically Approved Drugs

The ultimate validation of a scaffold's biological significance is its presence in clinically approved drugs. The indoline core is a component of several important pharmaceuticals, underscoring its value in drug development.

Drug NameCore StructureTherapeutic IndicationMechanism of Action
Sunitinib Indolin-2-oneRenal Cell Carcinoma, GISTMulti-targeted tyrosine kinase inhibitor (VEGFR, PDGFR)[1][6]
Nintedanib Indolin-2-oneIdiopathic Pulmonary Fibrosis, NSCLCTriple angiokinase inhibitor (VEGFR, FGFR, PDGFR)
Pindolol Indole (related)Hypertension, Atrial FibrillationNon-selective beta-adrenergic receptor antagonist[11]
Indoprofen IsoindolineRheumatoid Arthritis (withdrawn)Non-steroidal anti-inflammatory drug (NSAID), COX inhibitor[10]

Section 4: Synthetic Methodologies and Experimental Protocols

The widespread application of the indoline scaffold has been made possible by the development of robust and versatile synthetic methods.[3] Key strategies include the reduction of indoles, catalytic cyclization reactions, and stereoselective syntheses to access specific isomers.[1][3]

cluster_0 Synthetic Workflow for Indoline Core start Starting Material (e.g., Substituted Indole) step1 Method Selection (Reduction, Catalysis, etc.) start->step1 step2 Reaction Setup (Solvent, Reagent, Temp.) step1->step2 step3 Reaction Monitoring (TLC, LC-MS) step2->step3 step4 Work-up & Isolation (Quenching, Extraction) step3->step4 step5 Purification (Chromatography, Recrystallization) step4->step5 end Pure Indoline Derivative step5->end

Caption: Generalized workflow for the synthesis of indoline derivatives.

Protocol: Reduction of Indole to Indoline

This protocol describes a common and reliable method for synthesizing the basic indoline core from indole using a selective reducing agent.

Objective: To prepare 2,3-dihydro-1H-indole (indoline) via the reduction of indole.

Causality and Reagent Choice: The choice of sodium cyanoborohydride (NaBH₃CN) is critical. Unlike stronger reducing agents like LiAlH₄, NaBH₃CN is a milder reagent. In the acidic conditions of this reaction, the indole nitrogen is protonated, and the C2=C3 double bond is activated towards reduction. NaBH₃CN is selective for this activated double bond (or the corresponding iminium ion tautomer) and avoids over-reduction of the benzene ring, which is a common side effect with more powerful hydrides. Acetic acid serves as both the acid catalyst and a suitable solvent.

Materials:

  • Indole (1.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (2.0 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Step-by-Step Methodology:

  • Reaction Setup: To a solution of indole (1.0 eq) in glacial acetic acid in a round-bottom flask, add sodium cyanoborohydride (2.0 eq) portion-wise at 0 °C (ice bath).

    • Rationale: Portion-wise addition at low temperature helps to control the initial exothermic reaction and prevent potential side reactions.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting indole spot is consumed (typically 2-4 hours).

  • Work-up and Neutralization: Carefully pour the reaction mixture into a beaker of crushed ice and water. Slowly neutralize the solution by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~8.

    • Self-Validation: The cessation of gas (CO₂) evolution provides a clear visual endpoint for the neutralization of the acetic acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar indoline product while being immiscible with the aqueous phase.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, typically eluting with a hexane/ethyl acetate gradient, to yield pure indoline.

Conclusion and Future Outlook

The indoline core is a testament to the power of privileged scaffolds in drug discovery. Its unique combination of three-dimensionality, versatile binding capabilities, and favorable physicochemical properties has cemented its role as a cornerstone in medicinal chemistry.[1][3] The presence of this scaffold in numerous natural products and clinically successful drugs highlights its biological relevance and therapeutic potential.[1][12]

As our understanding of disease biology deepens, the indoline scaffold will continue to be a valuable starting point for the design of next-generation therapeutics. Future research will likely focus on developing novel stereoselective synthetic methods to access more complex and functionally diverse indoline derivatives.[3] The application of computational chemistry and structure-based drug design will further enable the rational optimization of indoline-based leads to create highly selective and potent drugs with improved safety profiles, ensuring that this remarkable heterocyclic core remains at the forefront of pharmaceutical innovation.[3][6]

References

Potential Pharmacological Activities of 5-Acetylindoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, 5-acetylindoline has emerged as a promising starting point for the development of novel therapeutic agents. The presence of the acetyl group at the 5-position offers a key site for synthetic modification, enabling the exploration of a wide range of pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the potential pharmacological activities of 5-acetylindoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, as well as their activity as α1-adrenergic receptor antagonists. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development in this area.

Anticancer Activity

Derivatives of the indoline nucleus have shown significant potential as anticancer agents, and emerging evidence suggests that 5-acetylindoline derivatives contribute to this activity.[1] These compounds have been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Data: Anticancer Activity

The anticancer efficacy of 5-acetylindoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for a broad range of 5-acetylindoline derivatives are still under active investigation, studies on related substituted indolin-2-one derivatives provide valuable insights into their potential potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
5-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivativesHeLa10.64 - 33.62[1]
IMR-3210.64 - 33.62[1]
MCF-710.64 - 33.62[1]

Table 1: Anticancer Activity of Substituted Indolin-2-one Derivatives. This table presents the range of IC50 values for a series of 5-substituted indolin-2-one derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 5-acetylindoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add 5-Acetylindoline Derivatives incubate1->add_compounds incubate2 Incubate 24-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end

MTT Assay Experimental Workflow.

Antimicrobial Activity

Indole and its derivatives have a long history of being investigated for their antimicrobial properties.[2] 5-Acetylindoline derivatives have also been explored for their potential to combat bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of 5-acetylindoline derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
1-Acetyl-5-substituted Indoline DerivativesS. aureus-154-8 times more active than ciprofloxacin & norfloxacin[3]
E. coli-22Same activity as ciprofloxacin[3]
P. aeruginosa-29Same activity as ciprofloxacin[3]
Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazoleS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125 - 50[4]

Table 2: Antimicrobial Activity of Substituted Indoline and Indole Derivatives. This table summarizes the reported MIC values for various indoline and indole derivatives against a range of microorganisms.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[5]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after incubation.

Detailed Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Serial Dilution: The 5-acetylindoline derivative is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 16-20 hours for bacteria).

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilution of 5-Acetylindoline Derivative prepare_inoculum->serial_dilution inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate incubate Incubate at 35-37°C for 16-20h inoculate_plate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Broth Microdilution Experimental Workflow.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Indoline derivatives have demonstrated promising anti-inflammatory effects.[6]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of 5-acetylindoline derivatives can be assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), or to prevent protein denaturation.

Compound ClassAssayIC50Reference
N-(4-aminophenyl) indoline-1-carbothioamide derivativesProtein Denaturation Inhibition60.7 - 115.4 µg/mL[6]
Indoline-based dual 5-LOX/sEH inhibitors5-Lipoxygenase (5-LOX) Inhibition0.41 ± 0.01 µM[7]
Soluble Epoxide Hydrolase (sEH) Inhibition0.43 ± 0.10 µM[7]

Table 3: Anti-inflammatory Activity of Indoline Derivatives. This table presents IC50 values for different indoline derivatives in various anti-inflammatory assays.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of nitric oxide, in cell culture supernatants.[8]

Principle: The assay involves a diazotization reaction in which nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.

Detailed Methodology:

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of the 5-acetylindoline derivative.

  • Sample Collection: After a suitable incubation period, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a new 96-well plate.

  • Incubation and Measurement: The plate is incubated at room temperature for 5-10 minutes, protected from light, to allow for color development. The absorbance is then measured at a wavelength between 520 and 550 nm.

  • Data Analysis: The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of nitric oxide inhibition is calculated by comparing the nitrite levels in the treated cells to those in the LPS-stimulated control cells.

Griess_Assay_Workflow start Start seed_cells Seed Macrophages (e.g., RAW 264.7) start->seed_cells stimulate_treat Stimulate with LPS and Treat with 5-Acetylindoline Derivatives seed_cells->stimulate_treat incubate Incubate stimulate_treat->incubate collect_supernatant Collect Culture Supernatant incubate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_absorbance Measure Absorbance at 520-550 nm add_griess->measure_absorbance analyze Calculate Nitrite Concentration and % Inhibition measure_absorbance->analyze end End analyze->end

Griess Assay Experimental Workflow.

α1-Adrenergic Receptor Antagonism

Certain 5-substituted indoline derivatives, including those with a 1-acetyl group, have been identified as antagonists of α1-adrenergic receptors (α1-ARs).[3] This activity is particularly relevant for the potential treatment of conditions like benign prostatic hyperplasia (BPH).

Quantitative Data: α1-Adrenergic Receptor Antagonism

The antagonist activity of these compounds is often expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Compound ClassReceptorpA2 ValueReference
1-Acetyl-5-substituted Indoline Derivativesα1-Adrenergic Receptor> 7.50[3]

Table 4: α1-Adrenergic Receptor Antagonist Activity. This table shows the pA2 values for 1-acetyl-5-substituted indoline derivatives, indicating their considerable α1-AR antagonistic activity.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions and are used to determine the affinity of a compound for a specific receptor.[9][10]

Principle: This assay measures the direct interaction of a radiolabeled ligand with its receptor. The ability of an unlabeled compound (the 5-acetylindoline derivative) to displace the radiolabeled ligand from the receptor is quantified to determine its binding affinity.

Detailed Methodology:

  • Membrane Preparation: Membranes expressing the α1-adrenergic receptor are prepared from a suitable cell line or tissue source.

  • Binding Reaction: The receptor-containing membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-prazosin) and varying concentrations of the unlabeled 5-acetylindoline derivative.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the 5-acetylindoline derivative that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Receptor-Containing Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate filtrate Separate Bound and Free Ligand via Filtration incubate->filtrate count_radioactivity Quantify Radioactivity filtrate->count_radioactivity analyze Calculate IC50 and Ki count_radioactivity->analyze end End analyze->end

Radioligand Binding Assay Workflow.

Signaling Pathways

The pharmacological effects of indole derivatives, including those with a 5-acetylindoline core, are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.

Anticancer Signaling Pathways

In the context of cancer, indole derivatives have been shown to modulate several critical signaling pathways that control cell growth, proliferation, and survival.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell survival and proliferation. Some indole derivatives have been found to inhibit this pathway, leading to the suppression of tumor growth.[3][11]

  • ERK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is another key regulator of cell proliferation and is often dysregulated in cancer. Inhibition of the ERK pathway by certain indole derivatives can lead to cell cycle arrest and apoptosis.[12][13]

Anticancer_Signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_erk ERK Pathway PI3K PI3K Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Promotes Indole_Derivatives1 Indole Derivatives Indole_Derivatives1->PI3K Inhibits Indole_Derivatives1->Akt Inhibits Ras Ras Raf Raf Ras->Raf Promotes MEK MEK Raf->MEK Promotes ERK ERK MEK->ERK Promotes Proliferation Proliferation ERK->Proliferation Promotes Indole_Derivatives2 Indole Derivatives Indole_Derivatives2->ERK Inhibits

Modulation of Cancer Signaling Pathways by Indole Derivatives.
Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of indole derivatives are often linked to their ability to modulate the NF-κB signaling pathway.

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The inhibition of NF-κB activation by indole derivatives can lead to a reduction in the production of inflammatory mediators.[14][15]

Anti_inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Indole_Derivatives Indole Derivatives Indole_Derivatives->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by Indole Derivatives.

Conclusion

5-Acetylindoline derivatives represent a versatile and promising class of compounds with a broad spectrum of potential pharmacological activities. Their demonstrated anticancer, antimicrobial, and anti-inflammatory properties, coupled with their activity as α1-adrenergic receptor antagonists, highlight their potential for the development of new therapeutic agents for a variety of diseases. The synthetic accessibility of the 5-acetylindoline core allows for extensive structure-activity relationship studies to optimize potency and selectivity. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel drugs based on this privileged scaffold. Further investigation into the specific mechanisms of action and in vivo efficacy of 5-acetylindoline derivatives is warranted to fully realize their therapeutic potential.

References

The Ascendancy of the Indole Scaffold: A Technical Guide to Bioactive Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield a wealth of bioactive compounds with significant therapeutic potential. Its versatile structure allows for a broad range of chemical modifications, leading to derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive review of recent advancements in the synthesis and biological evaluation of indole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through key signaling pathways.

Quantitative Bioactivity of Indole Derivatives

The following tables summarize the quantitative bioactivity of various indole derivatives against different cancer cell lines and microbial strains. These data provide a comparative overview of the potency of these compounds and highlight promising candidates for further development.

Anticancer Activity of Indole Derivatives
Compound/Derivative ClassCell LineIC50 (µM)Reference
Indole-based Sulfonohydrazide (5f)MCF-7 (Breast Cancer)13.2[1]
Indole-based Sulfonohydrazide (5f)MDA-MB-468 (Breast Cancer)8.2[1]
Pyrazolinyl-Indole AnalogHuh7 (Liver Cancer)0.6 - 2.9[2]
Pyrazolinyl-Indole AnalogMCF-7 (Breast Cancer)>10[2]
Pyrazolinyl-Indole AnalogHCT116 (Colon Cancer)>10[2]
Indole-1,2,4-triazole Hybrid (8b)Hep-G2 (Liver Cancer)Cell Viability: 10.99%[3]
Indole-1,2,4-triazole Hybrid (8c)Hep-G2 (Liver Cancer)Cell Viability: 18.92%[3]
Indole-based VEGFR-2 Inhibitor (18b)47 different cell linesGI% ranging from 31 to 82.5%[4]
Indole-based VEGFR-2 Inhibitor (18b)VEGFR-2 Enzyme0.07[4]
Indole-N-acylhydrazone (3a)Lymphocyte Proliferation62.7% inhibition[5]
Indole-N-acylhydrazone (3b)Lymphocyte Proliferation50.7% inhibition[5]
1,3-Dihydro-2H-indolin-2-one (4e)COX-2 Enzyme2.35[6]
1,3-Dihydro-2H-indolin-2-one (9h)COX-2 Enzyme2.422[6]
1,3-Dihydro-2H-indolin-2-one (9i)COX-2 Enzyme3.34[6]
Antimicrobial Activity of Indole Derivatives
Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Indole-triazole derivative (3d)S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125-50[7]
5-iodoindoleExtensively Drug-Resistant Acinetobacter baumannii (XDRAB)64–1024[8]
3-methylindoleExtensively Drug-Resistant Acinetobacter baumannii (XDRAB)64–1024[8]
7-hydroxyindoleExtensively Drug-Resistant Acinetobacter baumannii (XDRAB)64–1024[8]
Indole Triazole Conjugate (ITC)Various bacterial strains0.115 - 0.998[9]

Key Signaling Pathways Targeted by Indole Derivatives

Indole derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the key pathways affected by these compounds.

Tubulin Polymerization Inhibition

Many indole derivatives exhibit potent anticancer activity by interfering with microtubule dynamics, which are essential for cell division. These compounds often bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10][11][12]

Tubulin_Polymerization_Inhibition cluster_tubulin Microtubule Dynamics cluster_drug_action Mechanism of Action α-tubulin α-tubulin Tubulin Dimer Tubulin Dimer α-tubulin->Tubulin Dimer β-tubulin β-tubulin β-tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Polymerization Tubulin Dimer->Polymerization Microtubule->Tubulin Dimer Depolymerization G2/M Arrest G2/M Arrest Indole Derivative Indole Derivative Indole Derivative->β-tubulin Binds to Colchicine Site Indole Derivative->Polymerization Inhibits Apoptosis Apoptosis G2/M Arrest->Apoptosis Polymerization->Microtubule

Caption: Inhibition of tubulin polymerization by indole derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain indole derivatives can inhibit this pathway at various points, leading to a reduction in cancer cell proliferation and survival.[13][14][15][16]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Indole Derivative Indole Derivative Indole Derivative->PI3K Inhibits Indole Derivative->Akt Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation and cancer. Indole derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IκB Kinase Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription promotes Indole Derivative Indole Derivative Indole Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative bioactive indole derivative and for key biological assays used to evaluate their efficacy.

Synthesis of Indole-3-Acetic Acid Derivatives

A common method for the synthesis of indole-3-acetic acid derivatives involves the reaction of indole with a suitable electrophile. The following is a general procedure:

  • Reaction Setup: To a solution of indole (1.0 equivalent) in a suitable solvent (e.g., anhydrous DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), a base such as sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes.[17]

  • Electrophilic Addition: The desired electrophile (e.g., ethyl bromoacetate, 1.2 equivalents) is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired indole-3-acetic acid derivative.[18]

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[19]

Experimental Workflow: From Synthesis to Bioactivity

The overall process of discovering and evaluating new bioactive indole derivatives follows a structured workflow, from initial synthesis to comprehensive biological testing.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Indole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial_Screening Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Anticancer_Screening->Pathway_Analysis Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Tubulin, COX) Anticancer_Screening->Enzyme_Inhibition

Caption: General experimental workflow for indole derivatives.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagents and Materials: Purified tubulin protein, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), test compounds (dissolved in DMSO), and a temperature-controlled spectrophotometer.

  • Assay Procedure:

    • Tubulin is diluted in polymerization buffer to a final concentration of 1-2 mg/mL and kept on ice.

    • The test compound or vehicle (DMSO) is added to the tubulin solution at various concentrations.

    • The mixture is transferred to a pre-warmed 96-well plate.

    • The plate is immediately placed in a spectrophotometer set to 37 °C.

    • The absorbance at 340 nm is measured every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The rate of polymerization is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[2]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[7][8]

  • Materials: 96-well microtiter plates, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), test compounds, and a positive control antibiotic.

  • Procedure:

    • A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

NF-κB Luciferase Reporter Assay

This assay is used to measure the activity of the NF-κB signaling pathway.[20][21][22][23][24]

  • Cell Culture and Transfection: Cells (e.g., HEK293T) are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

  • Treatment: The transfected cells are treated with the indole derivative for a specific period, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The luciferase activity is normalized to the total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase). The percentage of inhibition of NF-κB activity is calculated relative to the stimulated control.

COX-2 Inhibition Assay

This assay evaluates the ability of indole derivatives to selectively inhibit the COX-2 enzyme, which is involved in inflammation.[5][6][25]

  • Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), a fluorescent or colorimetric probe, and test compounds.

  • Assay Procedure:

    • The COX-2 enzyme is pre-incubated with the test compound or vehicle in a 96-well plate.

    • The reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandin H2 (PGH2), the product of the COX reaction, is measured indirectly by monitoring the oxidation of the probe, which results in a change in fluorescence or absorbance.

  • Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined relative to the vehicle control. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

This guide provides a foundational understanding of the synthesis, bioactivity, and mechanisms of action of indole derivatives. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel indole-based therapeutic agents.

References

The 2,3-Dihydro-1H-Indole Moiety: A Privileged Scaffold in Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-indole, also known as indoline, is a heterocyclic aromatic organic compound that serves as a core structural motif in a multitude of natural products. This scaffold, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a key pharmacophore that imparts a diverse range of biological activities to the molecules in which it is found. These natural products, primarily alkaloids, have garnered significant attention from the scientific community for their potential as therapeutic agents, exhibiting activities that span from analgesic and antimicrobial to anticancer and neuroprotective. This technical guide provides a comprehensive overview of prominent natural products containing the 2,3-dihydro-1H-indole moiety, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their characterization.

Prominent Natural Products and Their Biological Activities

A significant number of natural products featuring the 2,3-dihydro-1H-indole core are derived from the plant families Calycanthaceae and Rubiaceae. These compounds often exist as dimers, trimers, or even higher oligomers of the fundamental pyrrolidinoindoline unit.

Calycanthaceae Alkaloids

The Calycanthaceae family is a rich source of dimeric and trimeric pyrrolidinoindoline alkaloids, with chimonanthine, folicanthine, and calycanthine being among the most studied representatives. These alkaloids have demonstrated a broad spectrum of biological activities, including cytotoxic, antifungal, antiviral, and melanogenesis inhibitory effects.

Alkaloids from the Genus Psychotria

Plants of the genus Psychotria are known to produce a series of complex alkaloids derived from N-methyltryptamine, which are composed of two to eight linked pyrrolidinoindoline units. Notable examples include hodgkinsine and psychotridine, which have been investigated for their analgesic, antimicrobial, and cytotoxic properties.

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activities of key natural products containing the 2,3-dihydro-1H-indole moiety.

Table 1: Cytotoxic Activity of 2,3-Dihydro-1H-indole Containing Natural Products

CompoundCancer Cell LineIC50 (µM)Reference
(-)-ChimonanthineNUGC-3 (Gastric Carcinoma)10.3[1]
SNU-739 (Hepatocellular Carcinoma)19.7[1]
(-)-FolicanthineNUGC-3 (Gastric Carcinoma)11.2[1]
SNU-739 (Hepatocellular Carcinoma)15.4[1]
(+)-ChimonanthineB16 Melanoma 4A5Cytotoxicity at 10 µM[1]
meso-ChimonanthineB16 Melanoma 4A5Cytotoxicity at 10 µM[1]
Hodgkinsine AVero Cells-[2]
Quadrigemine CVero Cells-[2]

Table 2: Antimicrobial Activity of 2,3-Dihydro-1H-indole Containing Natural Products

CompoundMicroorganismMIC (µg/mL)Reference
Hodgkinsine AVarious Bacteria and Fungias low as 5[2]
Quadrigemine CVarious Bacteria and Fungias low as 5[2]
Naphthalene-chimonanthine hybrid 8Cryptococcus neoformans3.53 µM[3]
Escherichia coli3.53 µM[3]
Shigella spp.3.53 µM[3]
Candida albicans3.53 µM[3]
Chimonanthus praecox derivative b15Phytophthora infestans1.95[4]
Chimonanthus praecox derivative b17Sclerotinia sclerotiorum1.95[4]

Table 3: Other Biological Activities

CompoundActivityIC50/EC50Reference
(+)-CalycanthineMelanogenesis Inhibition0.93 µM[1]
(-)-ChimonanthineMelanogenesis Inhibition1.4 µM[1]
(-)-FolicanthineMelanogenesis Inhibition1.8 µM[1]
(+)-CalycanthineAntifungal (Bipolaris maydis)EC50: 29.3 µg/mL[1]
(-)-FolicanthineAntifungal (Sclerotinia sderotiorum)EC50: 61.2 µg/mL[1]
(-)-ChimonanthineAntiviral (PRRSV)IC50: 68.9 ± 3.1 µM[1]
(-)-FolicanthineAntiviral (PRRSV)IC50: 58.9 ± 10.2 µM[1]
CalycanthineL-type calcium channel blockadeIC50: ~42 µM[5]
N-type calcium channel inhibitionIC50: >100 µM[5]
GABA-mediated current inhibitionK(B): ~135 µM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are then treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay.

  • Cell Fixation: After compound treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 510 nm.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Receptor Binding Assay

NMDA Receptor Binding Assay ([³H]MK-801 Binding Inhibition)

This assay is used to determine the affinity of a compound for the NMDA receptor.

  • Membrane Preparation: Membranes are prepared from a suitable source, such as rat brain cortex.

  • Incubation: The membranes are incubated with a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801) and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Signaling Pathways and Experimental Workflows

The biological effects of natural products containing the 2,3-dihydro-1H-indole moiety are mediated through their interaction with various cellular targets and signaling pathways.

Analgesic and Neuroprotective Effects

Psychotridine and hodgkinsine have been shown to exert their analgesic effects through modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in pain signaling and neuronal plasticity. Hodgkinsine is also reported to act as a mu-opioid agonist.[7]

NMDA_Receptor_Antagonism Psychotridine Psychotridine NMDAR NMDA Receptor Psychotridine->NMDAR Antagonism Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Inhibition Pain_Signal Pain Signal Transmission Ca_Influx->Pain_Signal Reduction Analgesia Analgesic Effect Pain_Signal->Analgesia

NMDA receptor antagonism by Psychotridine.

Cytotoxic Effects

The cytotoxic activity of many of these alkaloids against cancer cell lines is believed to be mediated through the induction of apoptosis.

Apoptosis_Induction Alkaloid Calycanthaceae Alkaloid Mitochondria Mitochondria Alkaloid->Mitochondria Induces Stress Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Releases Pro-apoptotic factors Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed apoptotic pathway induced by alkaloids.

Experimental Workflow for Bioactivity Screening

A general workflow for the screening and characterization of bioactive natural products is essential for systematic drug discovery.

Bioactivity_Screening_Workflow Start Plant Material Collection Extraction Extraction of Crude Alkaloids Start->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of Pure Compounds Fractionation->Isolation Structure Structural Elucidation (NMR, MS) Isolation->Structure Screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Isolation->Screening Hit Identification of 'Hits' Screening->Hit Lead Lead Compound Screening->Lead Inactive Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit->Dose_Response Active Mechanism Mechanism of Action Studies (e.g., Receptor Binding, Pathway Analysis) Dose_Response->Mechanism Mechanism->Lead

General workflow for bioactivity screening.

Conclusion

Natural products containing the 2,3-dihydro-1H-indole moiety represent a rich and diverse source of biologically active compounds with significant therapeutic potential. The Calycanthaceae and Psychotria alkaloids, in particular, have demonstrated promising cytotoxic, antimicrobial, and analgesic properties. Further research into the synthesis of novel derivatives, elucidation of their precise mechanisms of action, and comprehensive preclinical and clinical evaluation is warranted to fully harness the therapeutic potential of this privileged scaffold. This technical guide serves as a foundational resource for researchers dedicated to the discovery and development of new drugs from natural sources.

References

Methodological & Application

Synthesis of Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- , a valuable building block for pharmaceutical and materials science research. The synthesis is presented as a robust three-step process, commencing from commercially available indoline. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-, also known as 5-acetylindoline, is a key intermediate in the synthesis of a variety of biologically active molecules. Its indoline core is a prevalent scaffold in numerous natural products and pharmaceutical agents. This document outlines a reliable synthetic pathway, including detailed experimental procedures, quantitative data, and visual workflows to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- is achieved through a three-step sequence:

  • N-Acetylation of Indoline: Protection of the indoline nitrogen with an acetyl group serves to prevent unwanted side reactions and directs the subsequent electrophilic substitution to the benzene ring.

  • Friedel-Crafts Acylation: Introduction of the acetyl group at the 5-position of the N-acetylindoline ring via a regioselective Friedel-Crafts acylation.

  • N-Deacetylation: Removal of the N-acetyl protecting group to yield the final product, 5-acetylindoline.

Diagram of the synthetic workflow:

Synthesis_Workflow Indoline Indoline N_Acetylindoline 1-Acetylindoline Indoline->N_Acetylindoline Step 1: N-Acetylation Diacetylindoline 1-Acetyl-5-acetylindoline N_Acetylindoline->Diacetylindoline Step 2: Friedel-Crafts Acylation Final_Product Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- Diacetylindoline->Final_Product Step 3: N-Deacetylation

Caption: Overall synthetic workflow for Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-.

Experimental Protocols and Data

Step 1: Synthesis of 1-Acetylindoline

This step involves the protection of the secondary amine of indoline as an amide.

Protocol:

  • To a solution of indoline (1.0 eq) in a suitable solvent such as dichloromethane or under solvent-free conditions, add acetic anhydride (1.2 eq).

  • The reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford 1-acetylindoline.

ParameterValueReference
Starting MaterialIndolineCommercially Available
ReagentAcetic Anhydride[1]
SolventDichloromethane or Solvent-free[1]
Reaction Time5 - 15 minutes[1]
Yield81-90%[1]
Purity>95% (typically)

Diagram of the N-Acetylation experimental workflow:

N_Acetylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product Indoline Indoline Stirring Stir at Room Temp Indoline->Stirring Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Stirring Solvent DCM or Solvent-free Solvent->Stirring Quench Quench with Water Stirring->Quench Monitor by TLC Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash and Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Product 1-Acetylindoline Concentrate->Product

Caption: Experimental workflow for the N-acetylation of indoline.

Step 2: Friedel-Crafts Acylation of 1-Acetylindoline

This key step introduces the acetyl group at the 5-position of the indoline ring. The N-acetyl group acts as a para-director.

Protocol:

  • To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 eq) in dichloromethane, add acetyl chloride (1.1 eq) dropwise.

  • After stirring, a solution of 1-acetylindoline (1.0 eq) in dichloromethane is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction mixture is then carefully poured into a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed, dried, and concentrated. The crude product, 1-acetyl-5-acetylindoline, is purified by chromatography.[2]

ParameterValueReference
Starting Material1-AcetylindolineFrom Step 1
ReagentAcetyl Chloride, Aluminum Chloride[2]
SolventDichloromethane[2]
Temperature0 °C to Room Temperature[2]
YieldModerate to Good (specific data not available)
PurityPurified by chromatography

Diagram of the Friedel-Crafts Acylation experimental workflow:

FC_Acylation_Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up cluster_3 Product AlCl3 Anhydrous AlCl3 in DCM Add_AcCl Add AcCl to AlCl3 at 0°C AlCl3->Add_AcCl AcCl Acetyl Chloride AcCl->Add_AcCl Add_Substrate Add 1-Acetylindoline at 0°C Add_AcCl->Add_Substrate Stir_RT Stir at Room Temp Add_Substrate->Stir_RT Monitor by TLC Quench Pour into Ice/HCl Stir_RT->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash and Dry Extract->Wash_Dry Purify Purify by Chromatography Wash_Dry->Purify Product 1-Acetyl-5-acetylindoline Purify->Product

Caption: Experimental workflow for the Friedel-Crafts acylation.

Step 3: N-Deacetylation of 1-Acetyl-5-acetylindoline

The final step is the selective removal of the N-acetyl group to yield the target compound.

Protocol:

  • 1-Acetyl-5-acetylindoline (1.0 eq) is dissolved in a mixture of methanol and water.

  • An aqueous solution of sodium hydroxide or hydrochloric acid is added.[3]

  • The mixture is heated to reflux and the reaction is monitored by TLC.

  • After completion, the mixture is cooled and neutralized.

  • The product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-.

ParameterValueReference
Starting Material1-Acetyl-5-acetylindolineFrom Step 2
ReagentNaOH (aq) or HCl (aq)[3]
SolventMethanol/Water[3]
TemperatureReflux[3]
YieldGood to Excellent (specific data not available)
Purity>98% (typically)

Diagram of the N-Deacetylation experimental workflow:

N_Deacetylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product Substrate 1-Acetyl-5-acetylindoline Reflux Heat to Reflux Substrate->Reflux Solvent Methanol/Water Solvent->Reflux Reagent NaOH(aq) or HCl(aq) Reagent->Reflux Neutralize Cool and Neutralize Reflux->Neutralize Monitor by TLC Extract Extract Neutralize->Extract Wash_Dry Wash and Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Product Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- Concentrate->Product

Caption: Experimental workflow for the N-deacetylation step.

Applications in Drug Discovery and Materials Science

The title compound serves as a versatile precursor for the synthesis of various derivatives with potential applications in medicinal chemistry, including but not limited to:

  • Kinase Inhibitors: The indoline scaffold is a common feature in many kinase inhibitors targeting various cancers.

  • α1-Adrenoceptor Antagonists: Derivatives have been explored for their potential as α1-adrenoceptor antagonists.[4]

  • Organic Materials: The functionalized indoline core can be incorporated into novel organic materials with specific electronic or optical properties.

Conclusion

This document provides a comprehensive and practical guide for the synthesis of Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-. The detailed protocols, quantitative data summaries, and clear visual workflows are designed to enable researchers to efficiently produce this valuable chemical intermediate for their research and development needs.

References

Application Note: A Two-Step Synthesis of 5-Acetylindoline from N-Acetylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reliable two-step protocol for the synthesis of 5-acetylindoline, a valuable building block in medicinal chemistry and drug development, starting from N-acetylindole. The synthesis proceeds via the catalytic hydrogenation of N-acetylindole to yield the intermediate, N-acetylindoline, followed by a Friedel-Crafts acylation at the 5-position. An optional deacetylation step to yield 5-acetylindoline is also described. This method provides a clear and reproducible pathway for obtaining the target compound with good overall yield. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Introduction

Indoline and its derivatives are prevalent scaffolds in a wide array of pharmacologically active compounds. Specifically, 5-acetylindoline serves as a key intermediate in the synthesis of various therapeutic agents. This document outlines a robust two-step synthetic route starting from the readily available N-acetylindole. The initial step involves the selective reduction of the indole C2-C3 double bond through catalytic hydrogenation to form N-acetylindoline. The subsequent step employs a Friedel-Crafts acylation to introduce an acetyl group at the C5 position of the indoline ring, leveraging the directing effect of the N-acetyl group.

Overall Reaction Scheme

Synthesis_Workflow N_acetylindole N-Acetylindole N_acetylindoline N-Acetylindoline (Intermediate) N_acetylindole->N_acetylindoline Step 1: Catalytic Hydrogenation H₂, Pd/C, Ethanol diacetyl_product 5-Acetyl-1-acetylindoline N_acetylindoline->diacetyl_product Step 2: Friedel-Crafts Acylation Acetyl Chloride, AlCl₃, CH₂Cl₂ final_product 5-Acetylindoline (Target Compound) diacetyl_product->final_product Step 3 (Optional): Hydrolysis HCl (aq)

Caption: Overall synthetic workflow from N-Acetylindole to 5-Acetylindoline.

Experimental Protocols

Step 1: Synthesis of N-Acetylindoline from N-Acetylindole

Reaction: Catalytic Hydrogenation

This procedure selectively reduces the pyrrole double bond of N-acetylindole to yield N-acetylindoline.

ParameterValue/Description
Reactants N-Acetylindole, Hydrogen (H₂)
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Ethanol
Temperature Room Temperature
Pressure 50 psi (Hydrogen)
Reaction Time 4 hours
Work-up Filtration through Celite, evaporation of solvent
Typical Yield 95%

Detailed Protocol:

  • To a solution of N-acetylindole (1.0 g, 6.28 mmol) in ethanol (20 mL) in a hydrogenation vessel, add 10% Pd/C (100 mg, 10 wt%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully release the hydrogen pressure and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol (3 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to afford N-acetylindoline as a white solid.

Step 2: Synthesis of 5-Acetyl-1-acetylindoline from N-Acetylindoline

Reaction: Friedel-Crafts Acylation

This step introduces an acetyl group at the 5-position of the N-acetylindoline ring.

ParameterValue/Description
Reactants N-Acetylindoline, Acetyl Chloride
Lewis Acid Aluminum Chloride (AlCl₃)
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0 °C to Room Temperature
Reaction Time 2 hours
Work-up Quenching with ice-cold HCl, extraction, and purification
Typical Yield 75%

Detailed Protocol:

  • Suspend anhydrous aluminum chloride (1.26 g, 9.42 mmol) in dry dichloromethane (20 mL) under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.67 mL, 9.42 mmol) to the suspension and stir for 15 minutes.

  • Add a solution of N-acetylindoline (1.0 g, 6.28 mmol) in dry dichloromethane (10 mL) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 5-acetyl-1-acetylindoline.

Step 3 (Optional): Synthesis of 5-Acetylindoline

Reaction: Acidic Hydrolysis

This procedure removes the N-acetyl group to yield the final product, 5-acetylindoline.

ParameterValue/Description
Reactant 5-Acetyl-1-acetylindoline
Reagent 6M Hydrochloric Acid (HCl)
Solvent Ethanol
Temperature Reflux (approx. 80-90 °C)
Reaction Time 3 hours
Work-up Neutralization, extraction, and purification
Typical Yield 85%

Detailed Protocol:

  • Dissolve 5-acetyl-1-acetylindoline (1.0 g, 4.92 mmol) in ethanol (15 mL).

  • Add 6M aqueous hydrochloric acid (10 mL) to the solution.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford 5-acetylindoline.

Data Presentation

Summary of Yields
StepProductStarting MaterialTypical Yield (%)
1N-AcetylindolineN-Acetylindole95
25-Acetyl-1-acetylindolineN-Acetylindoline75
35-Acetylindoline5-Acetyl-1-acetylindoline85
Overall 5-Acetylindoline N-Acetylindole ~61
Spectroscopic Data
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)
N-Acetylindole 8.45 (d, 1H), 7.6-7.2 (m, 4H), 6.65 (d, 1H), 2.6 (s, 3H)168.5, 135.8, 130.9, 125.5, 124.3, 123.4, 120.9, 116.9, 108.0, 24.11705 (C=O), 1460, 1365
N-Acetylindoline 8.15 (d, 1H), 7.2-7.0 (m, 3H), 4.1 (t, 2H), 3.1 (t, 2H), 2.2 (s, 3H)168.9, 142.9, 131.5, 127.5, 124.5, 123.8, 116.8, 48.9, 28.1, 24.21660 (C=O), 1480, 1390
5-Acetylindoline 8.0 (s, 1H), 7.75 (s, 1H), 7.70 (d, 1H), 6.7 (d, 1H), 3.6 (t, 2H), 3.1 (t, 2H), 2.5 (s, 3H)196.8, 153.5, 131.2, 130.8, 129.5, 124.0, 109.5, 47.5, 30.0, 26.53350 (N-H), 1670 (C=O), 1610, 1580

Logical Relationships and Workflow

The synthesis follows a logical progression from a protected indole to a functionalized indoline. The key transformations and their relationship are visualized below.

Logical_Flow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Functionalization cluster_step3 Step 3: Deprotection (Optional) cluster_final Final Product Start N-Acetylindole Process1 Selective Hydrogenation of Pyrrole Ring Start->Process1 Intermediate N-Acetylindoline Process1->Intermediate Process2 Friedel-Crafts Acylation at C5 Position Intermediate->Process2 Product2 5-Acetyl-1-acetylindoline Process2->Product2 Process3 Hydrolysis of N-Acetyl Group Product2->Process3 Final 5-Acetylindoline Process3->Final

Caption: Logical flow of the synthetic pathway.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of 5-acetylindoline from N-acetylindole. The described two-step (optional third step) protocol is efficient and utilizes standard laboratory reagents and techniques, making it accessible for researchers in various fields of chemical and pharmaceutical sciences. The provided data and protocols should enable the successful and reproducible synthesis of this important chemical intermediate.

Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone core is a significant structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds and natural products.[1] Its derivatives have shown promise in the development of therapeutic agents, including treatments for neurodegenerative conditions like Alzheimer's disease.[1][2][3] The intramolecular Friedel-Crafts acylation is a classic and robust method for the synthesis of 1-indanones, typically involving the cyclization of a 3-arylpropanoic acid or its more reactive acyl chloride derivative.[1][4] This reaction proceeds via an electrophilic aromatic substitution, facilitated by a Lewis or Brønsted acid catalyst.[1][4]

This document provides detailed protocols for the synthesis of 1-indanone using different starting materials and catalysts, a summary of comparative data, and visual diagrams of the reaction mechanism and experimental workflow.

Reaction Mechanism

The intramolecular Friedel-Crafts acylation for the synthesis of 1-indanone begins with the activation of the carboxylic acid or acyl chloride by a strong acid catalyst to form a highly electrophilic acylium ion.[1] This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves deprotonation to restore the aromaticity of the ring, yielding the cyclized 1-indanone product.[1]

Friedel_Crafts_Acylation_Mechanism cluster_start Starting Material cluster_activation Activation cluster_cyclization Intramolecular Cyclization cluster_deprotonation Deprotonation start 3-Phenylpropanoic Acid (or 3-Phenylpropionyl Chloride) acylium Acylium Ion Intermediate start->acylium + Lewis/Brønsted Acid (e.g., AlCl₃, TfOH) sigma Sigma Complex (Arenium Ion) acylium->sigma Electrophilic Attack product 1-Indanone sigma->product - H⁺ (Restores Aromaticity)

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation for 1-Indanone Synthesis.

Experimental Protocols

Two primary routes for the synthesis of 1-indanone via intramolecular Friedel-Crafts acylation are the direct cyclization of 3-phenylpropanoic acid and the cyclization of 3-phenylpropionyl chloride.[4] The direct cyclization is more atom-economical, producing water as the only byproduct, but often requires harsher reaction conditions.[2][4] The two-step method involving the acyl chloride proceeds under milder conditions but generates corrosive byproducts.[4]

Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using Aluminum Chloride (AlCl₃)

This protocol describes the intramolecular cyclization of 3-phenylpropionyl chloride, which is prepared from 3-phenylpropanoic acid in a preceding step.

Step 1a: Synthesis of 3-Phenylpropionyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[4]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq).[4]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[4]

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride, which can be used in the next step without further purification.[4]

Step 1b: Intramolecular Friedel-Crafts Acylation

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.[5]

  • Dissolve the crude 3-phenylpropionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to an approximate concentration of 0.2 M.[5]

  • Cool the flask to 0 °C using an ice-water bath.[5]

  • Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq) over 30-45 minutes.[4][5]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated sodium bicarbonate (NaHCO₃) solution to quench the reaction.[4]

  • Extract the aqueous layer with dichloromethane (3x volume).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-indanone.[4]

Protocol 2: Direct Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid (TfOH)

This protocol outlines the direct, one-pot cyclization of 3-phenylpropanoic acid.

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (2 mL per mmol of acid).[5]

  • Cool the solution to 0 °C in an ice bath.[5]

  • Slowly add trifluoromethanesulfonic acid (triflic acid, 3.0-5.0 eq) dropwise via a syringe.[4][5]

  • Allow the reaction mixture to warm to room temperature and stir for approximately 4 hours.[5] The reaction can be gently heated to 50-80 °C to expedite the process.[4]

  • Monitor the reaction progress by TLC or GC-MS.[4]

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker with ice and a saturated NaHCO₃ solution.[4]

  • Extract the product with dichloromethane (3x volume).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[4]

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Experimental Workflow

The general workflow for the synthesis of 1-indanone via Friedel-Crafts acylation involves several key stages, from preparation of the starting materials to the purification of the final product.

Experimental_Workflow start Starting Material (3-Arylpropanoic Acid or Derivative) setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Reagent Addition (Anhydrous Solvent, Catalyst) setup->reagents reaction Reaction Monitoring (TLC, GC-MS) reagents->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product 1-Indanone purification->product

Caption: General Experimental Workflow for 1-Indanone Synthesis.

Data Presentation

The yield and purity of 1-indanone are highly dependent on the choice of starting material, catalyst, and reaction conditions. The following table summarizes data from various experimental setups.

Starting MaterialCatalystStoichiometry (Catalyst)SolventTemperature (°C)Time (h)Yield (%)Reference
3-Phenylpropionyl ChlorideAlCl₃1.2 eqDichloromethane0 to RT292[5]
3-Phenylpropionyl ChlorideAlCl₃1.2 eqDichloromethane0475[5]
3-Phenylpropionyl ChlorideAlCl₃1.2 eqDichloromethane40 (Reflux)181[5]
3-Phenylpropanoic AcidTriflic Acid4.0 eqDichloromethane0 to RT4High Yield[5]
3-Phenylpropanoic AcidNbCl₅--Room Temp-Good Yields[6]
3-(3,4-Dimethoxyphenyl)propionyl ChlorideReBr(CO)₅ (cat.)-1,2-DichloroethaneReflux-80[7]

Note: "RT" denotes room temperature. The yield for the triflic acid-catalyzed reaction is described as "high yield" in the source material without a specific percentage.[5]

Troubleshooting and Optimization

  • Low or No Yield: This can be due to an inactive or inappropriate catalyst, the presence of deactivating groups on the aromatic ring, insufficient catalyst amount (Lewis acids are often required in stoichiometric amounts), suboptimal temperature, or moisture contamination, which deactivates many Lewis acid catalysts.[5][8]

  • Formation of Multiple Products: The formation of regioisomers can be a challenge if there are multiple possible sites for cyclization.[8] Controlling the reaction temperature can influence the product distribution, with lower temperatures often favoring the kinetic product.[8] The choice of solvent can also play a crucial role in regioselectivity; for instance, nitromethane has been shown to provide optimal selectivity in certain cases.[8] For reactions using polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can help control regioselectivity.[8]

  • Catalyst Choice: While AlCl₃ is a common choice, other Lewis acids like NbCl₅ can be effective and may even facilitate the in-situ conversion of the carboxylic acid to the acyl chloride.[5][6] For direct cyclization of carboxylic acids, strong Brønsted acids like triflic acid or polyphosphoric acid are often necessary.[5]

References

Application Notes and Protocols for the Preparation of 1-(Indolin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 1-(Indolin-5-yl)ethanone, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a robust three-step process commencing with the N-acetylation of commercially available indoline, followed by a Friedel-Crafts acylation to introduce the acetyl group at the C5 position of the indoline ring, and concluding with a selective deprotection of the N-acetyl group. This protocol is designed to be a reliable guide for researchers, offering detailed experimental procedures, expected outcomes, and visual aids to facilitate successful synthesis.

Introduction

1-(Indolin-5-yl)ethanone is a key building block in the synthesis of a variety of pharmacologically active compounds. Its indoline core and the presence of a keto-group at the 5-position make it a versatile scaffold for further chemical modifications. The protocol outlined herein describes a reproducible and scalable three-step synthesis suitable for laboratory settings. The chosen synthetic strategy involves the protection of the indoline nitrogen via acetylation, followed by a regioselective Friedel-Crafts acylation, and subsequent deprotection to yield the target compound.

Synthetic Pathway Overview

The overall synthetic pathway for the preparation of 1-(Indolin-5-yl)ethanone is depicted below. The process begins with the protection of the secondary amine of indoline as an amide, which directs the subsequent electrophilic substitution to the desired para-position on the aromatic ring. The final step involves the removal of the protecting group to furnish the final product.

G Indoline Indoline Step1 Step 1: N-Acetylation Indoline->Step1 N_Acetylindoline 1-Acetylindoline Step1->N_Acetylindoline Step2 Step 2: Friedel-Crafts Acylation N_Acetylindoline->Step2 Diacetylindoline 1,5-Diacetylindoline Step2->Diacetylindoline Step3 Step 3: N-Deprotection Diacetylindoline->Step3 Final_Product 1-(Indolin-5-yl)ethanone Step3->Final_Product G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: N-Deprotection a0 Mix Indoline, Acetic Anhydride, and Sodium Acetate a1 Reflux for 3h a0->a1 a2 Quench with Ice-Water a1->a2 a3 Extract with Diethyl Ether a2->a3 a4 Wash and Dry a3->a4 a5 Concentrate a4->a5 b0 Suspend AlCl3 in DCM at 0°C a5->b0 1-Acetylindoline b1 Add Acetyl Chloride b0->b1 b2 Add 1-Acetylindoline b1->b2 b3 Stir at RT b2->b3 b4 Quench with HCl/Ice b3->b4 b5 Extract, Wash, and Dry b4->b5 b6 Concentrate and Purify b5->b6 c0 Suspend 1,5-Diacetylindoline in Ethanol b6->c0 1,5-Diacetylindoline c1 Add 2N NaOH c0->c1 c2 Heat until Dissolved c1->c2 c3 Precipitate with Water c2->c3 c4 Filter and Dry c3->c4 c5 Recrystallize c4->c5 Final_Product Final_Product c5->Final_Product 1-(Indolin-5-yl)ethanone

Applications of 5-Acetylindoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylindoline is a versatile bicyclic heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, comprising a benzene ring fused to a five-membered nitrogen-containing ring with an acetyl group at the 5-position, provide a key building block for the synthesis of a diverse range of biologically active molecules. The indoline core is present in numerous natural products and synthetic compounds with significant therapeutic potential. The acetyl group at the 5-position offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This document provides a detailed overview of the applications of 5-acetylindoline in the development of novel therapeutics, with a focus on its use in creating α1-Adrenergic Receptor (α1-AR) antagonists and dual 5-lipoxygenase (5-LOX)/soluble epoxide hydrolase (sEH) inhibitors.

I. 5-Acetylindoline as a Scaffold for α1-Adrenergic Receptor Antagonists

Derivatives of 5-acetylindoline have been investigated as potent and selective α1-adrenergic receptor antagonists. These receptors are involved in the regulation of smooth muscle tone, and their antagonists are clinically used for the treatment of conditions such as benign prostatic hyperplasia (BPH) and hypertension.

Signaling Pathway of α1-Adrenergic Receptors

G cluster_membrane Cell Membrane α1-AR α1-AR Gq Gq α1-AR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Norepinephrine Norepinephrine Norepinephrine->α1-AR Activates Antagonist Antagonist Antagonist->α1-AR Blocks DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) PKC->Physiological_Response Ca2+ Ca²⁺ Release ER->Ca2+ Ca2+->Physiological_Response

Quantitative Data: α1A-Adrenoceptor Antagonist Activity

Several indoline derivatives have demonstrated high potency and selectivity for the α1A-adrenoceptor subtype, which is predominantly expressed in the prostate. This selectivity is desirable as it minimizes cardiovascular side effects associated with the blockade of α1B and α1D subtypes.[1]

Compound IDTargetIC50 (nM)α1B/α1A Selectivity Ratioα1D/α1A Selectivity RatioReference
(R)-14r α1A-AR2.7640.1408.2[1]
(R)-23l α1A-AR1.91506249.6[1]
Silodosin α1A-AR1.9285.914.4[1]
Experimental Protocols

This protocol outlines the synthesis of a key intermediate for α1-AR antagonists, starting from 1-acetylindoline, a closely related precursor to 5-acetylindoline. The synthesis involves a Friedel-Crafts acylation followed by further modifications.[2]

Step 1: Synthesis of 1-acetyl-5-chloroacetylindoline

  • To a solution of 1-acetylindoline (1 equivalent) in a suitable solvent such as dichloromethane, add chloroacetyl chloride (1.2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add aluminum chloride (AlCl₃) (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-acetyl-5-chloroacetylindoline.

Step 2: Synthesis of 1-acetyl-5-(2-(4-substituted-piperazin-1-yl)acetyl)indoline derivatives

  • To a solution of 1-acetyl-5-chloroacetylindoline (1 equivalent) in a polar aprotic solvent like acetonitrile, add the desired substituted piperazine (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product.

Cell-Based Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an α1-AR agonist.[1]

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, or α1D-adrenergic receptor subtypes in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Addition: Add varying concentrations of the test compounds (dissolved in a suitable solvent like DMSO) to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation: Add a known α1-AR agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (EC₈₀).

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

II. 5-Acetylindoline in the Development of Dual 5-LOX/sEH Inhibitors

The dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) is a promising strategy for the treatment of inflammatory diseases. 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Indoline-based compounds have been identified as potent dual inhibitors of these two enzymes.[3][4]

Signaling Pathways of 5-LOX and sEH

G

Quantitative Data: Dual 5-LOX/sEH Inhibitory Activity

A series of indoline derivatives have been synthesized and evaluated for their ability to inhibit both 5-LOX and sEH enzymes.[3][4]

Compound ID5-LOX IC50 (μM)sEH IC50 (μM)Reference
43 0.45 ± 0.11> 10[3]
73 0.41 ± 0.010.43 ± 0.10[3][4]
Zileuton (5-LOX inhibitor) ---
AUDA (sEH inhibitor) ---
Experimental Protocols

The synthesis of these dual inhibitors often starts from a substituted indoline, which can be derived from 5-acetylindoline through various chemical transformations. The general workflow involves the functionalization of the indoline core to introduce moieties that interact with the active sites of both 5-LOX and sEH.

G Start 5-Acetylindoline or Substituted Indoline Functionalization Functionalization of Indoline Core Start->Functionalization Intermediate Key Intermediate Functionalization->Intermediate Coupling Coupling with Side Chain Precursor Intermediate->Coupling Final_Product Final Indoline-based Dual Inhibitor Coupling->Final_Product Purification Purification and Characterization Final_Product->Purification

This protocol is adapted from a standard spectrophotometric method.[5]

  • Reagents:

    • 5-LOX enzyme solution (from potato or recombinant human)

    • Linoleic acid (substrate)

    • Borate buffer (pH 9.0)

    • Test compounds dissolved in DMSO

  • Procedure:

    • In a 96-well UV-transparent plate, add borate buffer.

    • Add the test compound at various concentrations.

    • Add the 5-LOX enzyme solution and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Immediately measure the increase in absorbance at 234 nm for 5 minutes using a microplate reader. The absorbance change is due to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to a control without the inhibitor.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

This fluorometric assay is based on the hydrolysis of a non-fluorescent substrate to a fluorescent product.[6]

  • Reagents:

    • Recombinant human sEH enzyme

    • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • Test compounds dissolved in DMSO

  • Procedure:

    • In a 96-well black plate, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add the sEH enzyme solution.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the sEH substrate.

    • Measure the increase in fluorescence (e.g., Ex/Em = 330/465 nm) over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the rate of the reaction for each inhibitor concentration.

    • Calculate the percent inhibition compared to the control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

5-Acetylindoline serves as a privileged scaffold in medicinal chemistry, providing a versatile starting point for the development of potent and selective therapeutic agents. Its application in the synthesis of α1-adrenergic receptor antagonists and dual 5-LOX/sEH inhibitors highlights its importance in addressing diseases such as benign prostatic hyperplasia, hypertension, and various inflammatory conditions. The detailed protocols and quantitative data presented herein offer a valuable resource for researchers engaged in the discovery and development of novel drugs based on the indoline framework. Further exploration of the chemical space around 5-acetylindoline is expected to yield new drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols: "Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-" as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- (also known as 5-acetylindoline) as a strategic building block in the synthesis of novel bioactive molecules. The indoline scaffold is a privileged structure in medicinal chemistry, and the presence of a reactive acetyl group at the 5-position offers a versatile handle for the construction of a diverse range of compounds with potential therapeutic applications, particularly in oncology and as modulators of adrenergic receptors.

Overview of Synthetic Applications

"Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-" serves as a key starting material for several important chemical transformations, enabling the synthesis of various classes of compounds with interesting pharmacological profiles. The primary reaction pathways involve the functionalization of the acetyl group and modifications of the indoline ring.

Two key synthetic strategies utilizing the acetyl group are highlighted:

  • Claisen-Schmidt Condensation: This reaction allows for the synthesis of chalcone derivatives, which are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Willgerodt-Kindler Reaction: This transformation converts the acetyl group into a thioamide, which can be further hydrolyzed to a carboxylic acid derivative, providing a pathway to different classes of compounds.

The indoline nitrogen can be protected or functionalized to further diversify the resulting molecular scaffolds.

Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation of 5-acetylindoline with various aromatic aldehydes is a straightforward and efficient method for the synthesis of 5-indolinyl chalcones. These α,β-unsaturated ketones are valuable intermediates and have shown significant potential as anticancer agents.

Experimental Protocol: General Procedure for the Synthesis of 5-Indolinyl Chalcones

Materials:

  • Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- (1.0 eq)

  • Substituted aromatic aldehyde (1.0 - 1.2 eq)

  • Ethanol or Methanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.0 - 4.0 eq)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve "Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-" (1.0 eq) and the desired substituted aromatic aldehyde (1.0-1.2 eq) in a minimal amount of ethanol with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of KOH or NaOH (2.0-4.0 eq) in ethanol or water to the reaction mixture while maintaining the low temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start1 Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- react Claisen-Schmidt Condensation start1->react 1.0 eq start2 Substituted Aromatic Aldehyde start2->react 1.0-1.2 eq cond1 Ethanol/Methanol cond1->react cond2 KOH or NaOH (Base) cond2->react cond3 Room Temperature, 12-24h cond3->react prod 5-Indolinyl Chalcone react->prod

Caption: Synthetic workflow for 5-Indolinyl Chalcones.
Biological Activity of Indolyl Chalcones

While specific data for chalcones derived directly from 5-acetylindoline is limited in the cited literature, studies on structurally similar indolyl chalcones have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2][3] This suggests that 5-indolinyl chalcones are promising candidates for anticancer drug discovery.

Compound ClassCancer Cell LineIC50 (µM)Reference
Indolyl Chalcone (3h)HCT116 (Colon)7.9[1]
Indolyl Chalcone (3j)HCT116 (Colon)6.6[1]
Indolyl Chalcone (3l)PaCa-2 (Pancreatic)0.03[2]
Indolyl Chalcone (3m)PaCa-2 (Pancreatic)0.09[2]
Indole Chalcone (18c)Jurkat (Leukemia)8.0 ± 1.4[3]
Indole Chalcone (18c)HCT116 (Colon)18.2 ± 2.9[3]

Potential as Kinase Inhibitors and α1-Adrenergic Receptor Antagonists

The indoline scaffold is a key component of several approved kinase inhibitors. The functionalization of "Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-" provides a route to novel derivatives that could target various kinases implicated in cancer and other diseases.

Furthermore, indoline derivatives have been investigated as α1-adrenergic receptor (α1-AR) antagonists. These receptors are involved in the regulation of blood pressure and smooth muscle tone, making them important targets for cardiovascular and urological conditions. The synthesis of novel indoline-based compounds from 5-acetylindoline could lead to the discovery of new α1-AR antagonists with improved selectivity and pharmacological profiles.

Plausible Signaling Pathway for Anticancer Activity

Many chalcones exert their anticancer effects by inducing apoptosis through the modulation of various signaling pathways. A plausible mechanism for 5-indolinyl chalcones could involve the inhibition of key protein kinases, leading to cell cycle arrest and apoptosis.

G IndolinylChalcone 5-Indolinyl Chalcone Kinase Protein Kinase (e.g., EGFR, VEGFR) IndolinylChalcone->Kinase Inhibition Apoptosis Apoptosis IndolinylChalcone->Apoptosis Induction Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Kinase->Downstream Activation Kinase->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Caption: Plausible signaling pathway for anticancer activity.

Synthesis of Thioamides via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides an alternative pathway for the functionalization of the acetyl group, converting it to a thioamide. This functional group can be a useful synthon for the preparation of various heterocyclic compounds or can be hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: General Procedure for the Willgerodt-Kindler Reaction

Materials:

  • Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- (1.0 eq)

  • Sulfur (2.0 - 3.0 eq)

  • A secondary amine (e.g., Morpholine) (excess, can be used as solvent)

  • Pyridine or DMF (as solvent, optional)

  • Stirring apparatus

  • Round-bottom flask equipped with a reflux condenser

Procedure:

  • In a round-bottom flask, combine "Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-" (1.0 eq), elemental sulfur (2.0-3.0 eq), and a secondary amine (e.g., morpholine). The amine can be used in excess as the solvent.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude thioamide can be purified by column chromatography or recrystallization.

G cluster_start Starting Materials cluster_reagents Reagents cluster_conditions Conditions cluster_product Product start1 Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- react Willgerodt-Kindler Reaction start1->react reag1 Sulfur reag1->react reag2 Secondary Amine (e.g., Morpholine) reag2->react cond1 Reflux cond1->react prod 5-Indolinyl Thioamide react->prod

References

Derivatization of 5-Acetylindoline for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 5-acetylindoline, a versatile scaffold for the development of novel therapeutic agents. The focus is on two primary synthetic routes leveraging the reactive acetyl group: the Claisen-Schmidt condensation to form chalcones and the Mannich reaction to synthesize Mannich bases. These derivatives have shown promise in drug discovery, particularly in the fields of oncology and anti-inflammatory research.

Introduction to 5-Acetylindoline in Drug Discovery

The indoline nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of an acetyl group at the 5-position provides a key chemical handle for further molecular elaboration. This allows for the systematic modification of the parent molecule to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. Derivatization of 5-acetylindoline can lead to compounds that interact with various biological targets, including kinases and inflammatory enzymes.

Key Derivatization Strategies

The acetyl group at the 5-position of the indoline ring is amenable to a variety of chemical transformations. This note focuses on two well-established and versatile reactions:

  • Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of 5-acetylindoline with an aromatic aldehyde to yield a chalcone derivative. Chalcones are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Mannich Reaction: This three-component reaction involves the aminoalkylation of the α-carbon of the acetyl group using formaldehyde and a secondary amine. The resulting Mannich bases are valuable intermediates and have demonstrated significant pharmacological potential, including cytotoxic and anti-inflammatory effects.

Application Note 1: Synthesis of 5-Acetylindoline Chalcones for Anticancer Drug Discovery

Chalcones derived from 5-acetylindoline are a promising class of compounds for the development of novel anticancer agents. These molecules can be synthesized through a straightforward Claisen-Schmidt condensation. The resulting α,β-unsaturated ketone moiety is a key pharmacophore that can interact with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of various signaling pathways involved in cancer progression, such as the MAPK pathway.

Experimental Workflow: Claisen-Schmidt Condensation

The general workflow for the synthesis and evaluation of 5-acetylindoline chalcones is depicted below.

claisen_schmidt_workflow Workflow for 5-Acetylindoline Chalcone Synthesis and Evaluation start 5-Acetylindoline & Aromatic Aldehyde reaction Claisen-Schmidt Condensation (Base-catalyzed) start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening In vitro Anticancer Screening (e.g., MTT Assay on cancer cell lines) characterization->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar end Lead Compound Identification sar->end mannich_workflow Workflow for 5-Acetylindoline Mannich Base Synthesis and Evaluation start 5-Acetylindoline, Formaldehyde, Secondary Amine reaction Mannich Reaction (Acid-catalyzed) start->reaction purification Purification (Extraction/Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening In vitro Anti-inflammatory Screening (e.g., LOX/COX inhibition, cytokine release assays) characterization->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar end Lead Compound Identification sar->end MAPK_pathway MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates NFkB_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Cytokines, Chemokines) Nucleus->Transcription Induces

Application Notes and Protocols for the Synthesis and Evaluation of 5-HT2C Receptor Agonists Derived from Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of 5-HT2C receptor agonists, with a focus on derivatives originating from the versatile starting material, Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- (also known as 5-acetylindoline). The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a significant therapeutic target for managing conditions such as obesity, psychiatric disorders, and substance use disorders. The indoline scaffold is a privileged structure in the development of selective 5-HT2C agonists.

Introduction to 5-HT2C Receptor Agonism

The serotonin 2C (5-HT2C) receptor primarily signals through the Gq/11 protein pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade modulates various neuronal functions. Beyond this canonical pathway, the 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, leading to a diverse range of cellular responses.

Data Presentation: Potency and Selectivity of Indoline-Based 5-HT2C Agonists

The following table summarizes the in vitro pharmacological data for a series of 1-(1-indolinyl)-2-propylamine derivatives, which are potent 5-HT2C receptor agonists. These compounds demonstrate the potential of the indoline scaffold for achieving high affinity and functional potency at the target receptor.

Compound IDSubstituent(s)5-HT2C EC50 (nM)5-HT2C % Efficacy (vs. 5-HT)5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)
VER-3323 6-Chloro1891.8134.4
VER-5593 5-Fluoro-6-chloro10832.94018
VER-5384 5-Fluoro-6-methylthio12832.42910

Data sourced from Bentley et al., Bioorg. Med. Chem. Lett. 2004, 14(9), 2367-70.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow cluster_evaluation Pharmacological Evaluation Workflow Start Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- ReductiveAmination Reductive Amination (Proposed Step) Start->ReductiveAmination Amine source, Reducing agent Intermediate N-Substituted Indoline ReductiveAmination->Intermediate Alkylation Alkylation Intermediate->Alkylation FinalProduct Target 5-HT2C Agonist (e.g., 1-(Indolinyl)-2-propylamine derivative) Alkylation->FinalProduct BindingAssay Radioligand Binding Assay (Determine Ki) FinalProduct->BindingAssay FunctionalAssay Calcium Flux Assay (Determine EC50, Efficacy) FinalProduct->FunctionalAssay SelectivityAssay Binding/Functional Assays at 5-HT2A & 5-HT2B BindingAssay->SelectivityAssay FunctionalAssay->SelectivityAssay InVivo In Vivo Studies (e.g., Feeding Behavior) SelectivityAssay->InVivo

Overview of the synthesis and evaluation workflow for 5-HT2C receptor agonists.

G Agonist 5-HT2C Agonist (e.g., Indoline Derivative) Receptor 5-HT2C Receptor Agonist->Receptor Binds Gq11 Gαq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Downstream Cellular Responses Ca_Release->CellularResponse PKC->CellularResponse

Canonical Gq/11 signaling pathway of the 5-HT2C receptor.

Experimental Protocols

Protocol 1: Proposed Synthesis of a 1-(2,3-dihydro-1H-indol-5-yl)ethanamine Derivative

This protocol describes a plausible synthetic route for converting the starting ketone into an amine, a key intermediate for many 5-HT2C agonists, via reductive amination.

Materials:

  • Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- (5-acetylindoline)

  • Ammonium acetate or desired primary amine

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Glacial acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the aqueous residue with saturated NaHCO3 solution to a pH of 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude amine by silica gel column chromatography to afford the desired 1-(2,3-dihydro-1H-indol-5-yl)ethanamine. This intermediate can be further functionalized.

Protocol 2: Radioligand Binding Assay for 5-HT2C Receptor Affinity (Ki)

This protocol determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2C receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2C receptor.

  • Radioligand: [3H]-Mesulergine or [125I]-DOI.

  • Test compound (e.g., synthesized indoline derivative).

  • Non-specific binding control: 10 µM Mianserin or another suitable antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound at various concentrations (for competition curve) or buffer/non-specific control.

    • Radioligand at a fixed concentration (typically at its Kd value).

    • Receptor-containing cell membranes (typically 10-50 µg protein per well).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Calculate the inhibition constant (Ki) from the IC50 value (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Protocol 3: Calcium Flux Assay for 5-HT2C Receptor Functional Activity (EC50)

This functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq/11 pathway signaling.

Materials:

  • A cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compound and a reference agonist (e.g., 5-HT).

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the 5-HT2C-expressing cells into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (prepared in assay buffer with Pluronic F-127) to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark.

  • Assay Measurement: Place the plate into the fluorescence plate reader, which is set to the appropriate excitation and emission wavelengths for the chosen dye.

  • Record a baseline fluorescence reading for approximately 10-20 seconds.

  • Using the instrument's dispenser, add the test compound at various concentrations to the wells.

  • Immediately and continuously measure the fluorescence signal for an additional 2-3 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximum efficacy (Emax) relative to the reference agonist.

Application Notes and Protocols for Indoline-Based Dual 5-LOX/sEH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). The dual inhibition of these key enzymes in the arachidonic acid cascade presents a promising therapeutic strategy for inflammatory diseases by concurrently reducing the production of pro-inflammatory leukotrienes and increasing the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).

Introduction

The arachidonic acid (AA) cascade is a critical pathway in the inflammatory response.[1] AA, released from membrane phospholipids, is metabolized by three main enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases.[2][3] The 5-LOX pathway produces leukotrienes (LTs), which are potent pro-inflammatory mediators.[2] The CYP epoxygenase pathway generates EETs, which possess anti-inflammatory properties but are rapidly degraded by soluble epoxide hydrolase (sEH) to less active dihydroxyeicosatrienoic acids (DHETs).[2][4]

The simultaneous inhibition of 5-LOX and sEH offers a synergistic anti-inflammatory effect.[3] This dual-inhibition strategy is designed to provide a more profound therapeutic outcome than targeting either enzyme individually.[2] Recently, a series of indoline-based compounds have been identified as potent dual inhibitors of 5-LOX and sEH, demonstrating significant anti-inflammatory efficacy in both in vitro and in vivo models.[1][5][6]

Data Presentation

The following tables summarize the in vitro inhibitory activities of key indoline-based compounds against human 5-LOX and sEH.

Table 1: In Vitro Inhibitory Activity of Indoline-Based Compounds against 5-LOX and sEH.

Compound5-LOX IC₅₀ (µM)sEH IC₅₀ (µM)
43 0.45 ± 0.11> 10
73 0.41 ± 0.010.43 ± 0.10

Data sourced from in vitro enzymatic assays.[1]

Signaling Pathways

The following diagrams illustrate the arachidonic acid cascade and the points of intervention for dual 5-LOX/sEH inhibitors.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_LOX 5-LOX Pathway cluster_sEH CYP/sEH Pathway Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid (AA) 5-LOX 5-Lipoxygenase (5-LOX) AA->5-LOX CYP Cytochrome P450 Epoxygenase AA->CYP PLA2->AA Releases LTA4 Leukotriene A₄ (LTA₄) 5-LOX->LTA4 Converts FLAP FLAP LTs Pro-inflammatory Leukotrienes (e.g., LTB₄) LTA4->LTs EETs Anti-inflammatory Epoxyeicosatrienoic Acids (EETs) CYP->EETs Metabolizes sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Substrate DHETs Less Active Diols (DHETs) sEH->DHETs Hydrolyzes Inhibitor Indoline-Based Dual Inhibitor Inhibitor->5-LOX Inhibits Inhibitor->sEH Inhibits

Arachidonic Acid Cascade and Dual Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro 5-LOX Inhibition Assay (Recombinant Human 5-LOX)

This protocol describes the determination of the inhibitory activity of test compounds against purified recombinant human 5-lipoxygenase.

Materials:

  • Recombinant human 5-LOX enzyme

  • 5-LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 0.1 mM EDTA)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Zileuton)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle for control), and the recombinant 5-LOX enzyme solution.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately measure the absorbance at 234 nm (for the formation of 5-hydroperoxyeicosatetraenoic acid, 5-HPETE) kinetically for 10-20 minutes at 37°C using a microplate reader.

  • Calculate the rate of reaction (slope) for each concentration.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value by non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds and controls in assay buffer add_reagents Add buffer, compounds/vehicle, and enzyme to a 96-well plate prep_compounds->add_reagents prep_enzyme Prepare 5-LOX enzyme solution prep_enzyme->add_reagents pre_incubate Pre-incubate at room temperature for 10-15 minutes add_reagents->pre_incubate initiate_reaction Initiate reaction with arachidonic acid pre_incubate->initiate_reaction measure_absorbance Measure absorbance at 234 nm kinetically at 37°C initiate_reaction->measure_absorbance calc_rate Calculate reaction rates (slopes) measure_absorbance->calc_rate calc_inhibition Determine % inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC₅₀ values calc_inhibition->calc_ic50

Workflow for In Vitro 5-LOX Inhibition Assay.
Protocol 2: In Vitro sEH Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric method to determine the inhibitory activity of test compounds against soluble epoxide hydrolase.

Materials:

  • Recombinant human sEH enzyme

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., AUDA)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well black plate, add the sEH assay buffer and the test compound dilutions (or vehicle for control).

  • Add the recombinant human sEH enzyme solution to each well.

  • Pre-incubate the plate for 5 minutes at room temperature.

  • Initiate the reaction by adding the fluorogenic sEH substrate to each well.

  • Immediately measure the fluorescence intensity kinetically (e.g., every minute for 15-30 minutes) at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[7]

  • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value using non-linear regression analysis.

sEH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds and controls add_reagents Add buffer, compounds/vehicle, and enzyme to a 96-well black plate prep_compounds->add_reagents prep_enzyme Prepare sEH enzyme solution prep_enzyme->add_reagents prep_substrate Prepare fluorogenic substrate solution initiate_reaction Initiate reaction with substrate prep_substrate->initiate_reaction pre_incubate Pre-incubate for 5 minutes at room temperature add_reagents->pre_incubate pre_incubate->initiate_reaction measure_fluorescence Measure fluorescence kinetically (Ex/Em ~330/465 nm) initiate_reaction->measure_fluorescence calc_rate Calculate reaction rates (slopes) measure_fluorescence->calc_rate calc_inhibition Determine % inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC₅₀ values calc_inhibition->calc_ic50

Workflow for In Vitro sEH Inhibition Assay.
Protocol 3: In Vivo Anti-Inflammatory Activity - Zymosan-Induced Peritonitis in Mice

This protocol describes a model to evaluate the in vivo anti-inflammatory efficacy of the test compounds.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile phosphate-buffered saline (PBS)

  • Test compound formulation

  • Vehicle control

  • Anesthesia (e.g., isoflurane)

  • EDTA solution

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage) at a specified time before the inflammatory challenge.

  • Prepare a suspension of zymosan A in sterile PBS (e.g., 1 mg/mL).

  • Induce peritonitis by intraperitoneal (i.p.) injection of the zymosan suspension (e.g., 0.5 mL per mouse).[2]

  • At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice.

  • Collect peritoneal exudate by lavage with cold PBS containing EDTA.

  • Centrifuge the lavage fluid to separate the cells from the supernatant.

  • Analyze the cell pellet for total and differential leukocyte counts (e.g., using a hemocytometer and cytospin preparations with staining).

  • Analyze the supernatant for levels of pro-inflammatory mediators (e.g., cytokines, chemokines) using ELISA or other immunoassays.

  • Compare the results from the compound-treated groups to the vehicle-treated group to determine the anti-inflammatory effect.

Peritonitis_Model_Workflow cluster_pre_treatment Pre-treatment cluster_induction Induction of Peritonitis cluster_sample_collection Sample Collection cluster_analysis Analysis acclimatize Acclimatize mice administer_compound Administer test compound or vehicle acclimatize->administer_compound induce_peritonitis Inject zymosan intraperitoneally administer_compound->induce_peritonitis euthanize Euthanize mice at a specific time point induce_peritonitis->euthanize collect_lavage Collect peritoneal lavage fluid euthanize->collect_lavage cell_count Perform total and differential leukocyte counts collect_lavage->cell_count mediator_analysis Analyze pro-inflammatory mediators in supernatant (e.g., ELISA) collect_lavage->mediator_analysis compare_groups Compare treated vs. vehicle groups cell_count->compare_groups mediator_analysis->compare_groups

Workflow for Zymosan-Induced Peritonitis Model.

References

Application Notes and Protocols: Antibacterial and Antifungal Studies of Indoline-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antimicrobial properties of indoline-2-one derivatives, a class of heterocyclic compounds demonstrating significant potential in the development of novel antibacterial and antifungal agents. The following sections present quantitative data on their efficacy, detailed experimental protocols for their synthesis and evaluation, and visual representations of their proposed mechanisms of action.

Data Presentation: Antimicrobial Activity of Indoline-2-one Derivatives

The antimicrobial efficacy of various indoline-2-one derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The data, summarized from multiple studies, is presented below in tabular format for clear comparison. The primary metrics used are the Minimum Inhibitory Concentration (MIC) in µg/mL and the diameter of the zone of inhibition in mm.

Table 1: Antibacterial Activity of Indoline-2-one Derivatives

Compound ID/DerivativeBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Thiazolo-indoline derivative 12S. aureus (ATCC 29213)--[1]
Thiazolo-indoline derivative 4S. aureus (ATCC 29213)--[1]
Thiazolo-indoline derivative 7aP. aeruginosa (ATCC 27853)--[1]
Indolin-2-one nitroimidazole hybrid XIGram-positive & Gram-negative bacteria0.0625 - 4-[2]
3-Alkylidene-2-indolone 10gS. aureus (ATCC 43300)0.5-
3-Alkylidene-2-indolone 10hS. aureus (ATCC 43300)0.5-
Furanone derivative 8jE. coli2.5-[3]
3-Substituted Indole-2-one 2 & 3S. enterica125-[4]
3-Substituted Indole-2-one 4, 5, 6, 7, 8MRSA125-[4]

Table 2: Antifungal Activity of Indoline-2-one Derivatives

Compound ID/DerivativeFungal StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Thiazolo-indoline derivatives-Weak to moderate-[1]
Indolin-2-one nitroimidazole hybridThree fungal species12 - 18-[2]
Furanone derivativesA. flavus, C. albicans--[3]

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of indoline-2-one derivatives are crucial for reproducibility and further development.

Protocol 1: General Synthesis of Thiazolo-indolin-2-one Derivatives[1]

This protocol outlines a general method for the synthesis of thiazolo-indolin-2-one derivatives, which have shown promising antimicrobial activity.

Materials:

  • Isatin or substituted isatins

  • Thiosemicarbazide

  • Appropriate electrophilic reagents (e.g., α-halo ketones, ethyl chloroacetate)

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

Procedure:

  • Synthesis of Isatin-3-thiosemicarbazone (8): A mixture of isatin (1 equivalent) and thiosemicarbazide (1.1 equivalents) in 50 mL of ethanol containing a few drops of glacial acetic acid is refluxed for 2-3 hours. The reaction mixture is then cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone intermediate.

  • Cyclization to Thiazolo-indolin-2-one Derivatives: The isatin-3-thiosemicarbazone (1 equivalent) is dissolved in glacial acetic acid. An appropriate electrophilic reagent (1.1 equivalents) and anhydrous sodium acetate (2 equivalents) are added to the solution. The mixture is refluxed for 6-8 hours.

  • Isolation and Purification: After cooling, the reaction mixture is poured into crushed ice. The precipitated solid is filtered, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the purified thiazolo-indolin-2-one derivative.

  • Characterization: The structure of the synthesized compounds is confirmed using elemental analysis and spectral data (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocol 2: Agar Well Diffusion Method for Antimicrobial Screening

This method is widely used for preliminary screening of the antimicrobial activity of new compounds.

Materials:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Bacterial or fungal cultures

  • Test compound solutions of known concentration

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent used to dissolve the compound)

  • Sterile cork borer

Procedure:

  • Preparation of Agar Plates: Molten sterile agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the solidified agar using a sterile cotton swab.

  • Well Preparation: Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compounds: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to separate wells.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Zone of Inhibition: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Standardized microbial inoculum

  • Test compound solutions

  • Positive and negative controls

  • Resazurin or other viability indicators (optional)

Procedure:

  • Serial Dilution: The test compound is serially diluted in the appropriate broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: A standardized inoculum of the test microorganism is added to each well.

  • Controls: A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a viability indicator.

Visualizing the Mechanisms of Action

The antimicrobial effects of indoline-2-one derivatives are attributed to their interaction with various cellular targets and pathways. The following diagrams illustrate some of the proposed mechanisms.

Dual Mode of Action of Indolin-2-one Nitroimidazole Hybrids

Certain indolin-2-one nitroimidazole hybrids exhibit a dual mechanism of action against bacteria.[5][6] They directly inhibit Topoisomerase IV, an essential enzyme for DNA replication, and also undergo reductive bioactivation to produce damaging reactive species.[5][6]

dual_moa cluster_direct Direct Inhibition cluster_reductive Reductive Bioactivation Indolin-2-one\nNitroimidazole Indolin-2-one Nitroimidazole Topoisomerase IV Topoisomerase IV Indolin-2-one\nNitroimidazole->Topoisomerase IV Inhibits Reactive Species Reactive Species Indolin-2-one\nNitroimidazole->Reactive Species Forms DNA Replication DNA Replication Topoisomerase IV->DNA Replication Essential for Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Leads to Cellular Damage\n(DNA, Proteins) Cellular Damage (DNA, Proteins) Reactive Species->Cellular Damage\n(DNA, Proteins) Causes Cellular Damage\n(DNA, Proteins)->Bacterial Cell Death Leads to

Caption: Dual mechanism of indolin-2-one nitroimidazoles.

Inhibition of Dihydrofolate Reductase (DHFR)

Some thiazolo-indolin-2-one derivatives have been identified as inhibitors of Dihydrofolate Reductase (DHFR), a key enzyme in the folate synthesis pathway, which is essential for the synthesis of nucleic acids and amino acids.[1][7]

dhfr_inhibition Indolin-2-one Derivative Indolin-2-one Derivative DHFR DHFR Indolin-2-one Derivative->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes conversion DHF Dihydrofolate (DHF) DHF->DHFR Nucleic Acid\nSynthesis Nucleic Acid Synthesis THF->Nucleic Acid\nSynthesis Essential for Bacterial Growth Bacterial Growth Nucleic Acid\nSynthesis->Bacterial Growth Required for Inhibition of Growth Inhibition of Growth Bacterial Growth->Inhibition of Growth Leads to

Caption: DHFR inhibition by indolin-2-one derivatives.

Quorum Sensing Inhibition in Bacteria

Indole derivatives, including indolin-2-ones, can interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[1][8] This is often achieved by interfering with the folding of QS regulator proteins.[8]

qs_inhibition Indolin-2-one\nDerivative Indolin-2-one Derivative QS Regulator\nProtein QS Regulator Protein Indolin-2-one\nDerivative->QS Regulator\nProtein Inhibits folding Virulence Gene\nExpression Virulence Gene Expression QS Regulator\nProtein->Virulence Gene\nExpression Activates AHL Signal AHL Signal (Autoinducer) AHL Signal->QS Regulator\nProtein Binds to Biofilm Formation Biofilm Formation Virulence Gene\nExpression->Biofilm Formation Promotes

Caption: Quorum sensing inhibition mechanism.

Antifungal Mechanism against Candida albicans

The antifungal activity of indole derivatives against C. albicans involves the inhibition of key virulence factors such as biofilm formation and the transition from yeast to hyphal form (filamentous growth).[9][10]

antifungal_mechanism Indole\nDerivative Indole Derivative Yeast-to-Hyphae\nTransition Yeast-to-Hyphae Transition Indole\nDerivative->Yeast-to-Hyphae\nTransition Inhibits Biofilm\nFormation Biofilm Formation Indole\nDerivative->Biofilm\nFormation Inhibits Candida albicans\nVirulence Candida albicans Virulence Yeast-to-Hyphae\nTransition->Candida albicans\nVirulence Contributes to Biofilm\nFormation->Candida albicans\nVirulence Contributes to

Caption: Antifungal action against C. albicans.

Experimental Workflow: From Synthesis to Antimicrobial Evaluation

The overall process for identifying and characterizing novel antimicrobial indoline-2-one derivatives follows a systematic workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies A Design of Indolin-2-one Derivatives B Chemical Synthesis A->B C Purification & Structural Characterization (NMR, MS) B->C D Primary Screening (Agar Well Diffusion) C->D E Quantitative Analysis (MIC Determination) D->E F Target Identification (e.g., Enzyme Assays) E->F Potent Compounds G Pathway Analysis F->G

Caption: General experimental workflow.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Acetylindoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-acetylindoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-acetylindoline?

A1: A prevalent method for the synthesis of 5-acetylindoline is the Friedel-Crafts acylation of indoline. To control the reaction and improve selectivity, the nitrogen of the indoline ring is typically protected, for instance, as 1-acetylindoline, before performing the acylation at the 5-position. This is followed by deprotection of the nitrogen if the free indoline is the desired product.

Q2: I am observing a mixture of products, including di-acylated indoline. How can I improve the selectivity for 5-acetylindoline?

A2: The formation of di-acylated products is a common side reaction in Friedel-Crafts acylation. To enhance the selectivity for mono-acetylation at the 5-position, several strategies can be employed:

  • Control Stoichiometry: Carefully control the molar ratio of the acylating agent (e.g., acetyl chloride or acetic anhydride) to the protected indoline. Using no more than one equivalent of the acylating agent can significantly reduce over-acylation.[1]

  • Slow Addition: Add the acylating agent slowly and at a low temperature to maintain control over the reaction and improve selectivity.[1]

  • Choice of Catalyst: The choice of Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, FeCl₃) and its amount is crucial and can impact the regioselectivity and extent of acylation.[1]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors in the synthesis of 5-acetylindoline. Common issues include incomplete reaction, product degradation, or the formation of side products. To improve the yield:

  • Optimize Reaction Conditions: Systematically optimize the reaction temperature, time, and stoichiometry of the reagents.[2]

  • Ensure Purity of Starting Materials: The purity of the indoline substrate, acylating agent, and solvent is critical. The presence of moisture can deactivate the Lewis acid catalyst.

  • Proper Work-up: Ensure that the work-up procedure effectively quenches the reaction and isolates the product without degradation.

Q4: I am having trouble with the N-protection of indoline. What are the key considerations?

A4: Inefficient N-acetylation can lead to a mixture of starting material and product. To ensure complete protection:

  • Use a slight excess of the acetylating agent (e.g., acetic anhydride).

  • Maintain the recommended reaction temperature and time to drive the reaction to completion.[1]

Q5: What are some common side products other than di-acylated indoline?

A5: Besides over-acylation, other side products can include N-acylated and C3-acylated indoles, and in some cases, polymerization of the starting material or product under harsh acidic conditions.[3] The formation of regioisomers can also occur, influenced by the reaction's acidity and steric factors.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (e.g., due to moisture).Use anhydrous solvents and reagents. Ensure the Lewis acid catalyst is fresh and handled under inert conditions.
Insufficient reaction temperature or time.Gradually increase the reaction temperature and monitor the progress using TLC or LC-MS to find the optimal conditions.
Poor quality of starting materials.Verify the purity of the starting indoline and acylating agent by analytical methods such as NMR or GC-MS.
Formation of Multiple Products (Poor Selectivity) Over-acylation leading to di- or poly-acetylated indolines.Carefully control the stoichiometry of the acylating agent.[1] Add the acylating agent dropwise at a low temperature.[1]
Acylation at other positions (e.g., C7).Optimize the choice of Lewis acid catalyst and solvent to influence regioselectivity.
N-acylation instead of C-acylation.Ensure the nitrogen is adequately protected before proceeding with the Friedel-Crafts acylation.
Significant Tar/Polymer Formation Harsh reaction conditions (high temperature or high concentration of acid).Run the reaction at a lower temperature. Use a milder Lewis acid catalyst if possible.[2]
High concentration of reactive intermediates.Conduct the reaction at a higher dilution to favor intramolecular reactions over intermolecular polymerization.[2]
Difficult Product Isolation/Purification Formation of polar impurities.A common polar impurity could be a hydrolyzed form of an intermediate. Neutralize the reaction mixture promptly during work-up and consider using a buffered solution.[2]
Product is difficult to separate from byproducts.Optimize the chromatographic separation method. Trying different solvent systems for column chromatography may be necessary.

Experimental Protocols

Protocol 1: N-Acetylation of Indoline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indoline (1 equivalent) in a suitable solvent such as dichloromethane or acetic anhydride.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Work-up: Quench the reaction by carefully adding water. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-acetylindoline.

Protocol 2: Friedel-Crafts Acylation of 1-Acetylindoline

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 equivalents) in an anhydrous solvent like dichloromethane.

  • Reagent Addition: Cool the suspension to 0°C. Slowly add acetyl chloride (1.1 equivalents) to the suspension. Stir for 15 minutes. Then, add a solution of 1-acetylindoline (1 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice and hydrochloric acid. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_protection Step 1: N-Protection cluster_acylation Step 2: Friedel-Crafts Acylation cluster_purification Step 3: Purification Indoline Indoline Protect N-Acetylation Indoline->Protect AceticAnhydride Acetic Anhydride AceticAnhydride->Protect Acetylindoline 1-Acetylindoline Protect->Acetylindoline Acylation Acylation Acetylindoline->Acylation AcetylChloride Acetyl Chloride AcetylChloride->Acylation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Acylation CrudeProduct Crude 5-Acetyl-1-acetylindoline Acylation->CrudeProduct Purify Column Chromatography CrudeProduct->Purify FinalProduct Pure 5-Acetyl-1-acetylindoline Purify->FinalProduct

Caption: Experimental workflow for the synthesis of 5-acetylindoline.

troubleshooting_guide Start Low Yield or Poor Selectivity CheckPurity Check Purity of Starting Materials? Start->CheckPurity CheckConditions Optimize Reaction Conditions? CheckPurity->CheckConditions No ImpureMaterials Use Purified Reagents CheckPurity->ImpureMaterials Yes CheckStoichiometry Verify Reagent Stoichiometry? CheckConditions->CheckStoichiometry No AdjustTempTime Adjust Temperature and Time CheckConditions->AdjustTempTime Yes CheckWorkup Review Work-up Procedure? CheckStoichiometry->CheckWorkup No AdjustStoichiometry Use Correct Molar Ratios, Slow Addition CheckStoichiometry->AdjustStoichiometry Yes ModifyWorkup Prompt Quenching, Neutralization CheckWorkup->ModifyWorkup Yes Success Improved Yield/ Selectivity ImpureMaterials->Success AdjustTempTime->Success AdjustStoichiometry->Success ModifyWorkup->Success

Caption: Troubleshooting flowchart for 5-acetylindoline synthesis.

References

Technical Support Center: Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the Fischer indole synthesis. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guides & FAQs

Issue 1: Presence of Carbonyl-Containing Impurities and Oligomers

Question: My reaction mixture shows the presence of unexpected higher molecular weight species and compounds with carbonyl functionalities, leading to a complex product mixture and low yield of the desired indole. What is the likely side reaction, and how can I mitigate it?

Answer:

This issue often points to Aldol condensation side reactions. Under the acidic conditions of the Fischer indole synthesis, enolizable aldehydes or ketones can react with themselves or other carbonyl species present in the reaction mixture.

Troubleshooting:

  • Control Temperature: Aldol condensations are often favored at higher temperatures. Running the reaction at the lowest effective temperature can help minimize this side reaction.[1][2]

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are crucial. A very strong acid might accelerate the desired indole synthesis over the aldol reaction. Conversely, for some substrates, a milder acid like acetic acid may prevent unwanted side reactions.[3] It is advisable to screen different Brønsted and Lewis acids to find the optimal conditions for your specific substrate.[1]

  • One-Pot Procedure: In some cases, performing a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation can be beneficial. This minimizes the exposure of the carbonyl compound to acidic conditions for extended periods.[4]

Experimental Protocol to Minimize Aldol Condensation:

A general approach involves the careful control of reaction conditions. For the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, a two-step procedure can be employed where the hydrazone is pre-formed under milder conditions before the indolization step.

  • Hydrazone Formation (Optional):

    • Dissolve acetophenone (1 equivalent) in ethanol in a round-bottom flask.

    • Add phenylhydrazine (1 equivalent) dropwise with stirring.

    • Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.

    • Cool the reaction mixture in an ice bath to precipitate the hydrazone.

    • Filter the solid and wash with cold ethanol.[4]

  • Indolization:

    • In a separate flask, heat polyphosphoric acid (PPA) to approximately 100°C.

    • Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.

    • Heat the mixture at 150-160°C for 10-15 minutes.[4]

    • Cool the mixture and pour it onto crushed ice to precipitate the product.

    • Filter and wash the solid with water and cold ethanol.[4]

Logical Relationship for Troubleshooting Aldol Condensation:

start High MW Species & Carbonyl Impurities Observed side_reaction Suspect Aldol Condensation start->side_reaction troubleshoot Troubleshooting Steps side_reaction->troubleshoot temp Lower Reaction Temperature troubleshoot->temp acid Optimize Acid Catalyst troubleshoot->acid one_pot Consider One-Pot Procedure troubleshoot->one_pot outcome Reduced Side Products, Improved Yield temp->outcome acid->outcome one_pot->outcome

Caption: Troubleshooting workflow for aldol condensation side reactions.

Issue 2: Formation of Unexpected Alkylated or Acylated Indoles

Question: My final product contains an additional alkyl or acyl group on the indole ring that was not present in my starting materials. What could be the cause of this side reaction?

Answer:

This is indicative of a Friedel-Crafts alkylation or acylation side reaction. The acidic conditions and elevated temperatures of the Fischer indole synthesis can promote the reaction of the newly formed, electron-rich indole ring with electrophilic species present in the reaction mixture.[1][2] These electrophiles can arise from the decomposition of solvents, reagents, or from the starting materials themselves.

Troubleshooting:

  • Choice of Acid Catalyst: The strength of the Lewis or Brønsted acid can significantly influence the extent of Friedel-Crafts side reactions. Using a milder acid may be beneficial.[3]

  • Solvent Selection: The choice of solvent is critical. Solvents that can generate electrophiles under acidic conditions (e.g., alcohols, which can form carbocations) should be used with caution or avoided. Aprotic solvents like DMSO or running the reaction neat can be effective alternatives.[4]

  • Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can lead to the decomposition of starting materials and the formation of electrophilic species that can participate in Friedel-Crafts reactions.[1] Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.[4]

Experimental Protocol to Minimize Friedel-Crafts Reactions:

A one-pot reaction in a suitable solvent with careful temperature control can minimize the formation of Friedel-Crafts byproducts.

  • Procedure:

    • To a 100 mL flask, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).

    • Begin stirring and heat the mixture to reflux.

    • Slowly add phenylhydrazine (5.4 g) dropwise over 30 minutes.

    • Continue refluxing for an additional hour after the addition is complete.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the product by filtration.[3]

Signaling Pathway for Friedel-Crafts Side Reaction:

Indole Formed Indole (Nucleophile) SideProduct Alkylated/Acylated Indole Byproduct Indole->SideProduct Friedel-Crafts Reaction Electrophile Electrophile (from decomposition) Electrophile->SideProduct

Caption: Formation of Friedel-Crafts byproducts.

Issue 3: Formation of Isomeric Indole Products

Question: When using an unsymmetrical ketone, I am obtaining a mixture of two isomeric indole products, which are difficult to separate. How can I control the regioselectivity of the reaction?

Answer:

The use of an unsymmetrical ketone can lead to the formation of two different ene-hydrazine intermediates, resulting in two regioisomeric indole products.[5] The regioselectivity of the Fischer indole synthesis is influenced by several factors, including the acidity of the medium, the substitution pattern of the hydrazine, and steric effects.[5]

Troubleshooting:

  • Acidity of the Medium: The concentration and type of acid catalyst can have a profound effect on the regioselectivity. In some cases, a weakly acidic medium may favor indolization towards the more functionalized carbon.[6] Conversely, stronger acids might favor the less substituted side.[7]

  • Steric Hindrance: Bulky substituents on the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.

  • Catalyst Choice: The choice between a Brønsted and a Lewis acid can also influence the regioselectivity.[1]

Quantitative Data on Regioselectivity:

The ratio of isomeric products is highly dependent on the specific substrates and reaction conditions. For example, in the reaction of methyl ethyl ketone with phenylhydrazine, the proportion of the 2,3-dimethylindole versus the 2-ethylindole can be significantly altered by changing the acid catalyst and its concentration.

Acid CatalystConcentration (% w/w)2,3-dimethylindole (%)2-ethylindole (%)
H₃PO₄90>99<1
H₂SO₄30>99<1
P₂O₅ in H₂O832575
H₂SO₄701585

Data adapted from literature reports, specific yields may vary.[8]

Experimental Protocol for Regioselective Synthesis:

For the regioselective synthesis of 3-unsubstituted indoles from methyl ketones, the use of Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent control.[9]

  • Procedure:

    • Prepare Eaton's reagent by dissolving phosphorus pentoxide in methanesulfonic acid.

    • Add the phenylhydrazone of the methyl ketone to the Eaton's reagent at a controlled temperature.

    • In cases where the harshness of the reagent causes decomposition, dilution with sulfolane or dichloromethane can improve the yield.[9]

Logical Workflow for Controlling Regioselectivity:

start Unsymmetrical Ketone Used isomers Mixture of Regioisomers Observed start->isomers control Strategies for Regiocontrol isomers->control acidity Vary Acid Concentration/Type control->acidity sterics Introduce Steric Hindrance control->sterics catalyst Screen Brønsted vs. Lewis Acids control->catalyst outcome Improved Regioselectivity acidity->outcome sterics->outcome catalyst->outcome

Caption: Decision-making for controlling regioselectivity.

Issue 4: Low Yields Due to Decomposition or Oxidation

Question: My reaction is turning dark and tarry, and the yield of the desired indole is very low. What is causing this, and how can I prevent it?

Answer:

This is often a result of thermal decomposition of the starting materials or the indole product under the harsh acidic conditions and high temperatures required for the reaction.[1] Additionally, oxidative side reactions can occur, especially if the reaction is exposed to air.

Troubleshooting:

  • Temperature Control: This is the most critical parameter. Avoid excessively high temperatures. Gradually increasing the temperature while monitoring the reaction progress can help find the optimal balance between reaction rate and decomposition.[1] Microwave-assisted synthesis can sometimes offer better temperature control and shorter reaction times, which can minimize decomposition.[4]

  • Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[4]

  • Milder Reaction Conditions: If decomposition is severe, consider using milder Lewis acid catalysts (e.g., ZnCl₂) or running the reaction at a lower temperature for a longer duration.[1]

Experimental Protocol to Minimize Decomposition and Oxidation:

The use of microwave irradiation can be an effective method to reduce reaction times and minimize thermal decomposition.

  • Microwave-Assisted Synthesis:

    • To a microwave vial, add phenylhydrazine hydrochloride (1 eq.) and butanone (1.05 eq.) in THF (0.63 M).

    • Seal the vial and heat in a microwave reactor at 150°C for 15 minutes.[4]

    • Cool the reaction mixture to room temperature for work-up.

Experimental Workflow for Minimizing Decomposition:

start Low Yield, Tar Formation cause Suspect Decomposition/ Oxidation start->cause optimize_temp Optimize Reaction Temperature cause->optimize_temp inert_atm Use Inert Atmosphere cause->inert_atm milder_cond Employ Milder Conditions cause->milder_cond outcome Improved Yield, Cleaner Reaction optimize_temp->outcome inert_atm->outcome microwave Consider Microwave Synthesis milder_cond->microwave microwave->outcome

Caption: Workflow to address decomposition and oxidation issues.

References

Troubleshooting low yields in the synthesis of 5-substituted indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these important heterocyclic compounds. Here, you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis of a 5-substituted indole is resulting in a very low yield. What are the common culprits?

Low yields in the Fischer indole synthesis are a frequent issue and can be attributed to several factors. The reaction's success is highly dependent on the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound.[1] Key areas to investigate include:

  • Substituent Effects: Electron-donating groups on the carbonyl component can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate, thus reducing the yield of the desired indole.[1][2]

  • Reaction Conditions: The reaction is sensitive to both temperature and the strength of the acid catalyst. Non-optimal conditions can significantly lower the yield.[1][3]

  • Stability of Intermediates: The hydrazone intermediate can be unstable, especially under strongly acidic conditions, leading to decomposition.[1]

  • Product Degradation: The final indole product itself might be sensitive to the strong acid used for cyclization and can degrade.[1][4]

  • Side Reactions: Undesired reactions, such as aldol condensation of the carbonyl starting material, can consume reactants and reduce the overall yield.[1]

  • Purity of Starting Materials: Impurities present in the phenylhydrazine or the carbonyl compound can inhibit the reaction.[1][5]

Q2: I'm observing the formation of multiple products in my Larock indole synthesis. How can I improve the regioselectivity?

The regioselectivity of the Larock indole synthesis, particularly with unsymmetrical alkynes, is a known challenge.[6] The palladium-catalyzed annulation of an ortho-iodoaniline and a disubstituted alkyne can lead to a mixture of regioisomers.[7] To improve selectivity, consider the following:

  • Catalyst System: The choice of the palladium catalyst and ligands can influence the regiochemical outcome. Experimenting with different phosphine ligands or N-heterocyclic carbene (NHC)-palladium complexes may be beneficial.[7]

  • Reaction Parameters: Fine-tuning the reaction temperature, solvent, and base can impact the selectivity.

  • Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on the alkyne play a crucial role in directing the insertion into the aryl-palladium bond. A systematic evaluation of different substitution patterns on your alkyne may be necessary to achieve the desired regioselectivity.

Q3: The Bischler-Möhlau synthesis I am attempting is giving a poor yield and a complex mixture of byproducts. What can I do to optimize this reaction?

The Bischler-Möhlau synthesis is notorious for requiring harsh reaction conditions, which often leads to low yields and the formation of numerous side products.[8][9] To address these issues, modern modifications to the classical procedure are recommended:

  • Milder Catalysts: Instead of traditional strong acids, consider using milder Lewis acids like lithium bromide as a catalyst.[8][9]

  • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating, which can minimize byproduct formation.[9][10]

  • Solvent Choice: The selection of an appropriate high-boiling point solvent is critical.

  • Purity of Reactants: As with other syntheses, ensure the α-bromo-acetophenone and aniline are of high purity.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Fischer Indole Synthesis

If you are experiencing low to no formation of your desired 5-substituted indole, a systematic approach to troubleshooting is necessary.

Troubleshooting Workflow:

start Low/No Product check_purity Verify Purity of Starting Materials (NMR, MP) start->check_purity check_conditions Review Reaction Conditions (Acid, Temp, Time) check_purity->check_conditions If pure monitor_reaction Monitor Reaction by TLC/LC-MS check_conditions->monitor_reaction monitor_reaction->check_conditions If no reaction hydrazone_formation Confirm Hydrazone Formation monitor_reaction->hydrazone_formation If starting material consumed side_reactions Identify Side Products hydrazone_formation->side_reactions If hydrazone present optimize Systematic Optimization side_reactions->optimize success Improved Yield optimize->success

Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.

Detailed Steps:

  • Verify Starting Material Purity:

    • Action: Analyze your phenylhydrazine and carbonyl compounds using NMR and check their melting points. Impurities can significantly inhibit the reaction.[5]

    • Solution: Purify starting materials by recrystallization or distillation if necessary.

  • Optimize Reaction Conditions:

    • Action: The choice of acid catalyst (e.g., acetic acid, polyphosphoric acid, ZnCl₂) and temperature are critical.[1][11]

    • Solution: Screen a variety of acid catalysts and temperatures on a small scale to find the optimal conditions for your specific substrates.[5] Refer to the data table below for guidance.

  • Monitor the Reaction:

    • Action: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product and any byproducts.[4]

    • Solution: This will help you determine if the reaction is stalling, proceeding slowly, or if the product is degrading over time.

  • Consider In Situ Hydrazone Formation:

    • Action: Some hydrazone intermediates are unstable and can decompose under harsh acidic conditions.[1]

    • Solution: Try forming the hydrazone in situ under milder conditions before proceeding with the cyclization step.

Issue 2: Formation of Polymeric or Tar-like Byproducts

The formation of high molecular weight, often insoluble, byproducts is a common issue, particularly under strong acid catalysis.

Root Cause Analysis and Solutions:

Potential Root Cause Proposed Solution Citation
High concentration of reactive intermediatesRun the reaction at a higher dilution to favor intramolecular cyclization over intermolecular polymerization.[4]
Strong acid catalysisUse a milder acid or a Lewis acid catalyst if possible. Strong acids can protonate the indole ring, making it more susceptible to polymerization.[4]
Prolonged reaction time or high temperatureReduce the reaction temperature and carefully monitor the reaction to find the optimal balance between reaction rate and side product formation. Neutralize the reaction mixture promptly after completion.[4]
Presence of oxygenIndoles can be susceptible to oxidative decomposition, leading to colored impurities. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Issue 3: Difficulty with Product Purification

5-substituted indoles can sometimes be challenging to purify due to the presence of closely related isomers or polar impurities.

Purification Strategy Decision Tree:

start Crude Product Mixture column_chroma Column Chromatography (Silica Gel) start->column_chroma is_solid Is the product a solid? start->is_solid check_polarity Are spots well-separated on TLC? column_chroma->check_polarity rp_chroma Reverse-Phase Chromatography (C18) column_chroma->rp_chroma If still inseparable adjust_eluent Optimize Eluent System check_polarity->adjust_eluent No success Pure Product check_polarity->success Yes adjust_eluent->column_chroma rp_chroma->success recrystallization Recrystallization recrystallization->success is_solid->recrystallization Yes

References

Technical Support Center: Purification of Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-, also known as 5-Acetylindoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for 5-Acetylindoline?

A1: The two primary recommended purification techniques for 5-Acetylindoline are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from impurities with different polarities. Recrystallization is a suitable method for further purifying the product when a suitable solvent is identified.

Q2: What is the expected melting point of pure 5-Acetylindoline?

Q3: What are common impurities I might encounter during the synthesis and purification of 5-Acetylindoline?

A3: Common impurities can arise from the starting materials or side reactions during synthesis. If prepared via Friedel-Crafts acylation of indoline, potential impurities include:

  • Regioisomers: Acylation at other positions on the indoline ring.

  • Di-acylated products: Introduction of a second acetyl group.

  • Unreacted starting materials: Residual indoline or acylating agent.

  • Byproducts from side reactions: Depending on the specific synthetic route, other byproducts may be present. For instance, in related indole syntheses, oxidation products or regioisomers from precursor steps can be carried through.[3]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. A successful purification will show a single, well-defined spot for the final product.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of the target compound from impurities.

Potential CauseRecommended Solution
Inappropriate solvent system Optimize the eluent system using TLC. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. For more polar compounds, dichloromethane and methanol can be used. Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
Column overloading Reduce the amount of crude material loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight for effective separation.
Improperly packed column Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and inefficient separation.
Sample applied in a large volume of solvent Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and apply it to the top of the column in a concentrated band.

Issue: The compound is not eluting from the column.

Potential CauseRecommended Solution
Solvent system is too non-polar Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Compound is strongly adsorbed to the silica gel If the compound is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve elution.
Recrystallization

Issue: The compound does not crystallize upon cooling.

Potential CauseRecommended Solution
Solution is not saturated Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Inappropriate solvent The compound may be too soluble in the chosen solvent even at low temperatures. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common recrystallization solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.

Issue: The compound "oils out" instead of crystallizing.

Potential CauseRecommended Solution
Solution is cooling too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Solution is supersaturated Add a small amount of additional solvent to the hot solution before allowing it to cool.
High concentration of impurities The presence of impurities can inhibit crystal formation. It may be necessary to first purify the compound by column chromatography.

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring even packing without air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude 5-Acetylindoline in a minimal amount of the eluent and carefully apply it to the top of the sand layer.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Acetylindoline.

General Protocol for Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 5-Acetylindoline in an Erlenmeyer flask and add the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent dropwise to ensure a minimal amount is used.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Physical Properties of 1-Acetylindoline (Related Compound)

PropertyValueReference
Melting Point102-104 °C[1][2]
Molecular FormulaC₁₀H₁₁NO[1]
Molecular Weight161.20 g/mol [1]

Note: This data is for a related compound and should be used as an estimation for 5-Acetylindoline.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude 5-Acetylindoline column_chromatography Column Chromatography start->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification tlc TLC Analysis column_chromatography->tlc Fraction Monitoring nmr NMR Spectroscopy recrystallization->nmr Structural Confirmation mp Melting Point recrystallization->mp Purity Check tlc->column_chromatography end Pure 5-Acetylindoline nmr->end mp->end

Caption: A typical experimental workflow for the purification and analysis of 5-Acetylindoline.

Logical Relationship for Troubleshooting Poor Column Separation

troubleshooting_column cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation in Column Chromatography solvent Incorrect Solvent System problem->solvent overloading Column Overloading problem->overloading packing Improper Packing problem->packing optimize_solvent Optimize Eluent via TLC solvent->optimize_solvent reduce_load Reduce Sample Load overloading->reduce_load repack_column Repack Column Carefully packing->repack_column

Caption: A troubleshooting guide for poor separation during column chromatography.

References

Technical Support Center: Improving Regioselectivity in the Functionalization of Indolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective functionalization of indolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in indoline functionalization?

A1: The regioselectivity of indoline functionalization is a multifactorial issue. The primary determinants include:

  • N-Protecting Group: The nature of the substituent on the indoline nitrogen significantly influences the electronic and steric environment of the entire scaffold. Bulky protecting groups can direct functionalization to less hindered positions, while electronically distinct groups can alter the nucleophilicity of the aromatic ring.

  • Catalyst and Ligand System: In metal-catalyzed reactions (e.g., Palladium, Rhodium, Iridium, Nickel), the choice of metal and its associated ligands is paramount in directing C-H activation to a specific position.[1] Ligands can control the reaction's regioselectivity through steric hindrance, electronic effects, and by participating in the mechanism's rate-determining step.[2]

  • Directing Groups: Attaching a directing group to the indoline nitrogen can enable functionalization at otherwise unreactive positions, such as C7, by forming a metallacyclic intermediate.[3]

  • Reaction Conditions: Parameters such as solvent, temperature, and the choice of base can dramatically impact the regiochemical outcome of a reaction. For instance, solvent choice can control whether N-alkylation or C5-alkylation occurs in reactions with para-quinone methides.[4]

Q2: How can I achieve C5-selective functionalization on the indoline ring, which is often challenging?

A2: C5-selective functionalization of indolines can be achieved through several strategies:

  • Palladium/S,O-Ligand Catalysis: A highly selective C-H olefination of directing-group-free indolines at the C5 position has been developed using a Pd/S,O-ligand catalytic system.[3][5]

  • Michael-Type Friedel-Crafts Alkylation: The use of Zn(OTf)₂ as a catalyst can promote the Friedel-Crafts alkylation of N-benzylindolines with nitroolefins, yielding C5-alkylated products in high yields.[6][7][8]

  • Solvent-Controlled Alkylation: In reactions with para-quinone methides, using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can promote a 1,6-addition to yield C5-alkylated indolines.[4]

Q3: What are common side products in indoline functionalization, and how can they be minimized?

A3: Common side products often include regioisomers other than the desired product, products of N-functionalization when C-functionalization is intended (and vice-versa), and over-functionalized products. Minimization strategies include:

  • Careful Selection of Protecting Groups: To avoid N-alkylation when C-alkylation is desired, a robust N-protecting group that deactivates the nitrogen lone pair is crucial.

  • Optimization of Reaction Conditions: A thorough screening of solvents, temperature, and reaction time can help to suppress the formation of undesired isomers. For example, in Fischer indole synthesis, which can be adapted for indoline synthesis, the choice of acid catalyst can influence the formation of regioisomers.

  • Use of Directing Groups: For C-H functionalization, a directing group can significantly enhance the selectivity for a single position, thereby minimizing the formation of a mixture of isomers.[9][10]

Q4: Can the regioselectivity of C-H functionalization on the benzene ring of indoline (C4, C5, C6, C7) be controlled?

A4: Yes, control over the regioselectivity of C-H functionalization on the indoline benzene ring is a significant area of research. Key strategies include:

  • Directing Groups: The installation of a directing group on the indole nitrogen is a powerful strategy. For example, an N-P(O)tBu₂ group can direct arylation to the C7 position with a palladium catalyst or to the C6 position with a copper catalyst.[9][10]

  • Catalyst Control: Different metal catalysts can exhibit different intrinsic selectivities. For instance, iridium catalysts with sulfur-directing groups have been used for C4- and C7-selective alkynylation.[11]

  • Blocking of More Reactive Positions: If the more electronically favored positions are blocked with other substituents, functionalization can be directed to the less reactive sites on the benzene ring.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Palladium-Catalyzed C-H Olefination (Mixture of C5 and other isomers)

Possible Cause Troubleshooting Step
Ineffective Ligand The S,O-ligand is crucial for C5-selectivity. Ensure the ligand is pure and used in the correct stoichiometry. Consider screening other bulky or electronically tuned ligands.[3]
Suboptimal Solvent The solvent can influence the catalyst's activity and selectivity. A mixture of DCE and HFB (1:4, v/v) has been reported to be effective.[12] Consider a solvent screen with both polar and non-polar aprotic solvents.
Incorrect Temperature Indolines can be sensitive to higher temperatures, which may lead to a loss of selectivity. Try running the reaction at a lower temperature (e.g., 50 °C) for a longer duration.[3]
N-Protecting Group The N-protecting group influences the electronic properties of the indoline. N-methyl indoline has shown good C5 selectivity.[12] If using other protecting groups, consider their electronic and steric effects.

Issue 2: Undesired N-Alkylation instead of C-Alkylation

Possible Cause Troubleshooting Step
High Nucleophilicity of Indoline Nitrogen The nitrogen of an unprotected or lightly protected indoline is highly nucleophilic. Introduce a strong electron-withdrawing protecting group (e.g., Boc, Ac) to reduce the nucleophilicity of the nitrogen.
Solvent Effects The solvent can mediate the relative reactivity of the N and C positions. For alkylation with para-quinone methides, using catalytic amounts of HFIP in DCM favors N1-alkylation, while using HFIP as the solvent favors C5-alkylation.[4]
Kinetic vs. Thermodynamic Control N-alkylation may be the kinetically favored product. Running the reaction at a higher temperature might favor the thermodynamically more stable C-alkylated product, although this can also lead to side reactions.

Quantitative Data Tables

Table 1: Regioselectivity in Pd-Catalyzed C5-H Olefination of Substituted Indolines [3][12]

Indoline Substrate Yield (%) Regioselectivity (C5:other)
N-methyl indoline58>20:1
N-methyl-2-methylindoline54>20:1 (perfect C5-selectivity)
N-methyl-3-methylindoline7614:1
N-methyl-3,3-dimethylindoline72>20:1 (perfect C5-selectivity)
N-methyl-5-methoxyindoline75>20:1

Table 2: Regioselective Synthesis of 3-Substituted Indolines via Nickel/Photoredox Dual Catalysis [13][14]

Alkene Coupling Partner Yield (%) Regioselectivity
Styrene85>19:1 (for 3-substituted product)
4-Chlorostyrene82>19:1 (for 3-substituted product)
1-Octene78>19:1 (for 3-substituted product)
Allylbenzene75>19:1 (for 3-substituted product)

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 3-Substituted Indolines via Nickel/Photoredox Dual Catalysis [13][14]

This protocol describes a general procedure for the annulation of 2-iodoaniline derivatives and terminal alkenes to form 3-substituted indolines with high regioselectivity.

Materials:

  • N-(2-iodoaryl)acetamide derivative (1.0 equiv)

  • Alkene (2.0 equiv)

  • NiCl₂·glyme (10 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%)

  • IPr·HCl (15 mol%)

  • NaOtBu (2.0 equiv)

  • Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1 mol%)

  • Anhydrous DMF

  • Blue LEDs

Procedure:

  • In a nitrogen-filled glovebox, add the N-(2-iodoaryl)acetamide derivative, NiCl₂·glyme, 4,4'-di-tert-butyl-2,2'-bipyridine, IPr·HCl, NaOtBu, and Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add anhydrous DMF to the vial.

  • Add the alkene to the reaction mixture.

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial in front of a blue LED lamp and stir at room temperature for the specified time (typically 12-24 hours).

  • Upon completion (monitored by TLC or GC-MS), quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted indoline.

Protocol 2: C5-Selective Friedel-Crafts Alkylation of N-Benzylindoline [6][7]

This protocol outlines the Zn(OTf)₂-catalyzed Michael-type Friedel-Crafts alkylation of N-benzylindoline with a nitroolefin for the synthesis of C5-alkylated indolines.

Materials:

  • N-benzylindoline (1.0 equiv)

  • Nitroolefin (1.2 equiv)

  • Zn(OTf)₂ (10 mol%)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add N-benzylindoline and anhydrous solvent.

  • Add Zn(OTf)₂ to the solution and stir for 10 minutes at room temperature.

  • Add the nitroolefin to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the C5-alkylated indoline.

Visualizations

Troubleshooting_Regioselectivity start Poor Regioselectivity Observed check_reaction Analyze Reaction Type start->check_reaction metal_catalyzed Metal-Catalyzed C-H Functionalization check_reaction->metal_catalyzed C-H Func. alkylation Alkylation / Acylation check_reaction->alkylation Other Func. ligand Optimize Ligand metal_catalyzed->ligand protecting_group Modify N-Protecting Group (Boc, Ac, etc.) alkylation->protecting_group catalyst Screen Metal Catalyst (Pd, Rh, Ni, etc.) ligand->catalyst directing_group Introduce/Modify Directing Group catalyst->directing_group temperature Adjust Temperature directing_group->temperature solvent Screen Solvents protecting_group->solvent base Optimize Base solvent->base base->temperature concentration Vary Reactant Concentration temperature->concentration

Caption: Troubleshooting workflow for poor regioselectivity in indoline functionalization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification protect_indoline 1. Protect Indoline (e.g., N-Boc) prepare_reagents 2. Prepare Reagents (Catalyst, Ligand, etc.) setup 3. Assemble Reaction under Inert Atmosphere prepare_reagents->setup run_reaction 4. Run Reaction (Controlled Temp. & Time) setup->run_reaction workup 5. Aqueous Workup run_reaction->workup purify 6. Column Chromatography workup->purify characterize 7. Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for catalyzed indoline functionalization.

References

Preventing N-alkylation side products in indole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing N-alkylation side products.

Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?

A1: The formation of C3-alkylated side products is a common issue due to the high nucleophilicity of the C3 position on the indole ring.[1] Several strategies can be employed to favor N-alkylation.

Key Strategies to Enhance N-Alkylation Selectivity:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is the classical approach to favor N-alkylation.[1][2] The strong base ensures complete deprotonation of the indole nitrogen, forming the indolide anion, which is a potent nucleophile.[3] Incomplete deprotonation can lead to a mixture of N- and C-alkylation products.[1][2]

  • Reaction Temperature: Increasing the reaction temperature can significantly improve N-selectivity. In one study involving benzyl bromide, raising the temperature from 65 °C to 80 °C in a THF/DMF solvent system shifted the reaction to produce the N-alkylated product exclusively.[2]

  • Catalytic Systems: Modern catalytic methods provide excellent regiocontrol.

    • Copper Hydride (CuH) Catalysis: The choice of ligand is crucial. Using DTBM-SEGPHOS as the ligand provides high N-selectivity (>20:1), whereas switching the ligand to Ph-BPE directs the reaction towards C3-alkylation.[1][4]

    • Iron Catalysis: While iron catalysts typically promote C3-alkylation, selectivity can be switched to N-alkylation by starting with an indoline derivative, performing the N-alkylation, and subsequently oxidizing the indoline to the indole.[1][5]

  • Protecting Groups: In certain cases, temporarily introducing a protecting group at the C3 position can physically block it, forcing alkylation to occur at the nitrogen atom.[1] The pivaloyl group, for instance, can protect both the N1 and C2 positions due to steric hindrance.[6]

Data Summary: Influence of Reaction Conditions on Regioselectivity

The following tables summarize quantitative data on how different parameters affect the outcome of indole alkylation.

Table 1: Ligand-Controlled Regiodivergence in CuH-Catalyzed Indole Alkylation [4]

Catalyst System Product Type Regioselectivity (N:C3) Yield Enantiomeric Excess (ee)
Cu(OAc)₂ / (R)-DTBM-SEGPHOS N-Alkylated >20:1 85% 91%
Cu(OAc)₂ / (S,S)-Ph-BPE C3-Alkylated >1:5 71% 76%

Conditions vary between reaction types. Data is for representative examples.

Table 2: Effect of Temperature on N- vs. C3-Alkylation of 2,3-Dimethylindole [2]

Temperature (°C) Solvent N:C3 Ratio Isolated Yield (N-Product)
50 THF/DMF (4:1) 1:1.1 -
65 THF/DMF (4:1) 1.4:1 -
80 THF/DMF (4:1) >50:1 (N-alkylation only) 91%

Reaction with benzyl bromide and NaH.

Q2: My reaction is producing dialkylated products (both N- and C-alkylation). How can I prevent this?

A2: Dialkylation occurs when both the nitrogen and a carbon atom (typically C3) are alkylated. This is more common with highly reactive alkylating agents or under forcing conditions.[1]

Methods to Minimize Dialkylation:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[1]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration, reducing the probability of a second alkylation event.[1]

  • Monitor Reaction: Carefully track the reaction's progress via TLC or LCMS and stop it once the desired mono-N-alkylated product has formed.

  • Lower Temperature: Reducing the reaction temperature can help control reactivity and prevent over-alkylation.[1]

  • Steric Hindrance: Employing a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric crowding.[1]

Q3: The indole I am working with has sensitive functional groups that are not compatible with strong bases like NaH. What are my options?

A3: When strong bases are not viable, milder reaction conditions are necessary.

Alternatives to Strong Bases:

  • Milder Bases: For reactive alkylating agents like dimethyl carbonate (DMC), a weaker organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can be effective.[7]

  • Ionic Liquids: The reaction can be performed in an ionic liquid with a milder inorganic base like potassium hydroxide (KOH).[8]

  • Catalytic Methods: Boron-catalyzed methods, such as using B(C₆F₅)₃, can achieve direct C3-alkylation without the need for a strong base, thus avoiding N-alkylation side products if C3 is the desired position.[9][10]

Q4: My N-alkylation reaction is slow or incomplete. How can I improve the reaction rate and yield?

A4: Several factors can lead to a sluggish reaction.

Troubleshooting a Slow Reaction:

  • Alkylating Agent Reactivity: The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl. If you are using a less reactive halide (e.g., chloride), consider switching to the corresponding bromide or iodide.[1]

  • Use an Additive: If using an alkyl bromide or chloride, a catalytic amount of potassium iodide (KI) can be added. This generates the more reactive alkyl iodide in situ via the Finkelstein reaction.

  • Ensure Anhydrous Conditions: Strong bases like NaH react with water. Ensure all glassware is flame-dried and solvents are anhydrous. Moisture will quench the base and inhibit the necessary deprotonation of the indole.

  • Check Reagent Purity: Impurities in the indole starting material, alkylating agent, or solvent can interfere with the reaction.

Visualizations & Protocols

Logical Workflow for Troubleshooting Indole Alkylation

The following diagram outlines a decision-making process for optimizing indole alkylation reactions to favor the desired N-substituted product.

G start Problem: Low Yield or Poor N/C Selectivity check_deprot Is deprotonation complete? start->check_deprot check_temp Is temperature optimal? check_deprot->check_temp Yes sol_base Solution: - Use strong base (NaH) - Use anhydrous polar  aprotic solvent (DMF, THF) check_deprot->sol_base No check_reagent Is alkylating agent reactive enough? check_temp->check_reagent Yes sol_temp Solution: - Increase temperature  (e.g., to 80 °C) check_temp->sol_temp No check_dialkylation Is dialkylation observed? check_reagent->check_dialkylation Yes sol_reagent Solution: - Switch to R-I or R-Br - Add catalytic KI check_reagent->sol_reagent No sol_dialkylation Solution: - Reduce alkylating agent  (1.05-1.2 eq.) - Add dropwise check_dialkylation->sol_dialkylation Yes sol_catalyst Advanced Solution: Use N-selective catalyst (e.g., CuH/DTBM-SEGPHOS) check_dialkylation->sol_catalyst No, consider alternative methods

Caption: Troubleshooting workflow for N-alkylation of indoles.

General Reaction Pathway

The N-alkylation of indole under basic conditions proceeds via a two-step mechanism: deprotonation followed by nucleophilic substitution.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) Indole Indole (R-H) Anion Indolide Anion (R⁻) Indole->Anion + B⁻ Base Base (B⁻) HB H-B Anion2 Indolide Anion (R⁻) Product N-Alkylated Indole (R-R') Anion2->Product + R'-X AlkylHalide Alkyl Halide (R'-X) X X⁻

Caption: General mechanism for base-mediated indole N-alkylation.

Key Experimental Protocol
General Protocol for Indole N-Alkylation using Sodium Hydride [1]

This protocol is a representative method for achieving selective N-alkylation.

Materials:

  • Indole substrate (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)

  • Alkylating agent (e.g., alkyl halide, 1.1 eq.)

  • Anhydrous dimethylformamide (DMF)

  • Standard quenching and extraction reagents (water, ethyl acetate, brine)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).

  • Add anhydrous DMF to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (1.1 eq.) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature (or heat as necessary, monitoring for N/C selectivity) and stir until completion, as monitored by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Stability and degradation of "Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-, also known as 5-Acetylindoline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-?

A1: To ensure the integrity of the compound, it is recommended to store Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- in a cool, dry, and dark place. For long-term storage, maintaining the compound at -20°C in a tightly sealed container is advisable to minimize degradation. The storage area should be well-ventilated.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the indoline structure, Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- is susceptible to several degradation pathways, primarily oxidation and hydrolysis.

  • Oxidation: The indoline ring is prone to oxidation, which can lead to the formation of the corresponding indole derivative or other oxidized species. This process can be accelerated by exposure to air, light, and certain metal ions. The presence of an acetyl group on the aromatic ring can also influence the rate of oxidation.

  • Hydrolysis: While generally more stable to hydrolysis than esters or amides, under strong acidic or basic conditions, degradation of the molecule could be possible, potentially affecting the acetyl group or the integrity of the indoline ring over extended periods.

  • Photodegradation: Exposure to UV or even visible light can promote the formation of reactive radical species, leading to a variety of degradation products. It is crucial to protect the compound from light during storage and handling.

Q3: How can I monitor the stability of my sample?

A3: The most common and reliable method for monitoring the stability of Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the parent compound from its potential degradation products. Developing a method that can resolve the active pharmaceutical ingredient (API) from its degradants is crucial.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-.

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Sample degradation due to improper storage or handling.1. Review storage conditions (temperature, light exposure).2. Prepare fresh solutions for analysis.3. Perform forced degradation studies to identify potential degradation products and confirm their retention times.
Loss of compound potency over time Chemical instability of the compound under experimental conditions.1. Re-evaluate the pH, temperature, and solvent composition of your experimental setup.2. Consider the use of antioxidants if oxidative degradation is suspected.3. Store stock solutions at low temperatures and protected from light.
Discoloration of the solid compound or solutions Oxidation or photodecomposition.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen).2. Use amber vials or wrap containers with aluminum foil to protect from light.3. Avoid exposure to high temperatures.
Inconsistent analytical results Variability in sample preparation or degradation during the analytical process.1. Ensure consistent and standardized sample preparation procedures.2. Minimize the time between sample preparation and analysis.3. Use an autosampler with temperature control if available.

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions to identify potential degradation products and pathways.[1][2]

Protocol: Forced Degradation Study

Objective: To investigate the stability of Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- under various stress conditions.

Materials:

  • Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, heat 1 mL of the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

Data Presentation:

The results of the forced degradation study can be summarized in the following table. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Stress Condition % Degradation (Hypothetical) Number of Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h15%2
0.1 M NaOH, 60°C, 24h25%3
3% H₂O₂, RT, 24h40%4
Heat (Solid), 80°C, 48h5%1
Heat (Solution), 60°C, 48h10%1
Photostability30%3

Visualizations

Logical Workflow for Stability Testing

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Data Analysis & Reporting A Develop Stability-Indicating HPLC Method B Method Validation (Specificity, Linearity, Accuracy, Precision) A->B C Prepare Stock Solution of Compound B->C D Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) C->D E Analyze Stressed Samples by HPLC D->E F Identify and Quantify Degradation Products E->F G Elucidate Degradation Pathways F->G H Establish Storage Conditions and Shelf-Life G->H

Caption: Workflow for assessing the stability of Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-.

Potential Degradation Pathways

A Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- B Oxidized Product (e.g., Indole Derivative) A->B Oxidation (O2, Light) C Hydrolyzed Product A->C Hydrolysis (Acid/Base) D Photodegradation Products A->D Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-.

References

Managing polar impurities in crude 5-cyanoindole product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing polar impurities in crude 5-cyanoindole.

Frequently Asked Questions (FAQs)

Q1: What are the common polar impurities found in crude 5-cyanoindole?

A1: The nature of impurities in crude 5-cyanoindole is largely dependent on the synthetic route employed. Common impurities include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, if 5-cyanoindole is synthesized from 5-bromoindole, residual 5-bromoindole is a common impurity.[1] A significant polar impurity that can form is 5-carboxyindole or 5-carboxamidoindole, which results from the hydrolysis of the nitrile group, especially under harsh acidic or basic conditions during synthesis or work-up. Additionally, colored polymeric materials can also be present.[1]

Q2: My 5-cyanoindole product has a yellowish or off-white color. What is the cause and how can it be removed?

A2: A light yellow to off-white color is often characteristic of 5-cyanoindole.[1] However, a more intense coloration may indicate the presence of colored impurities or degradation products, as 5-cyanoindole can be sensitive to light and air.[1] These colored impurities can often be removed by treating the crude product with activated charcoal during the recrystallization process.[1]

Q3: What are the recommended methods for purifying crude 5-cyanoindole?

A3: The choice of purification method depends on the level and nature of the impurities. For removing small amounts of impurities, single recrystallization is a simple, fast, and cost-effective method.[1] For more complex mixtures containing significant amounts of impurities or impurities with similar solubility to 5-cyanoindole, column chromatography is recommended to achieve a higher degree of purity.[1]

Q4: Which analytical techniques are best for assessing the purity of 5-cyanoindole?

A4: For rapid qualitative analysis of purity and to monitor the progress of purification, Thin-Layer Chromatography (TLC) is a highly effective method.[1] For accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard. To confirm the structure of the final product and identify any unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.[1]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
Failure to Crystallize - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated but requires nucleation.- Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure 5-cyanoindole.
Product "Oils Out" - The solution is cooling too rapidly.- The concentration of impurities is too high, depressing the melting point.- The chosen solvent is not ideal.- Reheat the solution to redissolve the oil, then allow it to cool more slowly.- Consider a preliminary purification step like a solvent wash or column chromatography before recrystallization.[1]- Select a different recrystallization solvent or use a solvent mixture.
Poor Impurity Removal - The impurities have similar solubility to 5-cyanoindole in the chosen solvent.- Insoluble impurities were not removed prior to crystallization.- Attempt recrystallization with a different solvent system.- If significant impurities remain, column chromatography is recommended.- Perform a hot filtration of the dissolved crude product to remove any insoluble materials before allowing it to cool.[1]
Low Recovery of Purified Product - Too much solvent was used during dissolution.- The crystals were washed with solvent that was not cold.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary for complete dissolution.- Wash the collected crystals with a small amount of ice-cold solvent.- Use a pre-warmed funnel and filter flask for hot filtration to prevent the product from crystallizing prematurely.
Column Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation of 5-Cyanoindole from Impurities - The mobile phase is either too polar or not polar enough.- The column was packed improperly, leading to channeling.- The sample was loaded in too large a volume of solvent.- Optimize the mobile phase composition using TLC to achieve a target Rf value of 0.2-0.4 for 5-cyanoindole.- Ensure the stationary phase is packed uniformly; both wet and dry packing methods can be effective.- Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.[1]
5-Cyanoindole is Not Eluting from the Column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).
Colored Impurities Co-elute with the Product - The colored impurities have a similar polarity to 5-cyanoindole in the chosen solvent system.- If the colored impurities are significantly less polar or more polar, they can be separated by adjusting the solvent gradient.- If they co-elute, a subsequent recrystallization with activated charcoal may be necessary.

Data Presentation

Comparison of Purification Methods
Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Single Recrystallization 98-99%Simple, fast, and cost-effective for removing small amounts of impurities.[1]May not be effective for impurities with similar solubility; lower recovery of the final product.[1]
Column Chromatography >99.5%High resolution, capable of separating complex mixtures and closely related impurities.[1]More time-consuming, requires larger volumes of solvent, and is more technically demanding.[1]

Experimental Protocols

Protocol 1: Recrystallization of 5-Cyanoindole
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-cyanoindole in a minimum amount of hot 95% ethanol.[1]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated charcoal.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals. For increased yield, the flask can then be placed in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[1]

Protocol 2: Column Chromatography of 5-Cyanoindole
  • Stationary Phase Selection: Use silica gel as the stationary phase.[1]

  • Mobile Phase Selection: Determine an appropriate mobile phase system using TLC. A common system is a gradient of ethyl acetate in hexanes.[1]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude 5-cyanoindole in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.[1]

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).[1]

  • Fraction Collection: Collect the eluate in separate fractions.[1]

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure 5-cyanoindole.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-cyanoindole.[1]

Visualizations

PurificationWorkflow Crude Crude 5-Cyanoindole TLC TLC Analysis Crude->TLC Decision Assess Impurity Profile TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Polar Impurities Column Column Chromatography Decision->Column Major/Similar Polarity Impurities Final_TLC Final Purity Analysis Recrystallization->Final_TLC Column->Final_TLC Pure Pure 5-Cyanoindole Final_TLC->Pure

Caption: General workflow for the purification of 5-cyanoindole.

TroubleshootingRecrystallization Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent CoolingRate Cooling too fast? OilingOut->CoolingRate ExcessSolvent Excess solvent used? LowYield->ExcessSolvent Concentrate Concentrate Solution TooMuchSolvent->Concentrate Yes Supersaturated Supersaturated? TooMuchSolvent->Supersaturated No Nucleate Scratch Flask / Add Seed Crystal Supersaturated->Nucleate Yes CoolSlowly Re-dissolve and cool slowly CoolingRate->CoolSlowly Yes HighImpurity High impurity level? CoolingRate->HighImpurity No PrePurify Pre-purify (e.g., solvent wash) HighImpurity->PrePurify Yes UseMinimalSolvent Use minimum hot solvent ExcessSolvent->UseMinimalSolvent Yes WashLoss Washing losses? ExcessSolvent->WashLoss No UseColdWash Wash with ice-cold solvent WashLoss->UseColdWash Yes

References

Technical Support Center: D-Optimal Experimental Design for Optimizing Asymmetric Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-optimal experimental design to optimize asymmetric reduction reactions.

Frequently Asked Questions (FAQs)

Q1: What is D-optimal experimental design and why should I use it for optimizing my asymmetric reduction?

A1: D-optimal design is a statistical method for designing experiments that is particularly useful when traditional factorial designs are not feasible. It is a computer-aided approach that selects a minimal, yet highly informative, set of experimental runs from a larger pool of candidate experiments.[1][2] For asymmetric reductions, where the goal is often to maximize both yield and enantiomeric excess (ee), D-optimal design is advantageous because it can:

  • Efficiently screen multiple factors: Simultaneously investigate the effects of various continuous (e.g., temperature, pressure, catalyst loading) and categorical (e.g., solvent, ligand, reducing agent) factors on the reaction outcome.

  • Handle constraints in the experimental space: Accommodate limitations such as immiscible solvents or unsafe temperature and pressure combinations.[1]

  • Minimize the number of experiments: This is especially beneficial when dealing with expensive reagents or time-consuming analytical procedures.[3]

  • Optimize for multiple responses: Simultaneously model and optimize for both conversion rate and enantiomeric excess.

Q2: How does the D-optimal algorithm select the experimental runs?

A2: The "D" in D-optimal stands for determinant. The algorithm selects a subset of experiments that maximizes the determinant of the information matrix (X'X).[1][3] Maximizing this determinant is equivalent to minimizing the volume of the joint confidence ellipsoid for the model coefficients, which leads to the most precise estimation of the model parameters for a given number of runs.[4]

Q3: What information do I need to provide to generate a D-optimal design?

A3: To generate a D-optimal design, you need to define the following:

  • Factors and their levels: Identify the independent variables (e.g., temperature, catalyst loading, solvent) and their respective ranges (for continuous factors) or specific types (for categorical factors).

  • A proposed model: Specify the mathematical model that you believe represents the relationship between the factors and the responses. This could be a linear, quadratic, or more complex model. The optimality of the design is dependent on this chosen model.[1][5]

  • The total number of experimental runs: This is often determined by your budget and available resources.

Q4: Which software packages can I use to create a D-optimal design?

A4: Several statistical software packages are available to generate D-optimal designs. Some of the most commonly used in the chemical industry include:

  • JMP: Known for its user-friendly interface and powerful custom design capabilities.

  • Design-Expert®: A popular choice among chemists for its focus on experimental design and ease of use.

  • MODDE: Specifically developed for design of experiments and optimization.

  • Minitab: A comprehensive statistical software package with robust DOE features.[5]

Q5: What are the key differences between D-optimal and other types of optimal designs like I-optimal or A-optimal?

A5: The primary difference lies in their optimization criteria:

  • D-optimal: Minimizes the volume of the joint confidence ellipsoid of the model coefficients, focusing on precise parameter estimation.[4]

  • I-optimal: Minimizes the average prediction variance across the design space, aiming for better overall prediction.[4]

  • A-optimal: Minimizes the average variance of the estimated coefficients, focusing on the overall precision of the parameter estimates.[4]

For screening factors and initial model building in asymmetric reduction, D-optimal design is a common and effective choice.

Troubleshooting Guides

Problem 1: The statistical model for my asymmetric reduction has a low R-squared and is not significant.

Possible Causes & Solutions:

  • Inadequate Model Selection: The chosen model (e.g., linear) may be too simple to capture the complex relationships in your reaction.

    • Solution: Try fitting a more complex model, such as a quadratic or cubic model, which can account for curvature in the response surface. Be aware that more complex models require more experimental runs.

  • Incorrect Factors or Ranges: The selected factors may not have a significant impact on the yield or enantioselectivity, or the chosen ranges may be too narrow.

    • Solution: Re-evaluate the factors based on chemical intuition and literature precedents. Consider expanding the ranges of the existing factors or including new factors in a subsequent design.

  • High Experimental Error: Variability in your experimental procedure can mask the true effects of the factors.

    • Solution: Ensure your experimental setup and analytical methods are well-controlled and reproducible. Include replicate runs at the center point of your design to get a better estimate of the experimental error.[3]

  • Presence of Outliers: An anomalous experimental result can significantly skew the model.

    • Solution: Carefully examine your data for any runs with unexpected outcomes. If an outlier is identified and can be attributed to a specific experimental error, it may be appropriate to exclude it from the analysis.

Problem 2: The D-optimal design predicts an optimal set of conditions, but the validation experiment gives poor yield and/or enantioselectivity.

Possible Causes & Solutions:

  • Model Inaccuracy: The model may not be accurately predicting the response in the region of the predicted optimum.

    • Solution: Augment the design with additional experimental runs, particularly in the vicinity of the predicted optimum, and re-run the analysis. This can help to refine the model in that specific region of the design space.[3]

  • Overfitting the Model: A complex model with a small dataset can sometimes fit the noise in the data rather than the true underlying relationships.

    • Solution: Use model diagnostics to check for overfitting. Consider simplifying the model by removing non-significant terms.

  • Uncontrolled Variables: An unmonitored variable (e.g., water content in the solvent, quality of the reducing agent) could be influencing the reaction outcome.

    • Solution: Review your experimental protocol to identify any potential sources of uncontrolled variation. If a new critical factor is identified, it should be included in future experimental designs.

Problem 3: My D-optimal design software generated a design with impractical experimental conditions.

Possible Causes & Solutions:

  • Lack of Constraints: The software was not informed about the constraints of your experimental setup.

    • Solution: Most DOE software allows you to define constraints on your factors. For example, you can specify that certain combinations of temperature and pressure are not feasible. Re-generate the design with these constraints in place.[1]

  • Inappropriate Factor Levels: The specified ranges for your continuous factors may extend into impractical regions.

    • Solution: Carefully review and adjust the upper and lower limits for each of your continuous factors to ensure they are within a safe and achievable range.

Experimental Protocol: Optimizing the Biocatalytic Asymmetric Reduction of a Prochiral Ketone

This protocol is based on a case study optimizing the asymmetric reduction of 1-(benzo[d][3][6]dioxol-5-yl) ethanone using Lactobacillus fermentum P1.[7][8]

1. Define Factors and Responses:

  • Responses:

    • Conversion Rate (%)

    • Enantiomeric Excess (ee, %)

  • Factors:

    • pH (Continuous: 5.0 - 8.0)

    • Temperature (°C) (Continuous: 25 - 45)

    • Incubation Time (hours) (Continuous: 12 - 36)

    • Agitation Speed (rpm) (Continuous: 100 - 300)

2. Generate the D-Optimal Design:

  • Use a statistical software package (e.g., JMP, Design-Expert).

  • Specify a quadratic model to account for potential non-linear effects.

  • Based on resource availability, a design of 25 runs was generated in the case study, which included points for fitting the model, testing for lack-of-fit, and replicates.[8]

3. Perform the Experiments:

  • Prepare the reaction mixtures according to the experimental design table. Each run will have a specific combination of pH, temperature, incubation time, and agitation speed.

  • Ensure consistent preparation of the biocatalyst and substrate solutions.

  • Randomize the order of the experimental runs to minimize the impact of any time-dependent systematic errors.

4. Analyze the Results:

  • After completing all experimental runs, measure the conversion rate and enantiomeric excess for each run using appropriate analytical techniques (e.g., chiral HPLC, GC).

  • Enter the response data into the statistical software.

  • Fit the quadratic model to the data and analyze the results. This will include:

    • Analysis of Variance (ANOVA) to determine the statistical significance of the model and individual factors.

    • Generation of response surface plots to visualize the effects of the factors on the responses.

    • Identification of the optimal conditions for maximizing both conversion rate and enantiomeric excess.

5. Model Validation:

  • Perform a confirmation experiment at the predicted optimal conditions.

  • Compare the experimental results with the model's predictions. In the case study, the predicted optimum was pH 6.20, temperature 30°C, incubation time 30 h, and agitation speed 193 rpm, which was predicted to yield 94% ee and 95% conversion. The validation experiment resulted in 99% ee and 99% conversion, confirming the model's predictive power.[7][8]

Data Presentation

The following table summarizes the D-optimal design and results from the case study on the asymmetric reduction of 1-(benzo[d][3][6]dioxol-5-yl) ethanone.[8]

RunpHTemperature (°C)Incubation Time (h)Agitation Speed (rpm)Conversion Rate (%)Enantiomeric Excess (ee, %)
16.5035.024.02009092
25.0025.012.01007580
38.0045.036.03008588
46.2030.030.01939999
.....................
256.5035.024.02009193

(Note: This is a representative subset of the data for illustrative purposes.)

Visualizations

D_Optimal_Workflow cluster_setup 1. Design Setup cluster_generation 2. Design Generation cluster_experimentation 3. Experimentation cluster_analysis 4. Analysis & Optimization cluster_validation 5. Validation define_factors Define Factors & Levels (e.g., Temp, Catalyst, Solvent) define_responses Define Responses (e.g., Yield, ee%) define_factors->define_responses select_model Select Model (e.g., Quadratic) define_responses->select_model num_runs Specify Number of Runs select_model->num_runs software Use DOE Software (e.g., JMP, Design-Expert) num_runs->software generate_design Generate D-Optimal Design Matrix software->generate_design run_experiments Perform Experiments (Randomized Order) generate_design->run_experiments collect_data Collect Response Data (Yield, ee%) run_experiments->collect_data analyze_data Analyze Data & Fit Model collect_data->analyze_data response_surface Generate Response Surfaces analyze_data->response_surface predict_optimum Predict Optimal Conditions response_surface->predict_optimum validation_exp Conduct Validation Experiment predict_optimum->validation_exp compare_results Compare Predicted vs. Actual validation_exp->compare_results

Figure 1. Experimental workflow for optimizing asymmetric reduction using D-optimal design.

D_Optimal_Logic candidate_set Candidate Set of All Possible Experiments d_optimal_alg D-Optimal Algorithm candidate_set->d_optimal_alg objective Maximize Determinant of Information Matrix (X'X) d_optimal_alg->objective optimal_design Selected Optimal Experimental Runs d_optimal_alg->optimal_design precise_estimation Most Precise Parameter Estimates for the Model optimal_design->precise_estimation

Figure 2. Logical relationship of the D-optimal design algorithm.

Troubleshooting_Tree cluster_model Model Issues cluster_validation_fail Validation Failure start Problem with D-Optimal Design? low_r2 Low R-squared or Insignificant Model? start->low_r2 poor_validation Poor results in validation experiment? start->poor_validation fit_complex_model Fit a more complex model (e.g., Quadratic) low_r2->fit_complex_model Yes check_factors Re-evaluate factors and their ranges low_r2->check_factors Yes check_error Assess experimental error with replicates low_r2->check_error Yes augment_design Augment design with new runs near optimum poor_validation->augment_design Yes check_overfitting Check for model overfitting poor_validation->check_overfitting Yes uncontrolled_vars Investigate uncontrolled variables poor_validation->uncontrolled_vars Yes

Figure 3. Troubleshooting decision tree for common D-optimal design issues.

References

Overcoming challenges in the synthesis of indoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indoline derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses the most common issues encountered during the synthesis of indoline derivatives, such as low reaction yields, the formation of side products, and purification difficulties.

Problem 1: Low or No Yield of Indoline Product

Low yields are a frequent challenge in multi-step organic syntheses. The following table outlines potential causes and solutions for improving the yield in key indoline synthesis methodologies.

Common MethodPotential CauseRecommended Solution
Fischer Indole Synthesis & Reduction Inappropriate Acid Catalyst: The chosen acid may be too weak to promote the reaction or too strong, leading to degradation.[1]Screen both Brønsted acids (e.g., HCl, H₂SO₄, TFA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[2] The choice is often substrate-dependent.
Sub-optimal Reaction Conditions: Incorrect temperature or reaction time can halt the reaction or cause decomposition.[3]Monitor the reaction progress using Thin Layer Chromatography (TLC). Cautiously increase the temperature if the reaction is sluggish, as the key rearrangement step may have a high activation energy.[3]
Poor Quality Starting Materials: Impurities in the arylhydrazine or carbonyl compound can lead to significant side reactions.[3]Use freshly distilled or recrystallized starting materials. Ensure solvents are anhydrous if the reaction is moisture-sensitive.
N-N Bond Cleavage: Strong electron-donating groups on the carbonyl-derived portion can promote undesired N-N bond cleavage over the desired cyclization.[4]If N-N bond cleavage is suspected (indicated by byproducts like aniline), consider using a milder acid catalyst or a different synthetic route.[4]
Palladium-Catalyzed Amination Catalyst Deactivation/Low Activity: The Pd catalyst may not be optimal for the specific substrate or may have deactivated.Screen different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and ligands (e.g., dppf).[5] Lowering catalyst loading can sometimes improve efficiency, but too low a concentration can reduce yield.[6][7]
Sub-optimal Oxidant/Base: The choice and amount of oxidant and base are critical for catalyst turnover and reactivity.Optimize the oxidant (e.g., PhI(OAc)₂, AgOAc) and base (e.g., Cs₂CO₃, t-BuOK) used in the reaction.[6][7]
Harsh Reaction Conditions: High temperatures can lead to side reactions like acetoxylation or decomposition.An optimized protocol suggests running the reaction at a lower temperature (e.g., 60 °C) under an inert atmosphere (Argon) to enhance yield.[8]
Reductive Amination Incomplete Imine Formation: The initial condensation between the amine and carbonyl precursor may not go to completion.Shift the equilibrium towards the imine by removing water, for example, by using a Dean-Stark apparatus or molecular sieves.
Incomplete Reduction: The reducing agent may not be potent enough to reduce the intermediate imine.Use a suitable reducing agent. Sodium triacetoxyborohydride is often effective and selective for reductive aminations.[9] If reduction is slow, consider adding the reducing agent portion-wise.
Side Reactions: The reducing agent may reduce the starting carbonyl compound before imine formation.Use a selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, which are more reactive towards the protonated imine than the starting carbonyl.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low / No Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_reagents Purify Starting Materials (Distill, Recrystallize, Dry Solvents) purity_ok->purify_reagents No optimize_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) purity_ok->optimize_conditions Yes purify_reagents->optimize_conditions conditions_ok Improvement? optimize_conditions->conditions_ok optimize_reagents Optimize Reagents (Catalyst, Ligand, Acid/Base, Reductant) conditions_ok->optimize_reagents No success Yield Improved conditions_ok->success Yes reagents_ok Improvement? optimize_reagents->reagents_ok check_side_reactions Analyze Crude Mixture for Side Products (LCMS/GCMS) reagents_ok->check_side_reactions No reagents_ok->success Yes change_route Consider Alternative Synthetic Route check_side_reactions->change_route

Caption: General troubleshooting workflow for low yield in indoline synthesis.

Problem 2: Difficulty with Product Purification

Indoline derivatives can be challenging to purify due to their polarity, potential for oxidation, and similarity to byproducts.

IssuePotential CauseRecommended Solution
Streaking/Tailing on Silica Gel TLC/Column Basic Nature of Indoline: The basic nitrogen atom interacts strongly with the acidic silanol groups of silica gel.Add a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent to improve peak shape. Alternatively, use deactivated or basic alumina as the stationary phase.
Poor Separation of Product from Impurities Inappropriate Solvent System: The chosen eluent does not provide adequate resolution between the desired product and impurities.Methodically screen solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for the target compound for good separation in flash chromatography.[10] Common systems include hexanes/ethyl acetate and dichloromethane/methanol.[10]
Product is a Dark, Oily Residue Presence of Polymeric Byproducts: Harsh reaction conditions (especially acidic) can lead to polymerization.Perform an initial purification step before chromatography. An acid-base wash can remove non-basic impurities, or filtering through a short plug of silica gel can remove highly polar materials.
Product is Unstable on Silica Gel Decomposition: Some indoline derivatives can be sensitive to the acidic nature of silica gel.Minimize the time the compound spends on the column by using flash chromatography rather than gravity chromatography. If instability persists, consider alternative purification methods like recrystallization or preparative HPLC.
No Crystals Form During Recrystallization Compound is too soluble or impure: The chosen solvent may be too good, or impurities may be inhibiting crystallization.For highly soluble compounds, use a binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not).[11] If impurities are the issue, attempt chromatographic purification first. Inducing crystallization by scratching the flask or adding a seed crystal can also be effective.[12]

Decision Tree for Purification Strategy

Purification_Strategy start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_oily Is the product oily/dark? is_solid->is_oily No recrystallization_ok Successful? try_recrystallization->recrystallization_ok recrystallization_ok->is_oily No pure_product Pure Product Isolated recrystallization_ok->pure_product Yes pre_purify Perform Acid-Base Wash or Silica Plug Filtration is_oily->pre_purify Yes column_chrom Perform Flash Column Chromatography is_oily->column_chrom No pre_purify->column_chrom separation_ok Good separation on TLC? column_chrom->separation_ok optimize_tlc Optimize TLC Solvent System (Hex/EtOAc, DCM/MeOH +/- modifier) separation_ok->optimize_tlc No separation_ok->pure_product Yes optimize_tlc->column_chrom prep_hplc Consider Preparative HPLC optimize_tlc->prep_hplc Still poor separation

Caption: Decision-making workflow for selecting a suitable purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to indoline derivatives? A1: The most prevalent methods include the Fischer indole synthesis followed by reduction of the indole C2-C3 double bond, palladium-catalyzed intramolecular C-H amination of β-arylethylamines, and the reductive cyclization of precursors like 2-nitrostyrenes.[6][13][14]

Q2: In a Fischer Indole Synthesis, my reaction is failing or giving complex mixtures. What could be wrong? A2: Failure in Fischer indolization can be due to several factors. Substrates with strong electron-donating groups can favor a competing N-N bond cleavage pathway.[4] Additionally, harsh acidic conditions or high temperatures can cause decomposition or polymerization.[1] It is crucial to use pure starting materials and to carefully optimize the acid catalyst and temperature for your specific substrate.[3]

Q3: For a palladium-catalyzed C-H amination, what are the critical parameters to control? A3: The choice of palladium catalyst, ligand, oxidant, and base are all critical and interdependent.[15] For instance, an efficient protocol for the amination of picolinamide (PA)-protected β-arylethylamines uses Pd(OAc)₂ as the catalyst and PhI(OAc)₂ as the oxidant.[8] Reaction temperature is also key; lower temperatures (e.g., 60°C) can minimize side reactions and improve yields.[8]

Q4: How do I choose a catalyst system for a Pd-catalyzed indoline synthesis? A4: The optimal catalyst system depends heavily on the specific transformation (e.g., C-H amination, Heck cyclization). Start with conditions reported for similar substrates. Screening different palladium sources (e.g., Pd(OAc)₂, [Pd(cinnamyl)Cl]₂) and ligands (e.g., phosphine-based ligands like dppf or Josiphos) is often necessary to find the most effective combination for your reaction.[5][7] The presence of additives, like pivalic acid (PivOH), can also dramatically improve yields in some cases.[5]

Catalyst System Selection Logic

Catalyst_Selection start Planning Pd-Catalyzed Indoline Synthesis literature Search Literature for Similar Substrates start->literature conditions_found Conditions Found? literature->conditions_found start_conditions Use Reported Conditions as Starting Point conditions_found->start_conditions Yes screen_pd Screen Pd Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(TFA)₂) conditions_found->screen_pd No evaluate Evaluate Yield & Purity start_conditions->evaluate screen_ligand Screen Ligands (e.g., Phosphines, N-Heterocyclic Carbenes) screen_pd->screen_ligand screen_base Screen Bases (e.g., Carbonates, Phosphates, Alkoxides) screen_ligand->screen_base screen_additive Consider Additives (e.g., PivOH, AgOAc) screen_base->screen_additive screen_additive->evaluate

Caption: Logical flow for selecting a catalyst system in Pd-catalyzed reactions.

Q5: My indoline product is UV-inactive. How can I visualize it on a TLC plate? A5: If your compound is not UV-active, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups. For more specific visualization of indoles or indolines, Ehrlich's reagent (p-dimethylaminobenzaldehyde) can be used, which typically produces blue or purple spots. An iodine chamber is another simple, semi-destructive method that stains most organic compounds a temporary yellow-brown color.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for common indoline synthesis methods, compiled from literature reports.

Table 1: Palladium-Catalyzed Intramolecular C-H Amination
Substrate TypePd Catalyst (mol%)LigandOxidantBaseSolventTemp (°C)Time (h)Yield (%)
PA-protected β-arylethylaminePd(OAc)₂ (5)NonePhI(OAc)₂K₂CO₃Toluene/AcOH6012up to 94
2-IodostyrenePd(TFA)₂ (5)dppfDiaziridinoneCs₂CO₃Toluene10048up to 91
N-acetyl 2-aminobiphenylPd(OAc)₂ (5)P(t-Bu)₃K₂CO₃-Toluene11024~80-95
C(sp³)-H AmidationPd(OAc)₂ (10)NoneAgOAcK₂CO₃Toluene12024~70-85

Data synthesized from multiple sources for illustrative purposes.[5][6][8]

Table 2: Fischer Indole Synthesis & Subsequent Reduction
Carbonyl SubstrateHydrazine SubstrateIndolization AcidReduction MethodOverall Yield (%)
CyclohexanonePhenylhydrazineAcetic AcidLiAlH₄~43
Lactol derivativePhenylhydrazineChloroacetic Acid(In situ cyclization)80
Hemiaminal derivativePhenylhydrazineAcetic Acid/H₂O(In situ cyclization)88
ButanonePhenylhydrazine HClTHF (Microwave)NaBH(OAc)₃~70-85 (Indole step)

Data synthesized from multiple sources for illustrative purposes.[2][3][16]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis and Reduction to Indoline

This two-step protocol first involves the formation of an indole via Fischer synthesis, followed by its reduction to the corresponding indoline.

Step A: Fischer Indole Synthesis (Example: Synthesis of 2,3-dimethylindole)

  • To a round-bottom flask, add phenylhydrazine (1.0 eq) and butanone (1.1 eq).

  • Add glacial acetic acid as the solvent and catalyst (approx. 5-10 mL per gram of hydrazine).

  • Heat the reaction mixture to reflux (approx. 110-120°C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the mixture to room temperature and pour it into a beaker of ice water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the crude indole product.

Step B: Reduction to 2,3-dimethylindoline

  • Suspend the crude 2,3-dimethylindole (1.0 eq) in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5°C.

  • Add sodium cyanoborohydride (NaBH₃CN) (approx. 2.0-3.0 eq) portion-wise, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude indoline.

  • Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Amination

This protocol is adapted from an efficient method for synthesizing picolinamide (PA)-protected indolines.[8]

  • To an oven-dried Schlenk tube, add the PA-protected β-arylethylamine substrate (1.0 eq), Pd(OAc)₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene and acetic acid (e.g., 9:1 v/v mixture).

  • Add the oxidant, phenyliodine(III) diacetate (PhI(OAc)₂) (1.2 eq).

  • Seal the tube and place it in a preheated oil bath at 60°C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium black.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reductive Amination Route via 2-Nitrostyrene Derivative

This protocol describes the synthesis of an indoline by reduction of a 2-nitrostyrene derivative, a common precursor.

  • Dissolve the substituted 2-nitrostyrene (1.0 eq) in a suitable solvent such as methanol or a mixture of THF/water.

  • Add an excess of a reducing agent suitable for nitro group reduction, such as iron powder (Fe) (5-10 eq) and an acid like ammonium chloride (NH₄Cl) or acetic acid.

  • Heat the reaction mixture to reflux (60-80°C) and stir vigorously. The simultaneous reduction of the nitro group and the alkene, followed by cyclization, occurs. Monitor the reaction by TLC.

  • After the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with methanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by dissolving the residue in ethyl acetate and washing with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude indoline.

  • Purify by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to 5-Acylindoline Derivatives and Their Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Among these, derivatives of "Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-", also known as 5-acetylindoline, represent a key subclass. This guide provides a comparative analysis of 5-acylindoline derivatives and other substituted indolines, focusing on their performance in anticancer and anti-inflammatory applications. Due to the limited publicly available data on the specific biological activity of 5-acetylindoline, this guide will draw upon experimental data from closely related indoline derivatives to infer structure-activity relationships (SAR) and potential therapeutic applications.

Comparative Analysis of Biological Activity

The biological activity of indoline derivatives is significantly influenced by the nature and position of substituents on the indoline core. The following tables summarize the quantitative data for various substituted indoline derivatives, highlighting their potency in different biological assays.

Table 1: Anticancer Activity of Substituted Indoline Derivatives

Compound IDSubstitution PatternCancer Cell LineActivity Metric (IC₅₀/GI₅₀ in µM)Reference
1-Acetylindoline-5-sulfonamide (4f) 1-acetyl, 5-sulfonamideMCF7 (Breast)12.9[1]
Indoline-based dual 5-LOX/sEH inhibitor (73) Complex substitution at N-1 and C-5Not specified for anticancerNot Applicable[2]
Indolinone derivative (3c) N-benzylpyridinium moietyNot specified for anticancerNot Applicable
5-Halo-substituted indolin-2-one (VIb-d) Halogen at C5HeLa (Cervical)10.64 - 33.62[3]

Table 2: Anti-inflammatory Activity of Substituted Indoline Derivatives

Compound IDTarget/AssayActivity Metric (IC₅₀ in µM)Reference
Indoline-based dual 5-LOX/sEH inhibitor (73) 5-Lipoxygenase (5-LOX)0.41 ± 0.01[2]
Indoline-based dual 5-LOX/sEH inhibitor (73) Soluble Epoxide Hydrolase (sEH)0.43 ± 0.10[2]
Cinnamoyl tethered indoline (4b) IL-6 and TNF-α secretion-[4]
Indole-imidazolidine derivative (LPSF/NN-56) Acetic acid-induced nociception63.1% inhibition[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of indoline derivatives.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the cytotoxic effects of indoline derivatives on cancer cell lines.

Materials:

  • Indoline derivative compounds

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the indoline derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To assess the inhibitory effect of indoline derivatives on the activity of the 5-LOX enzyme.

Materials:

  • Indoline derivative compounds

  • Human polymorphonuclear leukocytes (PMNLs) or purified 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Zileuton (positive control)

  • Appropriate buffer solutions

  • HPLC system for analysis

Procedure:

  • Enzyme/Cell Preparation: Prepare a suspension of human PMNLs or a solution of purified 5-LOX enzyme.

  • Pre-incubation: Pre-incubate the enzyme or cells with various concentrations of the indoline derivatives or Zileuton for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period by adding a suitable quenching solution.

  • Product Extraction and Analysis: Extract the 5-LOX products (leukotrienes) and analyze them using reverse-phase HPLC.

  • Data Analysis: Quantify the amount of 5-LOX products and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value.

Visualizing Molecular Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

anticancer_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indoline_Derivative Indoline Derivative Signaling_Pathways Signaling Pathways (e.g., NF-κB, MAPK) Indoline_Derivative->Signaling_Pathways Inhibition/Modulation Enzyme_Targets Enzyme Targets (e.g., COX-2, 5-LOX, CA IX/XII) Indoline_Derivative->Enzyme_Targets Inhibition Cell_Membrane Cell Membrane Gene_Expression Altered Gene Expression Signaling_Pathways->Gene_Expression Enzyme_Targets->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Putative mechanism of action for anticancer indoline derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of Indoline Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer_Screening Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., 5-LOX Assay) Characterization->Anti_inflammatory_Screening Enzyme_Inhibition Enzyme Inhibition Assays Characterization->Enzyme_Inhibition Animal_Models Animal Models of Cancer or Inflammation Anticancer_Screening->Animal_Models Anti_inflammatory_Screening->Animal_Models Efficacy_Testing Efficacy and Toxicity Testing Animal_Models->Efficacy_Testing

Caption: General workflow for the development and evaluation of indoline derivatives.

Structure-Activity Relationship (SAR) Insights

The available data on indoline derivatives suggest several key SAR trends:

  • Substitution at the N-1 Position: Acylation at the N-1 position, as seen in 1-acetylindoline-5-sulfonamide, can significantly influence activity. This position is often modified to modulate pharmacokinetic properties and target engagement.

  • Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring are critical for potency and selectivity. For instance, halogen substitution at the C-5 position of indolin-2-ones enhances anticancer activity.

  • The 5-Acyl Group: While specific data for 5-acetylindoline is scarce, the presence of an acyl group at this position introduces a key point for hydrogen bonding and potential interaction with target proteins. The electronic properties of this group can influence the overall electron density of the aromatic ring, thereby affecting binding affinity.

References

A Comparative Analysis of the Bioactivities of 5-Acetylindoline and 3-Acetylindole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, indole and indoline scaffolds are privileged structures, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the bioactivity of two such derivatives: 5-acetylindoline and 3-acetylindole. While direct comparative studies are limited, this report consolidates available experimental data on these compounds and their derivatives to offer insights for researchers, scientists, and drug development professionals.

Overview of Bioactivity

3-Acetylindole is widely recognized as a versatile precursor for the synthesis of a diverse range of bioactive molecules. Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The core structure of 3-acetylindole serves as a crucial pharmacophore, with modifications leading to compounds with potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

5-Acetylindoline , in contrast, has been explored to a lesser extent. However, research into its derivatives has revealed promising activity, particularly as antagonists of α1-adrenoceptors and as inhibitors of carbonic anhydrases. These findings suggest that the 5-acetylindoline scaffold holds potential for the development of novel therapeutics targeting cardiovascular and oncological conditions.

Quantitative Bioactivity Data

The following tables summarize the available quantitative bioactivity data for derivatives of 5-acetylindoline and 3-acetylindole. It is important to note that the data presented is for derivatives and not the parent compounds themselves, reflecting the current state of research. This information is intended to highlight the potential of the core scaffolds.

Table 1: Bioactivity of 5-Acetylindoline Derivatives

Biological TargetDerivative TypeActivity MetricValueReference
Carbonic Anhydrase IX1-Acylated indoline-5-sulfonamidesKᵢup to 132.8 nM[1]
Carbonic Anhydrase XII1-Acylated indoline-5-sulfonamidesKᵢup to 41.3 nM[1]

Table 2: Bioactivity of 3-Acetylindole Derivatives

Biological ActivityDerivative TypeCell Line / TargetActivity MetricValueReference
Anticancer Indole-aryl-amidesHeLaIC₅₀5.64 µM[2]
Indole-aryl-amidesHT29IC₅₀0.96 µM[3]
Indole-aryl-amidesMCF7IC₅₀0.84 µM[3]
Antimicrobial Indole-thiadiazoleS. aureusMIC6.25 µg/mL
Indole-triazoleS. aureusMIC6.25 µg/mL
Indole-3-acetic acid derivativesP. aeruginosaMIC3.12 µg/mL[4]
Indole-3-acetic acid derivativesK. pneumoniaeMIC3.12 µg/mL[4]
Anti-inflammatory 1,3-dihydro-2H-indolin-2-one derivativesCOX-2IC₅₀2.35 ± 0.04 µM[5]
Antioxidant 3-Acetylindole derivativesDPPH Radical Scavenging--[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory activity of compounds against carbonic anhydrase isoforms.

Materials:

  • Carbonic anhydrase (human recombinant)

  • Substrate (e.g., p-nitrophenyl acetate)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds and a known inhibitor (e.g., acetazolamide)

  • 96-well microplate and reader

Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor.

  • In a 96-well plate, add the assay buffer, the carbonic anhydrase enzyme solution, and the test compound dilutions.

  • Incubate the plate to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the substrate to each well.

  • Measure the absorbance at a specific wavelength (e.g., 405 nm) in kinetic mode to monitor the formation of the product.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the Kᵢ value by fitting the data to the appropriate inhibition model.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, HT29, MCF7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plate and reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[3]

Broth Microdilution Antimicrobial Assay (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds and a standard antibiotic

  • 96-well microtiter plate

Procedure:

  • Prepare a standardized inoculum of the test bacteria.

  • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

DPPH Radical Scavenging Antioxidant Assay

This assay measures the free radical scavenging capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution

  • Test compounds and a standard antioxidant (e.g., ascorbic acid)

  • Solvent (e.g., methanol or ethanol)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare various concentrations of the test compounds and the standard.

  • Mix the test compound solutions with the DPPH solution.

  • Incubate the mixture in the dark for a specific time (e.g., 30 minutes).

  • Measure the absorbance of the solution at approximately 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH discoloration.

  • The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[6]

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate compound_prep Prepare Serial Dilutions of Test Compound incubation Incubate Cells with Compound (48-72h) compound_prep->incubation add_mtt Add MTT Reagent incubation->add_mtt mtt_incubation Incubate (2-4h) for Formazan Formation add_mtt->mtt_incubation solubilize Add Solubilizer (e.g., DMSO) mtt_incubation->solubilize read_absorbance Read Absorbance (~570nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

Workflow for MTT Cytotoxicity Assay

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis inoculum_prep Prepare Standardized Bacterial Inoculum compound_dilution Prepare Serial Dilutions in Broth plate_inoculation Inoculate 96-well Plate compound_dilution->plate_inoculation incubation_step Incubate Plate (e.g., 37°C, 18-24h) plate_inoculation->incubation_step visual_inspection Visually Inspect for Turbidity incubation_step->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Workflow for MIC Determination by Broth Microdilution

NFkB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, LPS, etc. IKK IKK Complex stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB proteasome Proteasome IkB->proteasome ubiquitination & degradation NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_IkB NFkB_active Active NF-κB NFkB_inactive->NFkB_active NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->gene_transcription Indole_derivative Indole Derivatives (e.g., 3-Acetylindole derivatives) Indole_derivative->IKK Inhibition

Inhibition of NF-κB Signaling by Indole Derivatives

References

Efficacy of 1-(1-indolinyl)-2-propylamines as 5-HT2C receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1-(1-indolinyl)-2-propylamines and Alternative 5-HT2C Receptor Agonists

The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a significant therapeutic target for several conditions, including obesity, psychiatric disorders, and drug addiction.[1][2][3] Activation of this receptor has been shown to reduce food intake, making it a focal point for the development of anti-obesity agents.[4] This guide provides a comparative analysis of a specific class of compounds, the 1-(1-indolinyl)-2-propylamines, against other notable 5-HT2C receptor agonists, supported by experimental data and detailed methodologies.

Comparative Efficacy and Selectivity

A series of 1-(1-indolinyl)-2-propylamines were synthesized and evaluated as potential treatments for obesity.[5][6] These compounds generally act as potent partial agonists at the 5-HT2C receptor.[5] Their performance is best understood when compared to established reference agonists such as m-chlorophenylpiperazine (mCPP) and RO600175.

Data Summary: Binding Affinity and Functional Efficacy

The following table summarizes the in vitro binding affinity (Ki) and functional efficacy (Emax) of selected 1-(1-indolinyl)-2-propylamines and reference compounds at human 5-HT2 receptor subtypes. Lower Ki values indicate higher binding affinity. Efficacy is presented relative to the maximum response of serotonin (5-HT), which is set at 100%.

CompoundType5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Emax (%)
mCPP (1) Reference Agonist13784784
RO600175 (2) Reference Agonist1.9248.092
VER-3323 (49) 1-(1-indolinyl)-2-propylamine1.8131191
Compound 50 1-(1-indolinyl)-2-propylamine3.3251.883
Compound 51 1-(1-indolinyl)-2-propylamine2.5282.593
VER-5593 (55) 1-(1-indolinyl)-2-propylamine1.4121.586
VER-5384 (57) 1-(1-indolinyl)-2-propylamine1.5162.387
Data sourced from Bioorganic & Medicinal Chemistry Letters.[5]

In binding studies, several indoline derivatives, including compounds 55 and 57 , demonstrated high affinity for the 5-HT2C receptor, comparable or superior to the reference agonist mCPP.[5] Notably, these compounds generally showed improved selectivity for 5-HT2C receptors over 5-HT2A and 5-HT2B receptors when compared to mCPP.[5] However, their functional selectivity over the 5-HT2B receptor was less pronounced than that of RO600175.[5]

In Vivo Efficacy: Anorectic Effects

The therapeutic potential of these compounds as anti-obesity agents was evaluated by measuring their ability to reduce food intake in rats after oral administration.

CompoundMinimal Efficacious Dose (MED) in rats (mg/kg, p.o.)
mCPP (1) 3.0
VER-3323 (49) 3.0
VER-5593 (55) 1.0
VER-5384 (57) 1.0
Data sourced from Bioorganic & Medicinal Chemistry Letters.[5]

Several of the 1-(1-indolinyl)-2-propylamine analogues, specifically VER-5593 (55) and VER-5384 (57) , significantly reduced feeding in a dose-dependent manner and were more potent than mCPP in vivo.[5]

Signaling Pathways and Experimental Workflows

The efficacy of a 5-HT2C agonist is determined by its ability to activate specific intracellular signaling cascades.

5-HT2C Receptor Signaling

The 5-HT2C receptor is known to be promiscuous in its G protein coupling.[1][2] The primary and best-characterized pathway involves coupling to Gq/11 proteins. This activation stimulates Phospholipase C (PLC), leading to the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[3][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores.[3][8]

Recent studies have revealed a more complex signaling landscape. The 5-HT2C receptor also engages Gi/o/z and G12/13 G protein pathways and can recruit β-arrestins.[1][2] Different agonists can exhibit "biased agonism," preferentially activating one pathway over others. For instance, serotonergic psychedelics like LSD show a strong bias for the Gq/11 pathway with minimal activation of secondary G proteins, whereas the withdrawn anti-obesity drug Lorcaserin activates both Gq/11 and G12/13 pathways.[1]

5-HT2C Signaling Pathway cluster_membrane Cell Membrane receptor 5-HT2C Receptor Gq Gq/11 receptor->Gq Activates G1213 G12/13 receptor->G1213 Activates bArrestin β-Arrestin receptor->bArrestin Recruits agonist Agonist (e.g., 1-(1-indolinyl)-2-propylamine) agonist->receptor Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca Stimulates ERK ERK Pathway G1213->ERK Leads to Experimental Workflow start Synthesize Compound (e.g., 1-(1-indolinyl)-2-propylamine) binding In Vitro Binding Assays (Radioligand Displacement) start->binding affinity Determine Binding Affinity (Ki) & Selectivity (vs. 5-HT2A/2B) binding->affinity functional In Vitro Functional Assays (Ca²⁺ Flux, BRET, IP Acc.) affinity->functional Select lead compounds potency Determine Potency (EC50) & Efficacy (Emax) functional->potency invivo In Vivo Animal Studies (Rat Food Intake Model) potency->invivo Select lead compounds med Determine Minimal Efficacious Dose (MED) & Assess Therapeutic Potential invivo->med

References

Indoline Derivatives Show Promise in Combating Drug-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro evaluation of various indoline derivatives has revealed their significant potential as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and, to a lesser extent, vancomycin-resistant Staphylococcus aureus (VRSA). These findings offer a promising avenue for the development of new therapeutics to tackle the growing threat of antibiotic resistance.

Researchers are increasingly turning their attention to the therapeutic potential of indoline and its derivatives in the fight against multidrug-resistant bacteria. This guide provides a comparative overview of the in vitro performance of several classes of indoline derivatives against MRSA and VRSA, supported by experimental data from recent studies. The primary mechanisms of action appear to involve the disruption of the bacterial cell membrane, leading to cell death.

Comparative Antibacterial Activity

The antibacterial efficacy of different indoline derivatives varies depending on their structural modifications. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for representative compounds from different studies.

Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Derivative ClassCompoundMRSA Strain(s)MIC (µg/mL)MBC (µg/mL)Reference
Trisindolines Active DerivativesMDR clinical isolates0.6 - 51.71.6 - 11.6[1]
Multi-halogenated Indoles 6-bromo-4-iodoindoleMW2, 3359120Not Reported[2][3]
4-bromo-6-chloroindoleMW2, 3359150Not Reported[2][3]
Indole-Nitroimidazole Conjugates Compound 4bMRSA1Not Reported[4]
Indole-based Aryl Sulfides Lead CompoundsMRSA≤2Not Reported[4]
Bis-Indoles Lead CompoundsMRSA1 - 4Not Reported[5]
Against Vancomycin-Intermediate/Resistant Staphylococcus aureus (VISA/VRSA)

Data on the activity of indoline derivatives against VRSA are limited. However, some studies have shown promising results against vancomycin-intermediate S. aureus (VISA).

Derivative ClassCompoundVISA/VRSA Strain(s)MIC (µg/mL)Reference
Bis-Indoles Lead CompoundsVISA1 - 4[5]
Indole-based Aryl Sulfides Lead CompoundsVancomycin-resistant strainsPotent activity reported[3][4]
Substituted Indoles IM CompoundsVancomycin-resistant S. aureusSynergistic with vancomycin[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these indoline derivatives.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The broth microdilution method is a standard procedure used to determine the MIC and MBC of antimicrobial agents.

Experimental Workflow for MIC/MBC Determination

G Workflow for MIC and MBC Determination prep Prepare serial dilutions of indoline derivatives in 96-well plates inoc Inoculate wells with a standardized suspension of MRSA or VRSA prep->inoc inc Incubate plates at 37°C for 18-24 hours inoc->inc mic Determine MIC: Lowest concentration with no visible growth inc->mic sub Subculture from clear wells onto agar plates mic->sub inc2 Incubate agar plates at 37°C for 24 hours sub->inc2 mbc Determine MBC: Lowest concentration with ≥99.9% killing inc2->mbc

Caption: A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of indoline derivatives against S. aureus.

Cytotoxicity Assays

To assess the potential toxicity of the indoline derivatives to mammalian cells, cytotoxicity assays are performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method.

Experimental Workflow for Cytotoxicity Assay

G Workflow for MTT Cytotoxicity Assay seed Seed mammalian cells in 96-well plates treat Treat cells with various concentrations of indoline derivatives seed->treat incubate Incubate for 24-48 hours treat->incubate mtt Add MTT reagent and incubate incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance to determine cell viability solubilize->read G Proposed Mechanism of Action of Indoline Derivatives Indoline Indoline Derivative Membrane Bacterial Cell Membrane Indoline->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Death Bacterial Cell Death Disruption->Death Results in

References

Comparing synthetic routes to functionalized spirooxindoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Routes of Functionalized Spirooxindoles for Researchers and Drug Development Professionals

The spirooxindole scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds, exhibiting significant biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The unique three-dimensional architecture of spirooxindoles, featuring a spiro-center at the C3 position of the oxindole core, has made them a focal point of extensive research in synthetic organic chemistry and drug discovery.[2][4] This guide provides a comparative overview of the prominent synthetic strategies for accessing functionalized spirooxindoles, with a focus on organocatalytic, transition-metal-catalyzed, and multicomponent reactions. Experimental data is presented to offer an objective comparison of their performance.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules under mild and environmentally benign conditions.[1] In the context of spirooxindole synthesis, organocatalytic strategies, particularly cascade reactions, have been extensively explored to construct intricate molecular architectures with high stereocontrol.[1]

Michael/Friedel-Crafts Cascade Reaction

An asymmetric [3+3] cyclization of nitroenynes and 3-pyrrolyloxindoles has been successfully developed using a chiral bifunctional squaramide catalyst. This cascade strategy provides an efficient route to enantioenriched polycyclic aza-spirooxindoles.[5]

Experimental Protocol:

To a solution of 3-pyrrolyloxindole (0.1 mmol) and nitroenyne (0.12 mmol) in toluene (1.0 mL) was added the chiral squaramide catalyst (10 mol%). The reaction mixture was stirred at 30 °C for 24-72 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated, and the residue was purified by column chromatography on silica gel to afford the desired aza-spirooxindole.[5]

Mechanism Overview:

The reaction is proposed to proceed through a Michael addition of the 3-pyrrolyloxindole to the nitroenyne, followed by an intramolecular Friedel-Crafts-type cyclization. The chiral catalyst controls the stereoselectivity of the initial Michael addition, which in turn dictates the stereochemistry of the final product.

G cluster_0 Michael Addition cluster_1 Friedel-Crafts Cyclization 3-Pyrrolyloxindole 3-Pyrrolyloxindole Intermediate_I Intermediate_I 3-Pyrrolyloxindole->Intermediate_I Chiral Catalyst Nitroenyne Nitroenyne Nitroenyne->Intermediate_I Intermediate_II Intermediate_II Intermediate_I->Intermediate_II Aza-spirooxindole Aza-spirooxindole Intermediate_II->Aza-spirooxindole Intramolecular Cyclization G Isatin Isatin Intermediate Intermediate Isatin->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Dimedone Dimedone Dimedone->Intermediate Catalyst Catalyst Catalyst->Intermediate Spirooxindole Spirooxindole Intermediate->Spirooxindole Cyclocondensation G Isatin Isatin Azomethine_Ylide Azomethine_Ylide Isatin->Azomethine_Ylide Amino_Acid Amino_Acid Amino_Acid->Azomethine_Ylide In-situ generation Dipolarophile Dipolarophile Spiro_Pyrrolidinyl_Oxindole Spiro_Pyrrolidinyl_Oxindole Dipolarophile->Spiro_Pyrrolidinyl_Oxindole [3+2] Cycloaddition Azomethine_Ylide->Spiro_Pyrrolidinyl_Oxindole

References

Structure-Activity Relationship of 1-(1H-indol-1-yl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(1H-indol-1-yl)ethanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this core structure have been extensively investigated as anti-inflammatory, analgesic, anticancer, and antimicrobial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.

Anti-inflammatory and Analgesic Activity: Targeting COX-2

A series of 1-(1H-indol-1-yl)ethanone derivatives have been synthesized and evaluated as potential cyclooxygenase-2 (COX-2) inhibitors for their anti-inflammatory and analgesic properties. The core hypothesis is that substitution at the para-position of the phenyl ring attached to the imino methyl phenoxy moiety can modulate the inhibitory activity against COX-2.

Quantitative Data Summary
Compound IDSubstitution (R)Anti-inflammatory Activity (% inhibition)Analgesic Activity (% protection)
D-1-H58.255.4
D-2-CH362.560.1
D-3-OCH365.863.2
D-4-Cl70.168.5
D-5-Br72.470.3
D-6-F68.965.7
D-7-NO278.375.6
Indomethacin-82.580.1

Data synthesized from multiple sources for comparative purposes.

Structure-Activity Relationship Highlights:

  • The presence of electron-withdrawing groups at the para-position of the aniline ring generally enhances both anti-inflammatory and analgesic activities.

  • The nitro group (-NO2) in compound D-7 showed the highest potency among the synthesized derivatives, comparable to the standard drug indomethacin.[1][2]

  • Halogen substituents also demonstrated significant activity, with the order of potency being Br > Cl > F.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Model: Male Wistar rats (150-180 g) are used.

  • Groups: Animals are divided into a control group, a standard group (receiving indomethacin), and test groups (receiving the synthesized derivatives).

  • Dosing: The test compounds and standard drug are administered intraperitoneally at a dose of 20 mg/kg.

  • Induction of Edema: After 30 minutes of dosing, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.[3]

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the test group.

Workflow Diagram

G cluster_0 In Vivo Anti-inflammatory Assay Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Randomization Dosing Dosing Grouping->Dosing Control, Standard, Test Carrageenan Injection Carrageenan Injection Dosing->Carrageenan Injection 30 min post-dose Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 0, 1, 2, 3, 4 hours Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Calculate % Inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

Anticancer Activity: Targeting CBP/EP300 Bromodomains

A series of 1-(1H-indol-1-yl)ethanone derivatives have been identified and optimized as potent inhibitors of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300), which are epigenetic readers and promising targets for cancer therapy, particularly castration-resistant prostate cancer.[4]

Quantitative Data Summary
Compound IDR1R2CBP IC50 (μM)BRD4(1) IC50 (μM)
22eHH0.215>50
32aOMeH0.12821.6
32dFH0.09515.3
32hOMeF0.0378.9
SGC-CBP30--0.0782.3

IC50 values were determined using the AlphaScreen assay. BRD4(1) is a common off-target for selectivity assessment.

Structure-Activity Relationship Highlights:

  • Introduction of a methoxy group at the R1 position (32a) improved potency compared to the unsubstituted compound (22e).[4]

  • A fluorine atom at the R2 position (32d) further enhanced the inhibitory activity.[4]

  • The combination of a methoxy group at R1 and a fluorine atom at R2 (32h) resulted in the most potent compound, with an IC50 value of 0.037 μM, which is more potent than the known inhibitor SGC-CBP30.[4]

  • The derivatives showed high selectivity for CBP/EP300 over other bromodomains like BRD4(1).

Experimental Protocol: AlphaScreen Assay for CBP Bromodomain Inhibition

This is a bead-based immunoassay used to measure the binding of the CBP bromodomain to an acetylated histone peptide.

  • Reagents: GST-tagged CBP bromodomain, biotinylated histone H3 peptide, Streptavidin-coated Donor beads, and Glutathione Acceptor beads.

  • Assay Principle: In the absence of an inhibitor, the GST-tagged CBP bromodomain binds to the biotinylated histone peptide. This brings the Glutathione Acceptor beads (via binding to GST) and Streptavidin-coated Donor beads (via binding to biotin) into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which activates the Acceptor beads to emit light at 520-620 nm. An inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen signal.

  • Procedure: a. Add 5 μL of a mixture containing assay buffer, biotinylated histone H3 peptide, and the test compound to a 384-well plate. b. Add 5 μL of GST-tagged CBP bromodomain and incubate for 30 minutes. c. Add 10 μL of diluted Glutathione Acceptor beads and incubate for 30 minutes in the dark. d. Add 10 μL of diluted Streptavidin-coated Donor beads and incubate for 30 minutes in the dark. e. Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Signaling Pathway Diagram

G cluster_0 CBP/EP300 Inhibition Pathway CBP_EP300 CBP/EP300 Chromatin_Remodeling Chromatin Remodeling CBP_EP300->Chromatin_Remodeling Binds to Acetylated_Histone Acetylated Histone Acetylated_Histone->CBP_EP300 Gene_Transcription Oncogene Transcription Chromatin_Remodeling->Gene_Transcription Cancer_Progression Cancer Progression Gene_Transcription->Cancer_Progression Inhibitor 1-(1H-indol-1-yl)ethanone Derivative Inhibitor->CBP_EP300 Inhibits Binding

Caption: Inhibition of CBP/EP300 by 1-(1H-indol-1-yl)ethanone derivatives.

Antimicrobial Activity

(E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives have been synthesized and evaluated for their antibacterial activity against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA).

Quantitative Data Summary
Compound IDSubstitution on Benzyl RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. VRSA
5a4-F81616
5d4-Cl488
5h4-NO2124
5j3,4-diCl244
Ciprofloxacin-0.53232
Vancomycin-12>256

Structure-Activity Relationship Highlights:

  • The introduction of electron-withdrawing groups on the O-benzyl moiety generally improved antibacterial activity.

  • The 4-nitro derivative (5h) was the most potent compound against susceptible S. aureus (MIC = 1 µg/mL) and also showed strong activity against MRSA and VRSA strains.[3]

  • Dichloro substitution (5j) also resulted in a highly active compound.

  • The presence of a 4-fluoro group (5a) led to a decrease in activity compared to other halogenated derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is commonly used.[5][6]

  • Bacterial Strains: S. aureus, MRSA, and VRSA.

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]

  • Serial Dilution: The test compounds are serially diluted (two-fold) in CAMHB in a 96-well microtiter plate.

  • Inoculation: The diluted bacterial inoculum is added to each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow Diagram

G cluster_0 MIC Determination Workflow Compound_Dilution Serial Dilution of Test Compound Inoculation Inoculation of Microtiter Plate Compound_Dilution->Inoculation Inoculum_Prep Preparation of Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading

References

A Comparative Guide to the Biological Evaluation of Indole-Based COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy in the development of anti-inflammatory agents with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the design of potent and selective COX-2 inhibitors. This guide provides an objective comparison of various indole-based COX-2 inhibitors, supported by experimental data from recent studies, to aid researchers in navigating this promising class of compounds.

Comparative Analysis of In Vitro COX-2 Inhibition

The primary measure of a compound's efficacy as a COX-2 inhibitor is its half-maximal inhibitory concentration (IC50) against the COX-2 enzyme, alongside its selectivity over the COX-1 isoform. A higher selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates a more favorable safety profile with a lower propensity for gastrointestinal side effects. The following table summarizes the in vitro inhibitory activities of several recently developed indole-based compounds in comparison to the well-established COX-2 inhibitor, Celecoxib.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
Celecoxib >1000.30>303[1]
Indole Derivative (Compound S3) -Selectively inhibits COX-2 expression-[2][3][4]
Indole-N-acylhydrazone (Compound 3b) -Selective COX-2 inhibitor (less potent than Celecoxib)-[5]
Quinazolinone-Indole Acetamide (4b) -Similar anti-inflammatory activity to Celecoxib in vivo-[6]
Quinazolinone-Thioacetohydrazide (13b) -Similar anti-inflammatory activity to Celecoxib in vivo-[6]
N-substituted Indole (13e) -More potent anti-inflammatory activity than indomethacin~650-fold more selective for COX-2 than indomethacin[7]
1,4-Benzoxazine Derivative (3e) -0.57242.4[1]
1,4-Benzoxazine Derivative (3f) -0.72186.8[1]
Indole Derivative (Q20) -0.039-[8]
Indole Derivative (Q10) -0.055-[8]
Indole Derivative (Q7) -0.061-[8]

In Vivo Anti-inflammatory Activity

The therapeutic potential of COX-2 inhibitors is ultimately determined by their efficacy in relevant animal models of inflammation. The carrageenan-induced paw edema model is a standard and widely used assay to assess the in vivo anti-inflammatory effects of novel compounds. The table below presents a comparison of the in vivo anti-inflammatory activity of selected indole-based derivatives.

Compound/DerivativeAnimal ModelDose% Inhibition of EdemaTime PointReference
Indomethacin Carrageenan-induced paw edema (Rat)-77.23%2 h[3]
Indomethacin Carrageenan-induced paw edema (Rat)-86.7%3 h[7]
Compound S3 Carrageenan-induced paw edema (Rat)-62.69%2 h[3]
Compound S7 Carrageenan-induced paw edema (Rat)---[3]
Compound S14 Carrageenan-induced paw edema (Rat)---[3]
Compound 13e Carrageenan-induced paw edema (Rat)-91.5%3 h[7]
Indole-N-acylhydrazone (3b) Carrageenan-induced paw edema (Mice)30 mg/kg100%5 h[5]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. The following sections detail the key assays used in the biological evaluation of indole-based COX-2 inhibitors.

In Vitro COX Inhibition Assay

The capacity of the synthesized compounds to inhibit ovine COX-1 and COX-2 is commonly determined using a colorimetric COX (ovine) inhibitor screening assay.[9] This assay measures the peroxidase component of the cyclooxygenase enzyme. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a wavelength of 590 nm.[9] The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are then calculated from the concentration-response curves.

In Vivo Carrageenan-Induced Paw Edema

The anti-inflammatory activity of the compounds is evaluated in vivo using the carrageenan-induced paw edema model in rats or mice.[3][5][7] A sub-plantar injection of a 1% carrageenan solution into the hind paw of the animals induces a localized inflammatory response characterized by edema. The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally prior to the carrageenan injection. The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological pathways and the experimental process can provide a clearer understanding of the research.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indole_Inhibitor Indole-based COX-2 Inhibitor Indole_Inhibitor->COX2 Inhibition

Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition by indole-based compounds.

Experimental_Workflow Synthesis Synthesis of Indole Derivatives In_Vitro In Vitro Evaluation Synthesis->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay In_Vivo In Vivo Evaluation COX_Assay->In_Vivo Animal_Model Carrageenan-Induced Paw Edema In_Vivo->Animal_Model Docking Molecular Docking Studies Animal_Model->Docking Analysis Data Analysis & SAR Studies Docking->Analysis

Caption: General experimental workflow for the biological evaluation of indole-based COX-2 inhibitors.

Conclusion

The indole nucleus serves as a versatile template for the design of potent and selective COX-2 inhibitors. The presented data highlights the significant anti-inflammatory potential of various indole derivatives, with some compounds exhibiting comparable or even superior activity to established drugs like Celecoxib and indomethacin. Further optimization of the indole scaffold, guided by structure-activity relationship studies and molecular modeling, holds promise for the development of next-generation anti-inflammatory agents with enhanced efficacy and safety profiles. This guide provides a valuable resource for researchers in the field, facilitating the comparative analysis of existing compounds and informing the design of future drug candidates.

References

A Comparative Analysis of the Cytotoxic Effects of Indole Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent anticancer activity. This guide provides a comparative overview of the cytotoxic effects of various indole derivatives against a panel of human cancer cell lines, supported by experimental data from preclinical studies. The information is intended to aid researchers in the identification of promising lead compounds for further development.

Quantitative Cytotoxicity Data

The cytotoxic potential of various indole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher cytotoxicity. The following table summarizes the IC50 values for several indole derivatives against various human cancer cell lines.

Compound/Derivative NameCancer Cell LineIC50 (µM)Reference
Indole-based Oxalamide Derivatives
Compound 27 (general structure)Human cervical cancerNot potent[1]
Indole-thiophene Complex
Compound 6aHT29 (Colon)Nanomolar range[1]
HepG2 (Liver)Nanomolar range[1]
HCT116 (Colon)Nanomolar range[1]
T98G (Glioblastoma)Nanomolar range[1]
Compound 6bHT29 (Colon)Nanomolar range[1]
HepG2 (Liver)Nanomolar range[1]
HCT116 (Colon)Nanomolar range[1]
T98G (Glioblastoma)Nanomolar range[1]
Indole Mannich Base Derivative
Compound 1cHepG2 (Liver)0.9[2]
MCF-7 (Breast)0.55[2]
HeLa (Cervical)0.50[2]
Indole Derivatives of Ursolic Acid
Compound 5fSMMC-7721 (Hepatocarcinoma)0.56 ± 0.08[3][4]
HepG2 (Hepatocarcinoma)0.91 ± 0.13[3][4]
LO2 (Normal Hepatocyte)10.58 ± 0.52[3]
Compound 5dSMMC-7721 (Hepatocarcinoma)0.89 ± 0.11[3]
Compound 6fSMMC-7721 (Hepatocarcinoma)0.65 ± 0.07[3]
Indolyl-Hydrazone
Compound 5MCF-7 (Breast)2.73 ± 0.14[5]
Indole-aryl Amide Derivative
Compound 5HT29 (Colon)Selective toxicity[6]
Indole Alkaloids
EvodiamineHepG2 (Liver)~1[7][8]
SMMC-7721 (Liver)~1[7][8]
DehydrocrenatidineHepG2 (Hepatocellular carcinoma)3.5[7]
Hep3B (Hepatocellular carcinoma)5.87[7]
MukonalSK-BR-3 (Breast)7.5[8]
MDA-MB-231 (Breast)7.5[8]
3,5-Diprenyl indoleMIA PaCa-2 (Pancreatic)9.5 ± 2.2[8]
Indazole Derivative
Compound 6oK562 (Leukemia)5.15[9]
HEK-293 (Normal Kidney)33.2[9]
Chalcone-indole Derivative
Compound 12Various cancer cell lines0.22 - 1.80[1]
Quinoline-indole Derivative
Compound 13Various cancer cell lines2 - 11 (nmol/L)[1]
Benzimidazole-indole Derivative
Compound 8Various cancer cell lines50 (nmol/L)[1]
Indole-vinyl Sulfone Derivative
Compound 9Various cancer cell linesPotent activity[1]
Indole Iso-quinoline Hybrid
Compound 2330 cancer cell linesGI50 = 1.5[1]
Indole Derivatives with Amino-acetamide Moiety
Compound 28HCT116 (Colon)11.99 ± 1.62[1]
PC-3 (Prostate)14.43 ± 2.1[1]

Note: A lower IC50 value indicates higher cytotoxicity. The selectivity of a compound is often inferred by comparing the IC50 value for a cancer cell line to that of a normal cell line.[9]

Experimental Protocols

The evaluation of cytotoxicity for these indole derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] This colorimetric assay is a standard method for assessing cell viability.[10]

General MTT Assay Protocol for Cytotoxicity Screening
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a suitable culture medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Compound Treatment: The following day, the cells are treated with various concentrations of the indole derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL). The plates are then incubated for another few hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Mechanisms of Action & Signaling Pathways

Indole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for tumor growth and survival.[10][11] These include the inhibition of tubulin polymerization, interference with key signaling pathways, and the induction of apoptosis (programmed cell death).[7][10]

Tubulin Polymerization Inhibition

A significant number of indole derivatives, including the well-known vinca alkaloids, function as potent inhibitors of tubulin polymerization.[10] By binding to tubulin, they disrupt the formation of microtubules, which are essential for mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][10]

G Tubulin Polymerization Inhibition by Indole Derivatives Indole_Derivatives Indole Derivatives Tubulin Tubulin Indole_Derivatives->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation (Disrupted) Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by indole derivatives leading to apoptosis.

Kinase Inhibition Signaling Pathway

Deregulation of protein kinase activity is a hallmark of many cancers. Indole derivatives have been successfully developed as kinase inhibitors. For instance, some derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are key drivers in several cancers.[10] Sunitinib and Osimertinib are FDA-approved indole-based kinase inhibitors.[10] The inhibition of pathways like EGFR/PI3K/AKT can disrupt critical processes for cell growth and division, leading to programmed cell death.[12]

G Kinase Inhibition by Indole Derivatives Indole_Derivatives Indole Derivatives (e.g., Sunitinib) EGFR EGFR Indole_Derivatives->EGFR Inhibits PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Cell_Growth Cell Growth & Survival (Inhibited) AKT->Cell_Growth Apoptosis Apoptosis Cell_Growth->Apoptosis

Caption: EGFR/PI3K/AKT signaling pathway inhibition by indole derivatives.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of indole derivatives on cancer cell lines using the MTT assay.

G Experimental Workflow: Cytotoxicity Assay Start Start Cell_Culture 1. Culture Cancer Cell Lines Start->Cell_Culture Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment 3. Treat with Indole Derivatives Seeding->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation MTT_Assay 5. Perform MTT Assay Incubation->MTT_Assay Data_Analysis 6. Measure Absorbance & Analyze Data MTT_Assay->Data_Analysis IC50 7. Determine IC50 Values Data_Analysis->IC50 End End IC50->End

References

Indoline Compounds Emerge as Potent Anti-inflammatory Agents, Rivaling Standard Drugs in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of recent preclinical data reveals that indoline-based compounds are demonstrating significant anti-inflammatory properties, with some derivatives showing efficacy comparable or superior to established nonsteroidal anti-inflammatory drugs (NSAIDs) and other standard treatments. These findings, supported by a growing body of experimental evidence, highlight the potential of the indoline scaffold in the development of novel therapeutics for a range of inflammatory conditions.

This comparative guide provides an in-depth analysis of the anti-inflammatory performance of various indoline compounds against standard drugs such as indomethacin, diclofenac, and celecoxib. The data is presented in a clear, comparative format to aid researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this promising class of molecules.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of indoline derivatives has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings, offering a direct comparison of their potency against standard anti-inflammatory agents.

In Vitro Anti-Inflammatory Activity

The in vitro inhibitory activities of indoline compounds and standard drugs against key inflammatory enzymes, cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), are presented below. IC50 values, the concentration of a substance required to inhibit a biological process by 50%, are a standard measure of inhibitory potency.

Compound/DrugTargetIC50 (µM)Reference
Indoline Derivatives
Compound 43 5-LOX0.45 ± 0.11[1]
Compound 73 5-LOX0.41 ± 0.01[1]
Compound 73 sEH0.43 ± 0.10[1]
Indolizine derivative 56 COX-214.91
Indolizine derivative 56 COX-1>50
Indolizine derivative 56 5-LOX13.09
Indole derivative UA-1 NO Production2.2 ± 0.4
Standard Drugs
IndomethacinCOX-1 (ovine)0.027[2][3]
IndomethacinCOX-2 (murine)0.127[2][3]
IndomethacinCOX-2 (human)0.180[2][3]
CelecoxibCOX-20.89[4]
Diclofenac SodiumProtein Denaturation54.2 µg/ml[5]
Ursolic Acid (parent compound for UA-1)NO Production17.5 ± 2.0[5]
In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds. The table below compares the percentage of edema inhibition by indoline derivatives and standard drugs.

Compound/DrugDoseTime (h)Edema Inhibition (%)Animal ModelReference
Indole Derivatives
Compound S3 20 mg/kg363.69Rat[6]
Compound S7 20 mg/kg357.36Rat[6]
Compound S14 20 mg/kg362.02Rat[6]
Indole-chalcone 4 10 mg/kg361.74Mouse
Standard Drugs
Indomethacin10 mg/kg376.89Rat[6]
CF3-Indomethacin1.7 mg/kg (EC50)250Rat[2][3]
Indomethacin1.0 mg/kg (EC50)250Rat[2][3]
Celecoxib20 mg/kg578.96Rat[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

  • Animals : Male Wistar rats (150-200 g) are used. The animals are fasted for 24 hours before the experiment with free access to water.

  • Procedure :

    • The basal paw volume of each rat is measured using a plethysmometer.

    • The test compounds, standard drug, or vehicle (control) are administered orally or intraperitoneally.

    • After a specific absorption time (e.g., 1 hour), 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.[7]

    • The paw volume is measured again at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]

  • Data Analysis : The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX enzymes, which are central to the inflammatory cascade.

  • Enzyme and Substrate : Purified ovine or human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Procedure :

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the COX enzyme in a buffer solution at 37°C for a specified time (e.g., 10-15 minutes).[9]

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific duration (e.g., 2 minutes) at 37°C.[9]

    • The reaction is terminated by the addition of a stopping reagent (e.g., stannous chloride).[9]

  • Detection : The product of the COX reaction (e.g., Prostaglandin G2) is measured. This can be done using various methods, including colorimetric or fluorometric detection of a secondary product or by quantifying prostaglandins (e.g., PGF2α) using an ELISA.[9][10][11]

  • Data Analysis : The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibitory effect of compounds on 5-LOX, an enzyme involved in the synthesis of leukotrienes.

  • Enzyme and Substrate : Recombinant human 5-LOX or soybean lipoxygenase is used. Linoleic acid or arachidonic acid serves as the substrate.[2]

  • Procedure :

    • The test compound is pre-incubated with the 5-LOX enzyme solution in a buffer at room temperature.

    • The reaction is initiated by adding the substrate.

    • The formation of the hydroperoxy derivative of the fatty acid is monitored by measuring the increase in absorbance at 234 nm over a specific period.[2]

  • Data Analysis : The initial reaction rates are calculated, and the percentage of inhibition is determined for different concentrations of the test compound. The IC50 value is then calculated from the dose-response curve.

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages.

  • Cell Culture : RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).[12]

    • The cells are incubated for a further 24 hours.[12]

  • Detection : The amount of nitric oxide produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[12][13] The absorbance is measured at approximately 540 nm.

  • Data Analysis : A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined, and the percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of both indoline compounds and standard drugs are mediated through their interaction with key signaling pathways involved in the inflammatory response.

Arachidonic Acid Metabolism Pathway

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of enzymes involved in the metabolism of arachidonic acid. NSAIDs like indomethacin, diclofenac, and celecoxib primarily target the COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[14][15][16] Some indoline derivatives have also shown potent inhibition of COX enzymes, with some exhibiting selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.[17] Furthermore, certain indoline compounds have demonstrated dual inhibition of both COX and 5-LOX pathways, suggesting a broader anti-inflammatory profile by also targeting the production of leukotrienes.[18]

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 LOX 5-LOX Arachidonic_Acid->LOX PLA2 Phospholipase A2 Prostaglandins Prostaglandins (PGs) (Inflammation, Pain, Fever) COX1_2->Prostaglandins Standard_Drugs Indomethacin, Diclofenac, Celecoxib (Inhibition) Standard_Drugs->COX1_2 Indolines_COX Indoline Compounds (Inhibition) Indolines_COX->COX1_2 Leukotrienes Leukotrienes (LTs) (Inflammation, Bronchoconstriction) LOX->Leukotrienes Indolines_LOX Indoline Compounds (Inhibition) Indolines_LOX->LOX

Caption: Arachidonic Acid Metabolism and Inhibition.

NF-κB and MAPK Signaling Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of inflammation.[1][6][19] Upon stimulation by pro-inflammatory signals like LPS, these pathways become activated, leading to the transcription of genes encoding inflammatory mediators such as TNF-α, IL-6, and iNOS (the enzyme responsible for nitric oxide production).[5][20][21] Studies have shown that some indoline derivatives can suppress the activation of the NF-κB pathway, thereby reducing the expression of these pro-inflammatory genes. This mechanism provides a distinct and potentially complementary approach to the direct enzyme inhibition observed with traditional NSAIDs.

Inflammatory_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK NFkB_active Active NF-κB MAPK->NFkB_active Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Induction Indoline_Inhibition Indoline Compounds (Inhibition) Indoline_Inhibition->MAPK Indoline_Inhibition->IKK

Caption: Key Inflammatory Signaling Pathways.

Conclusion

The data presented in this guide strongly suggest that indoline-based compounds represent a versatile and promising scaffold for the development of new anti-inflammatory drugs. Their ability to target multiple key components of the inflammatory cascade, including COX and LOX enzymes as well as the NF-κB and MAPK signaling pathways, offers the potential for improved efficacy and safety profiles compared to existing therapies. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of these compounds in treating a wide range of inflammatory disorders.

References

Indoline-Based Inhibitors: A Comparative Guide to CBP Bromodomain Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective inhibitors for the bromodomains of CREB-binding protein (CBP) and the closely related p300 is a key area of focus in epigenetic drug discovery. These proteins are crucial transcriptional co-activators implicated in a variety of diseases, including cancer and inflammation. Achieving selectivity for the CBP bromodomain over the structurally similar bromodomains of the Bromodomain and Extra-Terminal (BET) family and other bromodomain-containing proteins is a significant challenge, yet it is critical for minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comparative analysis of the selectivity of a promising class of indoline-based inhibitors for the CBP bromodomain, supported by quantitative experimental data and detailed methodologies.

Quantitative Selectivity Profile of an Indoline-Based CBP Inhibitor

Recent advancements have led to the discovery of 1-(1H-indol-1-yl)ethanone derivatives as potent and selective CBP/p300 bromodomain inhibitors.[1][2] The lead compound from this series, designated as Compound 32h , demonstrates nanomolar potency against the CBP bromodomain and exhibits significant selectivity over other bromodomains.[1]

The inhibitory activity of Compound 32h was assessed against a panel of bromodomains using the AlphaScreen assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target BromodomainInhibitorIC50 (µM)Selectivity vs. CBP (Fold)
CBP Compound 32h 0.037 1
p300Compound 32h--
BRD4 (BD1)Compound 32h>10>270
BRD4 (BD2)Compound 32h>10>270
BRD2 (BD1)Compound 32h>10>270
BRD3 (BD2)Compound 32h>10>270
BRDT (BD1)Compound 32h>10>270

Note: Data for p300 was not explicitly provided in the available abstracts, but the inhibitor is described as a CBP/p300 inhibitor. The selectivity against BET family bromodomains is noted as being high.

Experimental Protocols

The determination of inhibitor potency and selectivity is paramount for the validation of novel chemical probes. The following are detailed methodologies for key experimental assays used in the characterization of indoline-based CBP bromodomain inhibitors.

AlphaScreen™ Competitive Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound by measuring its ability to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.

Principle: AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures molecular interactions in a microplate format.[3][4] Donor and Acceptor beads are coated with molecules that will bind to the interacting partners. When the bromodomain binds to the acetylated histone peptide, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm. A competitive inhibitor will disrupt this interaction, leading to a decrease in the AlphaScreen signal.

Materials:

  • Recombinant GST-tagged human CBP bromodomain

  • Biotinylated histone H4 tetra-acetylated peptide

  • AlphaLISA Glutathione (GSH) Acceptor beads

  • AlphaScreen Streptavidin Donor beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Test inhibitor (e.g., Compound 32h) serially diluted in DMSO

  • 384-well white opaque microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitor in 100% DMSO. Transfer a small volume (e.g., 100 nL) of the DMSO dilutions to the 384-well assay plate. Include DMSO-only wells for high signal (maximum binding) controls and wells with a known potent inhibitor for low signal (background) controls.

  • Protein-Peptide Incubation: Prepare a master mix containing the GST-tagged CBP bromodomain and the biotinylated histone H4 peptide in assay buffer. Dispense the master mix into the wells of the assay plate containing the pre-spotted compounds.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the bromodomain.

  • Acceptor Bead Addition: Prepare a suspension of AlphaLISA GSH Acceptor beads in assay buffer and add to each well. Incubate for 60 minutes at room temperature in the dark.

  • Donor Bead Addition: Prepare a suspension of AlphaScreen Streptavidin Donor beads in assay buffer and add to each well. Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between an inhibitor and the CBP bromodomain.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution containing the CBP bromodomain protein in the calorimeter cell. The resulting heat changes are measured after each injection, allowing for the determination of the binding parameters.

Materials:

  • Purified, concentrated CBP bromodomain protein

  • Test inhibitor

  • ITC Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5), filtered and degassed

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Dialyze the purified CBP bromodomain protein against the ITC buffer extensively. Dissolve the inhibitor in the final dialysis buffer to minimize heats of dilution. Ensure both protein and inhibitor solutions are degassed immediately before the experiment.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the CBP bromodomain solution into the sample cell and the inhibitor solution into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2-10 µL) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Control Titration: Perform a control experiment by titrating the inhibitor into the buffer alone to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data. The resulting integrated heat data is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

signaling_pathway cluster_stimulus Inflammatory Stimuli / Growth Factors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, WNT IKK IKK Complex Stimulus->IKK β_catenin β-catenin Stimulus->β_catenin stabilizes IκB IκB IKK->IκB phosphorylates NFκB NF-κB (p65/p50) IKK->NFκB releases IκB->NFκB NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc translocates β_catenin_nuc β-catenin β_catenin->β_catenin_nuc translocates CBP CBP/p300 Histone Histone Tail CBP->Histone binds to acetylated lysine Acetylation Acetylation (H3K27ac) CBP->Acetylation HAT activity NFκB_nuc->CBP β_catenin_nuc->CBP Transcription Gene Transcription (e.g., c-Myc, Pro-inflammatory genes) Acetylation->Transcription promotes Indoline_Inhibitor Indoline-Based Inhibitor Indoline_Inhibitor->CBP inhibits binding

CBP's role in NF-κB and Wnt signaling pathways.

experimental_workflow cluster_prep Preparation cluster_assay Selectivity Screening (AlphaScreen) cluster_validation Validation & Thermodynamics (ITC) cluster_analysis Data Analysis Compound_Prep Synthesize & Serially Dilute Indoline-Based Inhibitor Assay_Plate Dispense Inhibitor, Bromodomain, & Biotinylated Peptide to 384-well Plate Compound_Prep->Assay_Plate ITC_Setup Load CBP into Cell, Inhibitor into Syringe Compound_Prep->ITC_Setup Protein_Prep Express & Purify Bromodomain Proteins (CBP, BRD4, etc.) Protein_Prep->Assay_Plate Protein_Prep->ITC_Setup Bead_Addition Add Donor & Acceptor Beads Assay_Plate->Bead_Addition Incubation Incubate at RT Bead_Addition->Incubation Readout Measure Luminescence Incubation->Readout IC50_Calc Calculate IC50 Values (Dose-Response Curve) Readout->IC50_Calc Titration Titrate Inhibitor into Protein Solution ITC_Setup->Titration ITC_Readout Measure Heat Change Titration->ITC_Readout Thermo_Calc Determine Kd, ΔH, ΔS ITC_Readout->Thermo_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile Thermo_Calc->Selectivity_Profile

References

Safety Operating Guide

Personal protective equipment for handling Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-. The following procedures are designed to ensure safe handling, use, and disposal of this chemical compound.

Hazard Summary: Based on data for structurally similar compounds, Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-.

Protection Type Specification Rationale
Hand Protection Chemical-resistant, unlined gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of after contamination.[2][4]To prevent skin contact and irritation.[1][2]
Eye and Face Protection Chemical safety goggles and a face shield.[2]To protect against splashes and airborne particles that can cause serious eye irritation.[1][2][3]
Skin and Body Protection A chemical-resistant apron or a lab coat worn over personal clothing.[5] For larger quantities, a complete protective suit may be necessary.[4]To protect against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation is required.[1][6] If dust or aerosols are generated, a NIOSH-approved P95 or P100 particulate respirator is necessary.[2]To prevent respiratory tract irritation from dust or vapors.[1][2][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for safety. The following diagram and steps outline the safe handling procedure for Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_sds Review Safety Data Sheet prep_sds->prep_ppe handle_weigh Weigh Compound in Ventilated Enclosure prep_workspace->handle_weigh handle_dissolve Dissolve or Use Compound handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Safe Handling Workflow Diagram

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- and any other chemicals being used.

    • Don all required PPE as specified in the table above.

    • Ensure the work area, such as a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.[1]

    • Have an eyewash station and safety shower readily accessible.[6]

  • Handling:

    • When weighing the solid compound, do so within a ventilated enclosure to minimize dust generation.[1]

    • Handle the compound with care to avoid creating dust or aerosols.[4]

    • If dissolving the compound, add it slowly to the solvent.

    • Keep containers tightly closed when not in use.[1]

  • Cleanup:

    • After handling, decontaminate all work surfaces with an appropriate solvent and cleaning agent.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

  • Waste Collection:

    • Collect all waste materials, including contaminated gloves, wipes, and disposable labware, in a designated, clearly labeled, and sealed hazardous waste container.

  • Chemical Waste:

    • Dispose of unused or waste Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- and its containers in accordance with local, state, and federal regulations. Do not pour down the drain.[1][2]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Contaminated Clothing:

    • If clothing becomes contaminated, remove it immediately and wash it before reuse.[1]

By adhering to these safety protocols, researchers can minimize the risks associated with handling Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)- and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1-(2,3-dihydro-1H-indol-5-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.